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  • Product: Dimethyl thiophosphonate
  • CAS: 5930-72-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Dimethyl Thiophosphonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Abstract: This technical guide provides a comprehensive overview of the key physical properties of dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract: This technical guide provides a comprehensive overview of the key physical properties of dimethyl thiophosphonate (DMTP), an important organophosphorus compound with applications in chemical synthesis and as a precursor in various industries. This document collates and critically evaluates available data on its fundamental physicochemical characteristics, including molecular and structural information, thermodynamic properties, solubility, and spectral data. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction and Overview

Dimethyl thiophosphonate (CAS No. 1112-38-5), also known by its synonyms O,O-dimethyl phosphorothioate and O,O-dimethyl thiophosphoric acid, is an organophosphorus compound of significant interest due to its role as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its reactivity and utility are intrinsically linked to its physical properties, which dictate its behavior in different environments and experimental conditions. A thorough understanding of these properties is paramount for its safe handling, effective use in synthesis, and for the development of analytical methods for its detection and quantification. This guide aims to provide a detailed and authoritative resource on the physical characteristics of dimethyl thiophosphonate.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule's physical properties begins with its structure. Dimethyl thiophosphonate possesses a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two methoxy groups and a hydroxyl group.

Caption: 2D Molecular Structure of Dimethyl Thiophosphonate.

Table 1: Core Identifiers for Dimethyl Thiophosphonate

IdentifierValueSource
CAS Number 1112-38-5[1]
Molecular Formula C₂H₇O₃PS[2]
Molecular Weight 142.11 g/mol [2]
Synonyms O,O-dimethyl phosphorothioate, O,O-dimethyl thiophosphoric acid, DMTP[2]

Key Physical Properties

The physical state and behavior of dimethyl thiophosphonate under various conditions are summarized below. These properties are critical for its storage, handling, and application in chemical processes.

Physical State and Appearance

At ambient temperature, dimethyl thiophosphonate is a colorless to pale yellow liquid with a faint, characteristic odor[1].

Thermodynamic Properties

The boiling and melting points are fundamental properties that define the liquid range of a substance.

Table 2: Thermodynamic Properties of Dimethyl Thiophosphonate

PropertyValueConditionsSource
Boiling Point 172.4 °Cat 760 mmHg[3]
Melting Point Not available (liquid at room temperature)-[3]
Flash Point 58.1 °C-
Vapor Pressure 0.421 mmHgat 25 °C
Density and Solubility

Table 3: Density and Solubility of Dimethyl Thiophosphonate

PropertyValueConditionsSource
Density 1.263 g/cm³ (predicted)-
Solubility in Water Limited-[1]
Solubility in Organic Solvents Soluble-[1]

Dimethyl thiophosphonate has limited solubility in water but is soluble in a range of organic solvents[1]. This differential solubility is a key factor in designing extraction and purification protocols.

Spectral Data for Structural Elucidation

Spectroscopic data is indispensable for the unambiguous identification and characterization of a molecule. While a complete set of publicly available spectra for dimethyl thiophosphonate is limited, characteristic spectral features can be inferred from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the six protons of the two methoxy groups due to coupling with the phosphorus atom. The chemical shift would likely be in the range of 3-4 ppm. The proton of the hydroxyl group would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a single peak for the two equivalent methoxy carbons, also likely showing coupling to the phosphorus atom.

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. Based on data for related O,O-dimethyl phosphorothioate compounds, the ³¹P chemical shift is a key identifier[4].

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl thiophosphonate is expected to display characteristic absorption bands for its functional groups. Key vibrational modes include:

  • P=S (Thiophosphoryl) stretch: A moderately intense band is anticipated in the region of 650–750 cm⁻¹.

  • P-O-C (Phosphorus-Oxygen-Carbon) stretch: Strong and characteristic vibrations are expected in the 950–1050 cm⁻¹ region.

  • O-H (Hydroxyl) stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

  • C-H (Methyl) stretch: Absorptions in the 2800-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dimethyl thiophosphonate, the molecular ion peak [M]⁺ would be observed at m/z 142. Subsequent fragmentation would likely involve the loss of methoxy groups (·OCH₃), methyl groups (·CH₃), and potentially rearrangements.

Experimental Protocols for Property Determination

The accurate determination of physical properties relies on standardized experimental procedures. The following section outlines the methodologies for measuring key physical constants of liquid samples like dimethyl thiophosphonate.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure A Sample in Test Tube P1 Assemble apparatus A->P1 B Capillary Tube (sealed end up) B->P1 C Thermometer C->P1 D Heating Bath (e.g., oil bath) D->P1 E Heat Source E->P1 P2 Heat bath gradually P1->P2 P3 Observe for rapid stream of bubbles from capillary P2->P3 P4 Remove heat and record temperature when bubbling ceases and liquid enters capillary P3->P4

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

  • Apparatus Assembly: A small amount of the liquid sample is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. A thermometer is positioned so that the bulb is level with the sample. The entire assembly is then immersed in a heating bath (e.g., an oil bath).

  • Heating: The heating bath is heated gently and steadily.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.

  • Boiling Point Determination: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined using a pycnometer or a density meter.

Step-by-Step Methodology (Pycnometer):

  • Weigh the empty pycnometer: The mass of the clean, dry pycnometer is accurately measured.

  • Fill with the sample: The pycnometer is filled with dimethyl thiophosphonate, ensuring no air bubbles are trapped.

  • Weigh the filled pycnometer: The mass of the pycnometer filled with the sample is measured.

  • Determine the volume: The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.

  • Calculate the density: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of dimethyl thiophosphonate to a test tube containing the solvent of interest (e.g., water, ethanol, hexane). The mixture is agitated, and the formation of a homogeneous solution or the presence of separate layers is observed. For quantitative measurements, a known amount of the solute is added to a known volume of the solvent until saturation is reached, and the concentration of the dissolved solute is then determined.

Synthesis and Reactivity Overview

Dimethyl thiophosphonate can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of thiophosphoryl chloride with sodium methoxide.

Synthesis_of_DMTP Reactants Thiophosphoryl Chloride (PSCl₃) + Sodium Methoxide (NaOCH₃) Reaction Nucleophilic Substitution Reactants->Reaction Product Dimethyl Thiophosphonate ((CH₃O)₂PS(OH)) Reaction->Product Byproduct Sodium Chloride (NaCl) Reaction->Byproduct

Caption: A Synthetic Route to Dimethyl Thiophosphonate.

The presence of the P=S double bond and the P-O-C linkages makes dimethyl thiophosphonate a versatile reagent in organic synthesis. It can undergo reactions at the phosphorus center, and the methoxy groups can be subject to hydrolysis under certain conditions.

Conclusion

This technical guide has consolidated the available data on the physical properties of dimethyl thiophosphonate, providing a valuable resource for scientists and researchers. While key parameters such as boiling point and solubility are documented, further experimental work is required to definitively determine the melting point and to provide a comprehensive and publicly accessible library of its spectral data. The outlined experimental protocols offer a standardized approach for the determination of these essential physical properties, promoting consistency and accuracy in future research and applications involving this important organophosphorus compound.

References

  • Chemsrc. (2025). O,O-Dimethyl Hydrogen Phosphorothioate. Retrieved from [Link]

  • PubChem. (n.d.). Demeton-O-methyl. Retrieved from [Link]

  • PubChem. (n.d.). O,O-diethyl phosphorothioate. Retrieved from [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2026). American Chemical Society.
  • PubChem. (n.d.). Dimethyl phosphorothioate. Retrieved from [Link]

  • PubMed. (1990). Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides. Retrieved from [Link]

  • Nucleic Acids Research. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides.
  • PubMed Central. (n.d.). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl phosphorochloridothionate. Retrieved from [Link]

  • PubMed. (1998). Analysis of O,S-dimethyl hydrogen phosphorothioate in urine, a specific biomarker for methamidophos. Retrieved from [Link]

  • SpectraBase. (n.d.). Phosphorothioic acid, cyclic o,o-2,2-dimethyltrimethylene o-methyl ester. Retrieved from [Link]

Sources

Exploratory

Dimethyl Thiophosphonate & Phosphorothioate Architectures: Structural Bonding and Therapeutic Applications

[1] Executive Summary In the landscape of modern drug development, particularly within oligonucleotide therapeutics (antisense and siRNA), the modification of the phosphate backbone is a critical determinant of efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern drug development, particularly within oligonucleotide therapeutics (antisense and siRNA), the modification of the phosphate backbone is a critical determinant of efficacy.[1][2] While "dimethyl thiophosphonate" is often used colloquially in various chemical contexts, for the pharmaceutical scientist, the core relevance lies in the phosphorothioate (PS) moiety and its methyl-ester model systems.

This guide dissects the molecular structure, bonding dynamics, and stereochemical imperatives of thiophosphorus compounds.[3][4] We move beyond basic definitions to explore the thiono-thiol tautomerism that dictates reactivity and the chiral implications that define the stability of genetic medicines.

Part 1: Molecular Architecture & Bonding Dynamics[1][5]

The P=S Bond: Nature over Nomenclature

To understand the behavior of dimethyl thiophosphonate derivatives, one must first deconstruct the phosphorus-sulfur bond. Unlike the P=O bond, which is highly polarized and strong (


544 kJ/mol), the P=S bond is weaker (

335 kJ/mol) and less polarized.[5]

Orbital Hybridization: Classically described as involving


-orbital participation (

), modern computational chemistry (NBO analysis) suggests the stability of the P=S bond arises primarily from negative hyperconjugation .[5] The lone pairs on the sulfur atom donate electron density into the antibonding

orbitals of the P-X bonds (where X = O, C, or H).
Thiono-Thiol Tautomerism

A critical feature of hydrogen-bearing thiophosphorus compounds (like


-dimethyl phosphonothioate) is the equilibrium between the Thiono  form (P=S) and the Thiol  form (P-SH).
  • Thiono Form (

    
    ):  Generally thermodynamically favored in non-polar solvents.[5]
    
  • Thiol Form (

    
    ):  Favored in the presence of strong bases or specific metal catalysts; this form is the nucleophilic species often responsible for side reactions.
    

Data Table 1: Comparative Bond Properties (Model System)

PropertyP=O (Phosphate)P=S (Thiophosphate)Implication for Drug Design
Bond Length 1.45 Å1.90 ÅIncreased steric bulk in P=S aids in blocking nuclease access.[5]
Polarizability Low (Hard Base)High (Soft Base)P=S interacts strongly with soft metals (e.g., Hg, Ag) but less with water.[3][5]
Lipophilicity LowHighP=S modifications enhance cellular uptake of oligonucleotides.[5]
H-Bonding Strong AcceptorWeak AcceptorReduced protein binding specificity but increased serum albumin binding.[5]
Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium shift which is solvent and pH-dependent, critical for controlling synthesis purity.

Tautomerism Thiono Thiono Form (P=S) Major Tautomer Intermediate Transition State (Proton Transfer) Thiono->Intermediate Non-polar solvent Intermediate->Thiono Thermodynamic Control Thiol Thiol Form (P-SH) Reactive Nucleophile Intermediate->Thiol Base Catalysis Thiol->Intermediate Acid/Thermal

Caption: Figure 1. The Thiono-Thiol tautomeric equilibrium.[5] In drug synthesis, maintaining the Thiono form is crucial for stability, while the Thiol form is often a transient reactive intermediate.

Part 2: The Stereochemical Imperative in Drug Development

When a non-bridging oxygen in a phosphate diester is replaced by sulfur (creating a phosphorothioate), the phosphorus atom becomes a chiral center .[1][5] This results in two diastereomers:


 and 

.[1][5]
The vs. Dilemma

For small molecules like dimethyl thiophosphonate, stereochemistry is a characterization detail.[5] For oligonucleotide drugs (ASOs), it is a pharmacological driver.[3][5]

  • 
     Isomer: 
    
    • Stability: Highly resistant to nucleases (enzymes that degrade DNA/RNA).[5]

    • Pharmacokinetics: Longer half-life in plasma.[5]

  • 
     Isomer: 
    
    • Activity: Often activates RNase H (the enzyme required for antisense activity) more efficiently but is degraded rapidly.[5]

Scientific Consensus: Modern "stereopure" synthesis aims to control this ratio precisely, rather than accepting the random 50:50 mix produced by standard oxidation.[5]

Stereochemistry cluster_0 Pharmacological Outcomes Synthesis Standard Sulfurization Racemic Racemic Mixture (Rp + Sp) Synthesis->Racemic Non-stereoselective Rp Rp Isomer (Right-Handed Helix Compatible) Racemic->Rp Sp Sp Isomer (Nuclease Resistant) Racemic->Sp Outcome1 Rapid Degradation High RNase H Activity Rp->Outcome1 Outcome2 High Stability Lower RNase H Activity Sp->Outcome2

Caption: Figure 2. Divergent pharmacological fates of Phosphorothioate stereoisomers. Controlling this ratio is the frontier of oligonucleotide therapeutics.

Part 3: Experimental Protocol – NMR Characterization

The definitive method for analyzing thiophosphorus bonding is


 NMR.[5] The chemical shift (

) is highly sensitive to the oxidation state and the substituents attached to phosphorus.[5]
Principle

Phosphorus-31 is 100% naturally abundant with a spin of 1/2.[5][6] Substitution of Oxygen with Sulfur causes a significant downfield shift (deshielding) due to the lower electronegativity of sulfur compared to oxygen, despite the "heavy atom effect" usually causing upfield shifts in other nuclei.[5]

Protocol: Analysis of Dimethyl Thiophosphonate/Phosphorothioate

Objective: Confirm P=S bond formation and assess purity.

Reagents:

  • Analyte (Dimethyl thiophosphonate derivative)[5]

  • Solvent:

    
     (Deuterochloroform) or 
    
    
    
    -Benzene (preferred for resolving stereoisomers).[5]
  • Internal Standard: Triphenylphosphate (

    
     ppm) or 85% 
    
    
    
    (external,
    
    
    ppm).[5]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 20–30 mg of the compound in 0.6 mL of deuterated solvent.

    • Critical: Ensure the sample is free of paramagnetic impurities (Fe, Cu) which broaden P-signals.[5]

  • Instrument Setup:

    • Frequency: 162 MHz (for a 400 MHz proton machine).[5]

    • Pulse Sequence: zgpg30 (inverse gated decoupling) to suppress NOE if integration is required, or standard proton-decoupled for structural ID.

    • Relaxation Delay (

      
      ): Set to >5 seconds. P=S compounds often have long 
      
      
      
      relaxation times.[3][5]
  • Acquisition:

    • Scans: 64–128 scans are usually sufficient due to high abundance.[3][5]

    • Spectral Width: -100 to +200 ppm.[5]

  • Data Interpretation:

    • Target Signal: Look for a singlet (if decoupled) in the range of

      
       68–75 ppm  (relative to 
      
      
      
      ).[5]
    • Impurity Check:

      • P=O[4][5][7][8][9][10] (Oxidation byproduct):

        
        0–20 ppm.[5]
        
      • P-III (Unreacted starting material):

        
        140 ppm.[5]
        

Part 4: Synthesis Pathway (Sulfurization)[5]

In drug development, the "dimethyl thiophosphonate" motif is often generated via the sulfurization of a phosphite precursor. This is the standard cycle in solid-phase oligonucleotide synthesis.[5]

Reagents of Choice:

  • PADS: Phenylacetyl disulfide (Fast, soluble, less aging).[3][5]

  • Beaucage Reagent: 3H-1,2-benzodithiol-3-one 1,1-dioxide (Classic, but prone to stability issues).[3][5]

Synthesis Phosphite Dimethyl Phosphite (P-III) Transition Sulfonium Intermediate Phosphite->Transition Nucleophilic Attack SulfurAgent Sulfurizing Agent (e.g., PADS) SulfurAgent->Transition S-Transfer Product Dimethyl Thiophosphonate (P=S) Transition->Product Rearrangement

Caption: Figure 3. The sulfurization mechanism converting P(III) to P(V)=S.[5] This reaction must be anhydrous to prevent hydrolysis back to P=O.

References

  • IUPAC. (2023).[5] Nomenclature of Organic Chemistry: Organophosphorus Compounds. International Union of Pure and Applied Chemistry.[5] [Link][5]

  • Wan, W. B., et al. (2016).[3][5] "Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages." Nucleic Acids Research. [Link][3][5]

  • Eckstein, F. (2014).[3][5] "Phosphorothioates, essential components of therapeutic oligonucleotides."[3][1][5] Nucleic Acid Therapeutics. [Link]

  • Bentrude, W. G. (2000).[3][5] "Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis." Phosphorus-31 NMR Spectral Properties in Compound Characterization and Structural Analysis. [Link][5]

  • PubChem. (2023).[5] Compound Summary: O,O-Dimethyl thiophosphate.[3][5][7][11] National Library of Medicine.[5] [Link][5]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Dimethyl Thiophosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of dimethyl thiophosphonate (DMTP...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of dimethyl thiophosphonate (DMTP). Recognizing that publicly available quantitative solubility data for this compound is limited, this document focuses on the foundational principles governing its solubility and provides detailed, field-proven methodologies for its experimental determination. Our objective is to empower researchers with the knowledge and practical tools to accurately assess the solubility of dimethyl thiophosphonate in a variety of organic solvents, a critical parameter for its effective use in synthesis, formulation, and various research applications.

Introduction to Dimethyl Thiophosphonate and the Significance of its Solubility

Dimethyl thiophosphonate (CAS No. 1112-38-5), also known as O,O-dimethyl phosphorothioate, is an organophosphorus compound of significant interest as a metabolite of various organophosphate pesticides and as an intermediate in chemical synthesis.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are fundamental to its application and study. A thorough understanding of its solubility is crucial for:

  • Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving DMTP to ensure optimal reaction kinetics and yield.

  • Formulation Development: Designing stable and effective formulations for agrochemical or pharmaceutical applications.

  • Analytical Method Development: Choosing suitable extraction and mobile phase solvents for chromatographic analysis.

  • Toxicological and Environmental Studies: Understanding its fate and transport in various matrices.

While it is generally known to be soluble in organic solvents and has limited solubility in water, this guide will delve into the nuances of these interactions and provide the means to quantify them.[1][3]

Molecular Characteristics of Dimethyl Thiophosphonate

The solubility of a compound is intrinsically linked to its molecular structure. Dimethyl thiophosphonate possesses the chemical formula C₂H₇O₃PS and a molecular weight of approximately 142.11 g/mol .[2]

Key structural features that influence its solubility include:

  • A Phosphorothioate Core: The central phosphorus atom is double-bonded to a sulfur atom and single-bonded to two methoxy groups and a hydroxyl group. The presence of the P=S bond and P-O-C linkages contributes to its polarity.

  • Methoxy Groups (-OCH₃): These groups can act as hydrogen bond acceptors.

  • A Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, though its presence is tautomeric with the thione form.

Figure 1: Molecular structure of Dimethyl Thiophosphonate.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (dimethyl thiophosphonate) and the solvent.

  • Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., methanol, ethanol, DMSO) are likely to be effective at solvating DMTP. The polar P=S and P-O bonds, along with the potential for hydrogen bonding at the hydroxyl group, facilitate interactions with polar solvent molecules.

  • Nonpolar Solvents: Apolar solvents, such as hexane and toluene, lack strong hydrogen bonding capabilities and have low dielectric constants. The solubility of DMTP in these solvents is expected to be lower and will primarily depend on weaker van der Waals forces.

  • Intermediate Solvents: Solvents like acetone and ethyl acetate have intermediate polarity and can act as hydrogen bond acceptors. They are expected to be reasonably good solvents for DMTP.

Qualitative and Predicted Solubility Profile

While comprehensive quantitative data is scarce, some qualitative and predicted solubility information for dimethyl thiophosphonate is available.

SolventQualitative/Predicted SolubilitySource
ChloroformSparingly Soluble[4]
DMSOSlightly Soluble[4]
MethanolSlightly Soluble[4]
WaterSlightly Soluble / Limited Solubility[1][5]

It is important to note that terms like "slightly soluble" and "sparingly soluble" are not precise and can vary between sources. Therefore, experimental determination is crucial for obtaining accurate and actionable solubility data.

Experimental Determination of Solubility: A Step-by-Step Guide

The absence of a comprehensive public dataset on the solubility of dimethyl thiophosphonate necessitates a robust and reliable experimental approach. The following protocols are designed to provide a clear pathway for determining the solubility of DMTP in various organic solvents.

Preliminary Solubility Assessment (Screening Method)

This initial screening provides a rapid estimation of solubility, which is invaluable for planning more quantitative experiments.

Protocol:

  • Preparation: Weigh approximately 10 mg of dimethyl thiophosphonate into a small, clear glass vial.

  • Solvent Addition: Add the selected organic solvent to the vial in 100 µL increments.

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for complete dissolution against a dark background.

  • Categorization:

    • Highly Soluble: Dissolves in < 0.5 mL of solvent.

    • Soluble: Dissolves in 0.5 - 2.0 mL of solvent.

    • Slightly Soluble: Dissolves in 2.0 - 5.0 mL of solvent.

    • Insoluble: Does not fully dissolve in > 5.0 mL of solvent.

  • Temperature Control: Perform this assessment at a controlled room temperature (e.g., 20-25 °C) and record the temperature.

Rationale: This method quickly establishes an approximate solubility range, allowing for more efficient design of the quantitative experiment by informing the starting solute-to-solvent ratio.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a more precise measurement of solubility at a specific temperature.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess DMTP to a known volume of solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 e.g., 24-48 hours sep1 Allow solid to settle prep2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 analysis1 Prepare a dilution series of the clear filtrate sep2->analysis1 analysis2 Quantify DMTP concentration (e.g., HPLC, GC) analysis1->analysis2

Figure 2: Experimental workflow for quantitative solubility determination.

Protocol:

  • Sample Preparation: To a series of vials, add a known volume of the desired organic solvent (e.g., 2 mL). Add an excess amount of dimethyl thiophosphonate to each vial to create a slurry. The amount of excess should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual confirmation of a stable amount of undissolved solid over time can indicate equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

    • Prepare a calibration curve using standards of known dimethyl thiophosphonate concentrations to quantify the amount in the filtrate.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the concentration determined from the calibration curve and the dilution factor.

Self-Validating System: The trustworthiness of this protocol is enhanced by ensuring that the amount of undissolved solid remains constant towards the end of the equilibration period. Additionally, analyzing multiple aliquots from the same equilibrated sample should yield consistent results.

Data Interpretation and Reporting

The experimentally determined solubility data should be meticulously recorded and presented. A tabular format is highly recommended for clarity and ease of comparison.

Template for Reporting Solubility Data:

Organic SolventTemperature (°C)Solubility (g/L)Method of Analysis
e.g., Acetonee.g., 25[Experimental Value]e.g., HPLC-UV
e.g., Toluenee.g., 25[Experimental Value]e.g., GC-FID
e.g., Hexanee.g., 25[Experimental Value]e.g., GC-FID
............

Conclusion

While a comprehensive public database of the quantitative solubility of dimethyl thiophosphonate in organic solvents remains to be established, this guide provides the theoretical foundation and practical, step-by-step protocols for researchers to determine this critical parameter accurately. By understanding the molecular characteristics of DMTP and applying the robust experimental methodologies outlined herein, scientists and professionals in drug development and other fields can generate reliable solubility data tailored to their specific applications. This empowerment through knowledge and technique is essential for advancing research and development involving this important organophosphorus compound.

References

  • Some Organophosphate Insecticides and Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. International Agency for Research on Cancer, 2017. [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. OECD SIDS. 2002. [Link]

  • 0,0-dimethyl thiophate. ChemBK.[Link]

  • Dimethyl methylphosphonate | C3H9O3P | CID 12958. PubChem, National Center for Biotechnology Information.[Link]

  • (2-chloro-4-nitro-phenoxy)-dimethoxy-thioxo-lambda5-phosphane. Solubility of Things.[Link]

  • Dimethyl thiophosphate. LookChem.[Link]

  • Dimethyl phosphorothioate | C2H7O3PS | CID 168140. PubChem, National Center for Biotechnology Information.[Link]

  • Dimethyl methylphosphonate. Wikipedia.[Link]

  • Estimating Solubility of Parathion in Organic Solvents. ResearchGate.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of O,O-dimethyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract O,O-dimethyl phosphorothioate (DMTP) is a key metabolite of numerous organophosphate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

O,O-dimethyl phosphorothioate (DMTP) is a key metabolite of numerous organophosphate (OP) pesticides, including malathion and dimethoate. Its presence in biological matrices serves as a critical biomarker for assessing exposure to these widely used agricultural and public health agents. While the acute toxicity of parent OP compounds is primarily attributed to their oxon metabolites, the toxicological profile of DMTP itself is of significant interest for a comprehensive understanding of organophosphate toxicology. This guide provides an in-depth technical overview of the chemical properties, toxicokinetics, and toxicodynamics of O,O-dimethyl phosphorothioate, with a focus on its direct and indirect toxic effects. We will explore its mechanism of action, genotoxic potential, and effects on various organ systems, supported by experimental protocols and data.

Introduction: The Significance of a Metabolite

Organophosphate pesticides represent a major class of insecticides utilized globally. Their mechanism of toxicity is primarily centered on the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. While the parent phosphorothioate compounds are often weak AChE inhibitors, they are metabolically activated to their more potent oxygen analogs (oxons). Concurrently, these parent compounds and their oxons are detoxified through various metabolic pathways, leading to the formation of dialkylphosphates (DAPs), such as O,O-dimethyl phosphorothioate (DMTP).

The study of DMTP is not merely an academic exercise. As a major urinary metabolite, its detection and quantification provide a reliable measure of exposure to a range of dimethyl-substituted organophosphates[1]. Understanding the intrinsic toxicity of DMTP is crucial for a complete risk assessment, as it contributes to the overall toxic burden following exposure to parent OP compounds. This guide moves beyond the shadow of the parent pesticides to illuminate the specific toxicological characteristics of this important metabolite.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to interpreting its toxicological behavior.

PropertyValueReference
Chemical Name O,O-dimethyl phosphorothioate
Synonyms DMTP, O,O-Dimethyl phosphorothionate[2]
CAS Number 1112-38-5[2]
Molecular Formula C2H7O3PS[2]
Molecular Weight 142.11 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Solubility Soluble in organic solvents, limited solubility in water[3]

These properties influence the absorption, distribution, and environmental fate of DMTP. Its moderate lipophilicity suggests it can partition into biological membranes, while its limited water solubility may affect its transport in aqueous biological fluids.

Toxicokinetics: The Journey of DMTP in the Body

While DMTP is a product of metabolism, it undergoes its own journey of absorption, distribution, metabolism, and excretion (ADME).

Formation of O,O-dimethyl phosphorothioate

DMTP is primarily formed in the liver through the metabolism of parent organophosphate pesticides like dimethoate. This process involves the cleavage of the ester bond, releasing the dimethyl phosphorothioate moiety. The hydrolysis products are then rapidly excreted, mainly in the urine[4]. Studies in mice have shown that in vivo S-methylation of intermediate O,O-dialkyl phosphorodithioic acids is a metabolic pathway that can also lead to the formation of phosphorothiolates[5].

cluster_metabolism Metabolic Formation of DMTP Parent_OP Parent Organophosphate (e.g., Dimethoate) Metabolism Hepatic Metabolism (Hydrolysis) Parent_OP->Metabolism DMTP O,O-dimethyl phosphorothioate (DMTP) Metabolism->DMTP

Metabolic conversion of parent organophosphates to DMTP.
Distribution and Excretion

Following oral administration of the parent compound dimethoate in rats, radiolabeled metabolites, including DMTP, are distributed throughout the body, with the highest concentrations found in the liver and kidneys. Excretion is rapid and occurs predominantly through the urine[6]. This rapid excretion is a key reason why DMTP is a useful biomarker for recent exposure.

Toxicodynamics: How DMTP Interacts with Biological Systems

The primary toxicodynamic effect of many organophosphates is the inhibition of acetylcholinesterase. However, the activity of DMTP and its isomers in this regard is nuanced.

Acetylcholinesterase Inhibition: The Isomer Question

While O,O-dimethyl phosphorothioate itself is considered a potential inhibitor of acetylcholinesterase, its potency is significantly lower than its O,S-dimethyl phosphorothioate isomer[3]. Studies have shown that O,S-isomerides of O,O-dimethyl phosphorothioate compounds can be approximately 1000-fold more potent as anticholinesterases[4][6]. This highlights the critical importance of isomeric purity in toxicological assessments.

The mechanism of AChE inhibition by organophosphates involves the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This forms a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing the neurotransmitter acetylcholine.

cluster_AChE Acetylcholinesterase Inhibition AChE Active Acetylcholinesterase (AChE) Phosphorylated_AChE Inactive Phosphorylated AChE AChE->Phosphorylated_AChE Phosphorylation OP Organophosphate (e.g., O,S-isomer of DMTP) OP->Phosphorylated_AChE ACh_Accumulation Acetylcholine Accumulation Phosphorylated_AChE->ACh_Accumulation Leads to Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) ACh_Accumulation->Cholinergic_Crisis

General mechanism of acetylcholinesterase inhibition.
Genotoxicity: Evidence for DNA Damage

Recent in vitro studies have shed light on the genotoxic potential of DMTP. In human hepatic cell lines (HepG2 and WRL-68) and peripheral blood mononuclear cells, DMTP has been shown to increase the frequency of micronuclei, indicating chromosomal damage. Interestingly, this genotoxic effect appears to require metabolic activation by cytochrome P450 enzymes. Inhibition of these enzymes with sulconazole led to a reduction in the frequency of micronuclei. This suggests that a metabolite of DMTP, rather than DMTP itself, may be the ultimate genotoxic agent.

Experimental Protocol: Micronucleus Assay for Genotoxicity Assessment

This protocol is a generalized representation based on established methods for assessing genotoxicity.

  • Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.

  • Exposure: Cells are treated with varying concentrations of O,O-dimethyl phosphorothioate for a specified period (e.g., 24-48 hours). A positive control (e.g., mitomycin C) and a negative control (vehicle) are included.

  • Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Slides are scored under a microscope to determine the frequency of micronuclei in binucleated cells. An increase in the frequency of micronuclei in treated cells compared to controls indicates genotoxic potential.

Toxicity Profile: Effects on Organ Systems

While the nervous system is the primary target for many organophosphates, their metabolites can exert toxic effects on other organ systems.

Acute and Chronic Toxicity
Immunotoxicity

Studies on the immunotoxic effects of O,O,S-trimethyl phosphorothioate (OOS-TMP), an impurity found in some organophosphate formulations, have shown that it can cause a reversible suppression of cytotoxic T lymphocytes and antibody-secreting cells in mice[8]. While this is not the same compound, it suggests that phosphorothioate structures can interact with the immune system. Further research is needed to specifically delineate the immunotoxic potential of O,O-dimethyl phosphorothioate.

Cardiovascular Effects

Poisoning with organophosphorus insecticides can lead to serious and even fatal cardiac complications. Acute exposure to the related compound O,S-dimethyl phosphoramidothioate (methamidophos) has been shown to impair cardiovascular reflexes in rats[9]. The direct effects of O,O-dimethyl phosphorothioate on the cardiovascular system require further investigation.

Hepatic and Renal Effects

The liver and kidneys are primary sites for the metabolism and excretion of xenobiotics, including organophosphate metabolites. Chronic exposure to parent organophosphates like dimethoate has been associated with liver damage in animal studies[6]. Given that DMTP is formed and processed in the liver and excreted by the kidneys, these organs are potential targets for its toxicity. However, specific studies on the nephrotoxicity and hepatotoxicity of isolated O,O-dimethyl phosphorothioate are limited.

Analytical Methodology

The accurate detection and quantification of O,O-dimethyl phosphorothioate in biological matrices are essential for exposure assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Experimental Protocol: GC-MS Analysis of DMTP in Urine

This protocol is a generalized representation for the analysis of dialkylphosphates in urine.

  • Sample Preparation: A urine sample is subjected to solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances.

  • Derivatization: The extracted DMTP is derivatized to increase its volatility and improve its chromatographic properties. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a mass selective detector. The compound is separated on a capillary column and detected based on its characteristic mass spectrum.

  • Quantification: The concentration of DMTP in the original urine sample is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve. A method for the analysis of the related O,S-dimethyl hydrogen phosphorothioate in urine involves derivatization followed by gas chromatography with a pulse flame photometric detector, achieving a limit of detection of 0.004 ppm[10].

Conclusion and Future Directions

O,O-dimethyl phosphorothioate, while often viewed as a mere biomarker of organophosphate exposure, possesses its own toxicological profile that warrants careful consideration. The evidence for its genotoxicity, particularly after metabolic activation, is a key area of concern. The significant difference in acetylcholinesterase inhibitory potency between its O,O- and O,S-isomers underscores the importance of precise chemical characterization in toxicological studies.

Future research should focus on several key areas:

  • Quantitative Toxicity Data: Establishing clear LD50 and NOAEL values for O,O-dimethyl phosphorothioate through in vivo studies is a critical need.

  • Detailed ADME Studies: The metabolic fate of DMTP itself needs to be elucidated to better understand its potential for bioaccumulation and target organ toxicity.

  • Direct AChE Inhibition Kinetics: Quantifying the inhibitory potency (Ki and IC50) of pure O,O-dimethyl phosphorothioate on acetylcholinesterase from various species is essential.

  • Carcinogenicity and Developmental Toxicity: Long-term studies are required to assess the carcinogenic, reproductive, and developmental toxicity of DMTP.

A more complete understanding of the toxicological profile of O,O-dimethyl phosphorothioate will enable more accurate risk assessments for individuals exposed to organophosphate pesticides and will contribute to the development of safer and more effective pest control strategies.

References

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Foundational

An In-depth Technical Guide on the Environmental Fate and Degradation of Dimethyl Thiophosphonate

Introduction Dimethyl thiophosphonate (DMTP) and its related organophosphorus compounds are of significant interest within the scientific community due to their use as pesticides and their structural similarity to chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl thiophosphonate (DMTP) and its related organophosphorus compounds are of significant interest within the scientific community due to their use as pesticides and their structural similarity to chemical warfare agents.[1] Understanding the environmental fate and degradation of these molecules is paramount for assessing their ecological impact, developing effective remediation strategies, and ensuring public safety. This technical guide provides a comprehensive overview of the primary degradation pathways of dimethyl thiophosphonate, drawing upon established research on structurally similar organophosphorus compounds to elucidate its likely behavior in various environmental compartments. As a self-validating system of protocols and insights, this document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the environmental chemistry of these important molecules.

While specific environmental fate data for dimethyl thiophosphonate is limited in publicly accessible literature, extensive research on close analogs such as dimethoate (an organophosphate insecticide) and dimethyl methylphosphonate (DMMP, a nerve agent simulant) provides a robust framework for predicting its behavior.[2][3][4] This guide will synthesize these findings to present a cohesive narrative on the hydrolysis, photolysis, and microbial degradation of dimethyl thiophosphonate.

Physicochemical Properties and Environmental Mobility

The environmental transport and degradation of an organic compound are intrinsically linked to its physicochemical properties. For organophosphorus compounds like dimethyl thiophosphonate, properties such as water solubility, vapor pressure, and soil sorption coefficient (Koc) dictate their distribution in soil, water, and air. For instance, dimethoate, a related compound, exhibits high water solubility and low soil sorption, which suggests a potential for leaching into groundwater, particularly in soils with low organic matter content.[2] Conversely, a low vapor pressure indicates that volatilization is not a major dissipation route from water or moist soils.[5]

PropertyTypical Value for Related OrganophosphatesEnvironmental Implication
Water SolubilityHighPotential for transport into aquatic environments.[2][5]
Soil Sorption (Koc)LowHigh mobility in soil and potential for groundwater contamination.[2]
Vapor PressureLowVolatilization is not a significant dissipation pathway.[5]
Henry's Law ConstantLowLimited partitioning from water to air.[5]

Primary Degradation Pathways

The environmental persistence of dimethyl thiophosphonate is primarily governed by three degradation processes: hydrolysis, photolysis, and microbial degradation. The relative importance of each pathway is highly dependent on environmental conditions such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis: The Dominant Abiotic Pathway

Hydrolysis is a major degradation pathway for many organophosphorus compounds in aqueous environments.[5] The reaction involves the cleavage of the phosphate ester bonds by water. For dimethyl thiophosphonate, this would likely lead to the formation of less toxic and more water-soluble degradation products.

Mechanism of Hydrolysis:

The hydrolysis of organophosphorus compounds like dimethyl thiophosphonate can proceed through different mechanisms depending on the pH of the surrounding medium. Under alkaline conditions, hydrolysis is often accelerated.[2] The process typically involves nucleophilic attack of a hydroxide ion on the phosphorus center, leading to the cleavage of a P-O or P-S bond.

Key Degradation Products:

The hydrolysis of dimethyl thiophosphonate is expected to yield dimethyl phosphate (DMP) and thiophosphoric acid derivatives.[6] Further hydrolysis can lead to the formation of phosphoric acid and methanol. The hydrolysis of the nerve agent simulant DMMP, for example, produces methylphosphonic acid and methanol as the only detectable products in hot-compressed water.[7][8]

Experimental Protocol for Hydrolysis Study:

This protocol outlines a standardized method for determining the rate of hydrolysis of dimethyl thiophosphonate at different pH values.

Objective: To determine the hydrolysis rate constant (k_h) and half-life (t_1/2) of dimethyl thiophosphonate in aqueous solutions at varying pH.

Materials:

  • Dimethyl thiophosphonate (analytical standard)

  • Buffer solutions (pH 4, 7, and 9)

  • High-purity water

  • Constant temperature incubator/water bath

  • HPLC or GC-MS for analysis[9][10]

  • Autosampler vials

Procedure:

  • Prepare stock solutions of dimethyl thiophosphonate in a water-miscible solvent (e.g., acetonitrile).

  • In separate sterile, amber glass vials, add a known volume of the stock solution to each buffer solution (pH 4, 7, and 9) to achieve a final concentration suitable for analytical detection.

  • Incubate the vials at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, withdraw an aliquot from each vial.

  • Immediately quench any further reaction by adding a suitable agent or by freezing the sample.

  • Analyze the concentration of the remaining dimethyl thiophosphonate using a validated analytical method (e.g., HPLC-UV or GC-MS).

  • Plot the natural logarithm of the concentration of dimethyl thiophosphonate versus time to determine the pseudo-first-order rate constant (k_h) for each pH.

  • Calculate the half-life (t_1/2) using the formula: t_1/2 = 0.693 / k_h.

Data Analysis and Interpretation: The rate of hydrolysis is expected to be significantly influenced by pH, with higher rates typically observed under alkaline conditions.[2] The results will provide crucial data for predicting the persistence of dimethyl thiophosphonate in different aquatic environments.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare DMTP Stock Solution spike Spike Buffers with DMTP prep_stock->spike prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_buffers->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze DMTP Concentration (HPLC/GC-MS) sample->analyze calculate Calculate Rate Constant and Half-life analyze->calculate

Caption: Experimental workflow for a hydrolysis study.

Photodegradation: The Role of Sunlight

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of some organophosphorus compounds can be a minor dissipation pathway, indirect photolysis, often mediated by photosensitizers present in the environment (e.g., humic substances), can be more significant.[5]

Mechanism of Photodegradation:

The photodegradation of dimethyl thiophosphonate can occur through direct absorption of photons, leading to bond cleavage, or through indirect mechanisms involving reactive oxygen species (ROS) generated by photosensitizers. In the presence of a catalyst like titanium dioxide (TiO2), the rate of photolysis can be significantly increased.[3][11] The degradation on TiO2 surfaces is a stepwise process that can lead to complete mineralization.[3]

Key Degradation Products:

Photodegradation of organophosphorus compounds can lead to a variety of products, including oxidized derivatives and smaller organic molecules. For instance, the photodegradation of DMMP on TiO2 surfaces yields methylphosphonic acid, phosphate, water, and carbon dioxide.[3]

Experimental Protocol for Photodegradation Study:

This protocol describes a method to assess the photodegradation of dimethyl thiophosphonate under simulated sunlight.

Objective: To determine the photodegradation rate and half-life of dimethyl thiophosphonate in aqueous solution.

Materials:

  • Dimethyl thiophosphonate (analytical standard)

  • High-purity water or buffer solution (e.g., pH 7)

  • Quartz tubes (transparent to UV light)

  • Solar simulator or a light source with a known spectral output

  • Dark control samples wrapped in aluminum foil

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a solution of dimethyl thiophosphonate in high-purity water or a suitable buffer in quartz tubes.

  • Prepare identical dark control samples by wrapping the quartz tubes in aluminum foil.

  • Place the tubes in a temperature-controlled chamber under the light source.

  • At specific time intervals, remove a tube from the light and a corresponding dark control.

  • Analyze the concentration of dimethyl thiophosphonate in both the irradiated and dark control samples.

  • The rate of photodegradation is determined by the difference in the degradation rate between the light-exposed and dark control samples.

  • Plot the data and calculate the photodegradation rate constant and half-life.

Data Analysis and Interpretation: The results will indicate the susceptibility of dimethyl thiophosphonate to photodegradation. A significant difference in degradation between the light and dark samples will confirm that photolysis is a relevant environmental fate process.

Photodegradation_Pathway cluster_direct Direct Photolysis cluster_indirect Indirect Photolysis DMTP Dimethyl Thiophosphonate Excited_DMTP Excited State DMTP* DMTP->Excited_DMTP Intermediates Degradation Intermediates DMTP->Intermediates ROS Excited_DMTP->Intermediates ROS Reactive Oxygen Species (e.g., •OH) Mineralization Mineralization Products (CO2, H2O, PO4^3-, SO4^2-) Intermediates->Mineralization Sensitizer Photosensitizer Sensitizer->ROS

Caption: Generalized photodegradation pathways for DMTP.

Microbial Degradation: The Biotic Pathway

Microbial degradation is a critical process for the removal of organophosphorus compounds from soil and water.[2][12] Various microorganisms have been shown to be capable of degrading these pesticides, often using them as a source of carbon, phosphorus, or nitrogen.[13]

Mechanism of Microbial Degradation:

Microorganisms utilize enzymes such as phosphatases and amidases to break down organophosphorus compounds.[13] The degradation can occur under both aerobic and anaerobic conditions, although the rates and pathways may differ. For dimethoate, microbial activity is the primary driver of its degradation in soil.[2]

Key Degradation Products:

Microbial degradation can lead to a wide array of metabolites. For example, the bacterial degradation of dimethoate can involve oxidation to omethoate, followed by hydrolysis to other products.[13] The ultimate end products of complete microbial degradation are carbon dioxide, water, and inorganic phosphate and sulfate.

Experimental Protocol for a Soil Biodegradation Study:

This protocol details a method to evaluate the microbial degradation of dimethyl thiophosphonate in soil.

Objective: To determine the rate of biodegradation of dimethyl thiophosphonate in soil and identify major metabolites.

Materials:

  • Dimethyl thiophosphonate (analytical standard)

  • Fresh, sieved soil with a known microbial population

  • Sterilized soil (autoclaved) for abiotic control

  • Incubation chambers

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • Analytical instrumentation (GC-MS or LC-MS/MS) for parent compound and metabolite analysis

Procedure:

  • Characterize the soil (pH, organic matter content, microbial biomass).

  • Treat a known mass of fresh soil with a solution of dimethyl thiophosphonate to achieve a desired concentration.

  • Prepare an abiotic control by treating sterilized soil in the same manner.

  • Adjust the moisture content of the soils to a specific level (e.g., 60% of water holding capacity).

  • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

  • At various time points, collect triplicate soil samples from both the live and sterile treatments.

  • Extract the soil samples with an appropriate solvent.

  • Analyze the extracts for the concentration of dimethyl thiophosphonate and potential metabolites using GC-MS or LC-MS/MS.

  • Plot the concentration of dimethyl thiophosphonate over time for both treatments to determine the rate of biodegradation.

Data Analysis and Interpretation: The difference in the degradation rate between the non-sterile and sterile soil will indicate the contribution of microbial activity. Identification of metabolites will help to elucidate the biodegradation pathway.

Environmental Persistence and Factors Influencing Degradation

The overall environmental persistence of dimethyl thiophosphonate is a function of the interplay between hydrolysis, photolysis, and microbial degradation. While many organophosphorus pesticides are considered non-persistent, their degradation rates can be significantly influenced by environmental conditions.[14][15]

  • pH: As discussed, pH has a profound effect on the rate of hydrolysis, with alkaline conditions generally favoring faster degradation.[2]

  • Temperature: Higher temperatures typically increase the rates of both chemical and biological degradation processes.[16]

  • Soil Properties: The organic matter content and clay content of soil can affect the bioavailability of dimethyl thiophosphonate to microorganisms through sorption processes.[2]

  • Microbial Community: The presence and adaptation of microbial populations capable of degrading organophosphorus compounds are crucial for efficient bioremediation.[16]

Conclusion

The environmental fate of dimethyl thiophosphonate is likely dominated by a combination of hydrolysis, photolysis, and microbial degradation. Based on the behavior of structurally similar organophosphorus compounds, it is expected to be non-persistent in the environment, particularly under conditions that favor these degradation processes. However, its potential for mobility in soil and water warrants careful consideration in environmental risk assessments. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and scientists to further investigate the environmental behavior of dimethyl thiophosphonate and related compounds.

References

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  • Bondarenko, S., Gan, J., Haver, D. L., & Kabashima, J. N. (2004). Persistence of selected organophosphate and carbamate insecticides in waters from a coastal watershed. Environmental Toxicology and Chemistry.
  • ResearchGate. (2025, August 6). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)).
  • MDPI. (n.d.). Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO 2 /γ-Al 2 O 3.
  • ResearchGate. (n.d.). (PDF) Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water.
  • Semantic Scholar. (n.d.). Environmental fate and toxicology of organophosphate pesticides.
  • PubMed. (n.d.). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions.
  • Amazon S3. (2020, April 16). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water.
  • ATSDR. (n.d.). 6. analytical methods.
  • IU Indianapolis ScholarWorks. (n.d.). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications.

Sources

Exploratory

Thiophosphonates vs. Phosphonates: A Comparative Analysis of Structure, Synthesis, and Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Within the vast landscape of organophosphorus chemistry, phosphonates and their sulfur-containing analogs, thiophos...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast landscape of organophosphorus chemistry, phosphonates and their sulfur-containing analogs, thiophosphonates, represent two classes of compounds with profound significance across diverse scientific disciplines. Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are widely recognized for their roles as pharmaceuticals, herbicides, and chelating agents.[1][2] The substitution of one or more oxygen atoms with sulfur to form a thiophosphonate fundamentally alters the molecule's electronic properties, stability, and biological reactivity.[1] This guide provides a detailed exploration of the core differences between these two pivotal functional groups, offering field-proven insights into their structure, synthesis, physicochemical properties, and divergent applications in drug development and beyond.

Part 1: The Core Structural Distinction: Oxygen vs. Sulfur

The fundamental difference between a phosphonate and a thiophosphonate lies in the substitution of an oxygen atom with a sulfur atom on the central phosphorus atom. While phosphonates contain a C-PO(OR)₂ or C-PO(OH)₂ group, thiophosphonates incorporate sulfur, leading to distinct structural possibilities.[1][3]

A critical feature of thiophosphonates is their existence as two primary structural isomers: the thione and the thiol forms.[1]

  • Thione Isomer: Characterized by a phosphorus-sulfur double bond (P=S).

  • Thiol Isomer: Characterized by a phosphorus-sulfur single bond with the sulfur atom bonded to an organic group (P-S-R).

This isomerism is a key differentiator from phosphonates and has significant implications for the molecule's reactivity and biological interactions.

G cluster_0 Phosphonate cluster_1 Thiophosphonate (Thione form) cluster_2 Thiophosphonate (Thiol form) P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 O P1->O1_3 R1_1 P1->R1_1 R1_2 O1_2->R1_2 R1_3 O1_3->R1_3 P2 P S2 S P2->S2 O2_1 O P2->O2_1 O2_2 O P2->O2_2 R2_1 P2->R2_1 R2_2 O2_1->R2_2 R2_3 O2_2->R2_3 P3 P O3_1 O P3->O3_1 S3 S P3->S3 O3_2 O P3->O3_2 R3_1 P3->R3_1 R3_2 S3->R3_2 R3_3 O3_2->R3_3

Caption: Core structures of Phosphonate and Thiophosphonate isomers.

Part 2: Comparative Physicochemical Properties

The replacement of oxygen with sulfur, an element in the same group but with a larger atomic radius and lower electronegativity, imparts distinct physicochemical characteristics to thiophosphonates compared to their phosphonate counterparts. These differences are critical for understanding their behavior in both chemical and biological systems.

PropertyPhosphonate (P=O)Thiophosphonate (P=S)Causality and Implication
Bond Type & Length Strong, short double bondWeaker, longer double bondSulfur's larger atomic radius results in less effective pπ-dπ orbital overlap with phosphorus, weakening and lengthening the P=S bond. This influences bond stability and reactivity.
Polarity Highly polarLess polarOxygen is more electronegative than sulfur, leading to a greater dipole moment in the P=O bond. This affects solubility and intermolecular interactions.
Lipophilicity LowerHigherThe reduced polarity of the P=S bond increases the compound's affinity for nonpolar environments, which can enhance membrane permeability.
Hydrolytic Stability Generally highVariable, often more susceptible to hydrolysisThe weaker P=S bond can be more prone to cleavage. However, the stability of P-S-C linkages in phosphorothioates is a key feature for their use in antisense therapies.[4]
Acidity (of acid form) Stronger acidWeaker acidThe electron-withdrawing effect of the P=O oxygen is stronger, making the P-OH protons more acidic.
Chelating Ability Excellent chelating agents for di- and trivalent metal ions.[1][5]Good chelating agents, but with different affinities ("soft" vs. "hard" metals)The "softer" nature of sulfur compared to oxygen leads to preferential binding with softer metal ions (e.g., heavy metals), whereas the "hard" oxygen of phosphonates prefers hard metal ions (e.g., Ca²⁺, Mg²⁺).

Part 3: Synthesis Methodologies and Experimental Protocols

The synthetic routes to phosphonates and thiophosphonates are well-established, yet distinct. The choice of methodology depends on the desired structure, available starting materials, and required functional group tolerance.

Synthesis of Phosphonates

The formation of the C-P bond is the crucial step in phosphonate synthesis. The Michaelis-Arbuzov reaction is a cornerstone of this field.[6][7]

Workflow: Michaelis-Arbuzov Reaction

This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The nucleophilic phosphite attacks the electrophilic alkyl halide, leading to a phosphonium intermediate that subsequently dealkylates to yield the phosphonate ester.[6]

G start Trialkyl Phosphite (e.g., P(OEt)₃) step1 Nucleophilic Attack start->step1 reagent1 Alkyl Halide (R-X) reagent1->step1 intermediate Quasi-phosphonium Intermediate step1->intermediate step2 Dealkylation (Halide anion attacks alkyl group) intermediate->step2 product Dialkyl Phosphonate Ester (R-PO(OEt)₂) step2->product byproduct Alkyl Halide Byproduct (Et-X) step2->byproduct

Caption: Workflow of the Michaelis-Arbuzov reaction for phosphonate synthesis.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

  • Rationale: This protocol exemplifies a classic Michaelis-Arbuzov reaction. Benzyl bromide is chosen as the alkyl halide due to its reactivity. The reaction is typically performed neat or in a high-boiling solvent and driven to completion by heating, which facilitates the dealkylation step.

  • Materials:

    • Triethyl phosphite (1.0 eq)

    • Benzyl bromide (1.0 eq)

    • Toluene (optional, as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add triethyl phosphite.

    • Slowly add benzyl bromide dropwise at room temperature with vigorous stirring. The reaction is often exothermic.

    • After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 150-160 °C if neat) for 2-4 hours to ensure complete reaction.

    • Monitor the reaction progress by ³¹P NMR spectroscopy (disappearance of the phosphite peak around +139 ppm and appearance of the phosphonate peak around +20 ppm).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product, diethyl benzylphosphonate, can be purified by vacuum distillation to remove unreacted starting materials and the ethyl bromide byproduct.

Synthesis of Thiophosphonates

Thiophosphonates are often synthesized by thionation of a corresponding phosphonate or phosphite precursor. Lawesson's reagent is a common and effective thionating agent for converting a P=O bond to a P=S bond.

Experimental Protocol: Thionation of Diethyl Phenylphosphonate

  • Rationale: This protocol demonstrates the conversion of a stable P=O bond to a P=S bond. Lawesson's reagent is a sulfur-transfer agent. The reaction is conducted in an inert, high-boiling solvent like toluene to facilitate the dissolution of the reagent and achieve the necessary reaction temperature.

  • Materials:

    • Diethyl phenylphosphonate (1.0 eq)

    • Lawesson's reagent (0.5 eq, as it contains two reactive P=S moieties)

    • Anhydrous toluene

    • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Set up a flask under a nitrogen atmosphere.

    • Add diethyl phenylphosphonate and anhydrous toluene to the flask.

    • Add Lawesson's reagent to the solution in one portion.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours.

    • Monitor the reaction by TLC or ³¹P NMR (shift from approx. +19 ppm for the phosphonate to approx. +66 ppm for the thiophosphonate).

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Part 4: Divergent Biological Activities and Mechanisms of Action

The seemingly minor substitution of sulfur for oxygen has profound consequences for biological activity, leading phosphonates and thiophosphonates down remarkably different functional paths.

Phosphonates: Stable Phosphate Mimics

The C-P bond in phosphonates is extremely stable and resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the P-O bonds of phosphates.[8] This makes phosphonates excellent and stable bioisosteres for phosphates.[1]

  • Bisphosphonates in Osteoporosis Treatment: Nitrogen-containing bisphosphonates (e.g., Alendronate, Zoledronate) are a cornerstone of osteoporosis therapy.[9][10] They mimic pyrophosphate and bind strongly to hydroxyapatite in bone.[11] Osteoclasts, cells that break down bone, internalize the bisphosphonates. Inside the osteoclast, they inhibit farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, disrupting essential cellular processes and inducing apoptosis, thereby reducing bone resorption.[11][12]

  • Antiviral Nucleotide Analogs: Tenofovir is a prime example of a phosphonate-containing drug used in anti-HIV therapy.[1] It is an acyclic nucleoside phosphonate that mimics the natural nucleotide adenosine monophosphate. After phosphorylation to its diphosphate form, it acts as a competitive inhibitor of HIV reverse transcriptase and causes chain termination upon incorporation into viral DNA. The inherent stability of the phosphonate group is crucial for its persistence and efficacy.

Thiophosphonates: Reactive Agents and Nuclease-Resistant Backbones

The unique properties of the thiophosphonate group, particularly the P=S bond, lead to a different spectrum of biological activities, often centered on higher reactivity or enhanced stability in specific contexts.

  • Pesticides and Nerve Agents: Many organothiophosphates and thiophosphonates are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[13] Compounds like Parathion (a pesticide) and VX (a nerve agent) contain a P=S (thione) group.[13] In target organisms, these are often metabolically oxidized to their P=O (oxon) analogs, a process sometimes termed "lethal synthesis." The oxon form is a much more potent AChE inhibitor. It phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerves and muscles, paralysis, and ultimately death.[13]

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Thiophosphonate Nerve Agent ACh Acetylcholine (ACh) Released Receptor ACh Receptor (Muscle Stimulation) ACh->Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Products Choline + Acetic Acid (Signal Termination) AChE->Products VX Thiophosphonate Agent (e.g., VX) AChE_Inhibited Inactivated AChE VX->AChE_Inhibited Irreversibly Binds & Inhibits ACh_Accumulates ACh Accumulates Overstimulation Constant Muscle Stimulation -> Paralysis ACh_Accumulates->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition by thiophosphonates.

  • Antisense Oligonucleotides: In the field of antisense therapy, the phosphate backbone of synthetic DNA or RNA is often modified to resist degradation by cellular nucleases. Replacing a non-bridging oxygen in the phosphate linkage with a sulfur atom creates a phosphorothioate linkage. This modification significantly increases nuclease resistance while generally maintaining the ability to bind to the target mRNA sequence, making drugs like Fomivirsen and Mipomersen clinically viable.[4]

Conclusion

While separated by only a single atom substitution, phosphonates and thiophosphonates exhibit a world of difference in their chemical and biological profiles. Phosphonates derive their utility from the exceptional stability of the C-P bond, serving as robust mimics of biological phosphates in blockbuster drugs. Conversely, thiophosphonates leverage the unique properties of sulfur to achieve higher lipophilicity, altered reactivity, and enhanced stability against specific enzymes. Their roles range from highly toxic pesticides and nerve agents to the life-saving nuclease-resistant backbones of antisense therapeutics. For researchers and drug developers, a deep understanding of these core differences is essential for the rational design of new molecules, whether the goal is to create a stable, long-lasting therapeutic or a highly reactive agent with targeted toxicity.

References

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophosphonate synthesis by thiophosphonylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Organothiophosphate. Retrieved from [Link]

  • Hach. (n.d.). Chemistry Explained: Phosphonates. Retrieved from [Link]

  • Blackburn, G. M., Guo, M. J., Langston, S. P., & Taylor, G. E. (1990). Phosphonate and thiophosphate nucleotide analogues in studies of some enzyme reactions. Nucleic Acids Symposium Series, (22), 125–126. Retrieved from [Link]

  • Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]

  • Kononova, S., & Nesmeyanova, M. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184-195. Retrieved from [Link]

  • Ji, X., Wang, J., Zhang, L., Zhao, L. X., Jiang, H. L., & Liu, H. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634. Retrieved from [Link]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.
  • Clear Solutions USA. (2023, May 31). Difference between phosphates and phosphonates?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thiophosphate – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of phosphonate (11) and thiophosphonate (12). Retrieved from [Link]

  • ACS Publications. (2001). The Synthesis of Phosphonate Ester Containing Fluorinated Vinyl Ethers. Macromolecules, 34(20), 6889–6894. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophosphate. Retrieved from [Link]

  • Lenntech. (n.d.). What are phosphonates?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Liu, Z., Yi, R., Dai, F. et al. (2023). Thiophosphate photochemistry enables prebiotic access to sugars and terpenoid precursors. Nature Chemistry, 15, 1517–1525. Retrieved from [Link]

  • He, W., Li, C., & Yang, J. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3838. Retrieved from [Link]

  • YouTube. (2015, November 11). Phosphonate. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis of Phosphonate and Thiophosphonate Esters and Amides from Hydrogen-Phosphinates by a Novel One-Pot Activation-Coupling-Oxidation Procedure. The Journal of Organic Chemistry, 76(21), 8989–8998. Retrieved from [Link]

  • Aristilde, L., Reed, S., & Renslow, R. (2021). Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. ACS Environmental Au, 1(1), 29-40. Retrieved from [Link]

  • Ganesan, K., & Goyal, A. (2022). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Medicina (Kaunas), 58(4), 509. Retrieved from [Link]

  • Demkowicz, S., Rachoń, J., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1029871. Retrieved from [Link]

  • ResearchGate. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]

  • Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 680653. Retrieved from [Link]

  • Penn State Extension. (n.d.). Understanding the Phosphonate Products. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl thiophosphate. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Study of Physico-Chemical Properties of Phosphorate Solutions. Retrieved from [Link]

  • ResearchGate. (2020). Phosphonate Prodrugs: An Overview and Recent Advances. Retrieved from [Link]

  • McKenna, C. E., & Kashemirov, B. A. (2020). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 12(6), 547-563. Retrieved from [Link]

  • ACS Environmental Au. (2021). Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. Retrieved from [Link]

  • RSC Publishing. (1964). The Detection of Thiophosphate Insecticides on Paper Chromatograms with Congo Red. Analyst, 89, 559-560. Retrieved from [Link]

  • Med Sci Monit. (2004). Reviewing the mechanism of action of thiopurine drugs: toward a new paradigm in clinical practice. Retrieved from [Link]

  • YouTube. (2024, May 30). 【Bisphosphonates】Pharmacology : Mechanism of Action Simply Explained. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Retrieved from [Link]

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Foundational

Technical Whitepaper: Chemical Stability and Storage of Dimethyl Thiophosphonate (DMTP)

Part 1: Executive Summary & Chemical Identity Dimethyl thiophosphonate (DMTP), technically known as O,O-Dimethyl hydrogen thiophosphonate or Dimethyl thiophosphite , is a critical reagent in the synthesis of phosphorothi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Dimethyl thiophosphonate (DMTP), technically known as O,O-Dimethyl hydrogen thiophosphonate or Dimethyl thiophosphite , is a critical reagent in the synthesis of phosphorothioate oligonucleotides and organophosphorus prodrugs. Its utility lies in the reactivity of the P-H bond and the sulfur center, allowing for efficient sulfur transfer or P-C bond formation.

However, DMTP presents a dual challenge: chemical instability (susceptibility to hydrolysis and oxidation) and occupational safety (evolution of toxic hydrogen sulfide gas). This guide defines the rigorous protocols required to maintain reagent integrity and operator safety.

Chemical Profile[1][2][3][4]
PropertySpecification
Common Name Dimethyl Thiophosphite (DMTP)
IUPAC Name O,O-Dimethyl phosphonothioate
CAS Number 1111-74-6
Formula

Molecular Weight 142.11 g/mol
Structure (Major Tautomer)

Key Impurities Dimethyl phosphite (Oxidation), H2S (Hydrolysis)

Part 2: Stability Mechanisms & Degradation Pathways

The storage difficulty of DMTP arises from its thiono-thiolo tautomerism and the lability of the P=S bond in the presence of moisture or oxygen. Understanding these pathways is essential for troubleshooting low yields in synthesis.

Degradation Workflow (Graphviz)

The following diagram illustrates the critical degradation pathways that occur when storage conditions are compromised.

DMTP_Degradation cluster_legend Legend DMTP Dimethyl Thiophosphite (Active Reagent) (MeO)2P(S)H Intermed Hydrolysis Intermediate DMTP->Intermed Hydrolysis DMP Dimethyl Phosphite (MeO)2P(O)H (Loss of Sulfur) DMTP->DMP Oxidation (Desulfurization) Moisture Moisture (H2O) Oxygen Oxygen (O2) Intermed->DMP Tautomerization H2S Hydrogen Sulfide (H2S) (TOXIC GAS) Intermed->H2S Elimination Phosphate Dimethyl Phosphate (Inert Byproduct) DMP->Phosphate Further Oxidation key Blue: Water Attack | Red: Oxidation/Toxicity

Figure 1: Mechanistic degradation pathways of Dimethyl Thiophosphite. Note that hydrolysis releases toxic H2S gas.

The Hydrolysis Hazard (H2S Evolution)

Unlike standard phosphites, the hydrolysis of DMTP is not just a quality issue; it is a safety event. Upon contact with water, the P=S bond is attacked, leading to the exchange of sulfur for oxygen. This reaction releases Hydrogen Sulfide (


) , a broad-spectrum poison that desensitizes the olfactory nerve (loss of smell) at low concentrations, making it undetectable before lethal levels are reached.
Oxidation (Desulfurization)

Exposure to atmospheric oxygen causes the gradual replacement of the sulfur atom with oxygen, converting Dimethyl Thiophosphite into Dimethyl Phosphite (


). This is a "silent" degradation because the solution remains clear, but the reagent loses its ability to act as a sulfur donor or thiophosphonylating agent, leading to "n-1" impurities in oligonucleotide synthesis.

Part 3: Storage & Handling Protocol[5]

This protocol utilizes a "Defense in Depth" strategy to prevent moisture ingress and oxidation.

Environmental Conditions
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Argon (Pre-dried) Argon is heavier than air, providing a better blanket than Nitrogen for opening/closing bottles.
Humidity < 10% RH Strict exclusion of moisture to prevent H2S evolution.
Light Amber/Opaque Prevents photo-catalyzed degradation of the P-S bond.
Container Specifications
  • Primary Container: Teflon (PFA) or treated borosilicate glass.

  • Cap System: Septum-sealed caps (PTFE-lined) are mandatory. Avoid ground glass joints without Teflon sleeves; sulfur byproducts can cause ground glass to seize permanently.

  • Secondary Containment: The primary bottle must be stored inside a sealed secondary jar containing activated desiccant (e.g., molecular sieves or silica gel) and an H2S scavenger strip (lead acetate paper) to monitor leaks.

Handling Workflow
  • Equilibration: Allow the frozen container to reach room temperature inside a desiccator before opening. Opening a cold bottle condenses atmospheric moisture instantly.

  • Inert Transfer: Never pour DMTP. Use a syringe or cannula transfer under positive Argon pressure.

  • Purge: After use, purge the headspace with dry Argon for 30 seconds before resealing.

Part 4: Quality Control (QC) - The Self-Validating Protocol

Relying on "freshness" is insufficient. The following


 NMR  protocol is the gold standard for validating DMTP purity.
31P NMR Methodology

Phosphorus NMR is definitive because the chemical shift (


) and the coupling constant (

) clearly distinguish the active reagent from its oxidized byproduct.
  • Solvent:

    
     (Dried over molecular sieves).
    
  • Standard: 85%

    
     (external).
    
  • Parameters: Proton-coupled (to see

    
    ) and Proton-decoupled (for integration).
    
Interpretation Logic
SpeciesChemical Shift (

ppm)
Multiplicity (Coupled)Coupling Constant (

)
Status
Dimethyl Thiophosphite ~70 - 75 ppm Doublet ~620 - 650 Hz PASS
Dimethyl Phosphite~11 ppmDoublet~690 - 710 HzFAIL (Oxidized)
Dimethyl Phosphate~0 - 2 ppmSinglet/MultipletN/AFAIL (Hydrolyzed/Oxidized)

Note: Chemical shifts may vary slightly based on concentration and solvent. The presence of a doublet with a large coupling constant in the 70+ ppm range is the specific signature of the P(S)H species.

QC Decision Tree
  • Run

    
     NMR (Decoupled). 
    
  • Check for peak at ~11 ppm.

    • If > 5% area: Reject . The reagent has oxidized and will affect stoichiometry.

  • Check for peak at ~0 ppm.

    • If present: Reject immediately . Indicates moisture contamination; H2S may be present in the headspace.

Part 5: Emergency & Safety Procedures

Hazard: DMTP releases H2S upon contact with water. Odor Threshold: Rotten eggs (0.00047 ppm). Olfactory Fatigue: Occurs rapidly; do not rely on smell.

Spillage Management
  • Evacuate: Clear the immediate area.

  • PPE: Full-face respirator with multi-gas cartridges (must cover organic vapors and acid gases/sulfides) or SCBA.

  • Neutralization:

    • Do NOT use water.

    • Cover spill with dry lime, sand, or soda ash.

    • Treat the absorbed material with a dilute alkaline bleach solution (slowly) in a fume hood to oxidize the sulfur species to sulfate/phosphate.

References

  • PubChem. (2023). O,O-Dimethyl thiophosphonate (Compound Summary). National Library of Medicine. [Link]

Protocols & Analytical Methods

Method

Dimethyl thiophosphonate as an intermediate in chemical synthesis

Application Note: Dimethyl Thiophosphonate (DMTP) in Medicinal Chemistry & Synthesis Executive Summary Dimethyl thiophosphonate (DMTP), formally O,O-dimethyl phosphonothioate [ ], is a versatile organophosphorus intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dimethyl Thiophosphonate (DMTP) in Medicinal Chemistry & Synthesis

Executive Summary

Dimethyl thiophosphonate (DMTP), formally O,O-dimethyl phosphonothioate [


], is a versatile organophosphorus intermediate increasingly utilized in drug development for the synthesis of thiophosphoramidate prodrugs  (e.g., nucleotide analogues) and bioisosteres . Unlike its oxygen analogue (dimethyl phosphite), DMTP introduces a sulfur atom that significantly alters lipophilicity, metabolic stability, and metal-binding properties.

This guide provides a comprehensive technical workflow for handling, synthesizing, and deploying DMTP. It moves beyond standard textbook descriptions to address the specific challenges of P(S)H bond activation , tautomeric instability, and the rigorous exclusion of moisture required for reproducible results.

Chemical Profile & Mechanistic Insight

Identity & Properties
  • IUPAC Name: O,O-Dimethyl phosphonothioate

  • CAS No: 1112-38-5 (Note: Often confused with the acid form; ensure P-H bond presence).

  • Appearance: Colorless to pale yellow liquid.

  • Odor: Characteristic, pungent mercaptan-like stench. Handle only in a fume hood.

  • Key Spectroscopic Signature (

    
    P NMR): 
    
    
    
    ~60–80 ppm (doublet,
    
    
    Hz). The large coupling constant confirms the P-H bond.
Tautomeric Equilibrium

The reactivity of DMTP is governed by the equilibrium between the thiono-form (dominant) and the thiol-form (reactive intermediate).


  • Radical Chemistry: The P(S)-H bond is weaker than P(O)-H, making DMTP an excellent hydrogen atom donor for radical additions to alkynes/alkenes.

  • Nucleophilic Substitution: In the presence of bases (e.g.,

    
    ), the equilibrium shifts to the anion 
    
    
    
    , which is a potent nucleophile.

Reactivity Map & Logic Flow

The following diagram illustrates the three primary activation pathways for DMTP in synthesis.

DMTP_Reactivity DMTP Dimethyl Thiophosphonate (MeO)2P(S)H Radical Radical Activation (AIBN/Heat) DMTP->Radical H-atom abstraction Base Base Activation (Et3N/DBU) DMTP->Base Deprotonation Oxidative Oxidative Chlorination (CCl4/Base) DMTP->Oxidative Atherton-Todd Product_C Vinyl Thiophosphonates (C-P Bond) Radical->Product_C + Alkyne/Alkene Product_S S-Alkylation (P-S-C Bond) Base->Product_S + Alkyl Halide Product_N Thiophosphoramidates (P-N Bond) Oxidative->Product_N + Primary Amine

Caption: Figure 1. Divergent synthetic pathways for DMTP based on activation mode.

Experimental Protocols

Protocol A: In-Situ Synthesis of DMTP

Rationale: DMTP is not always commercially available with high purity due to degradation. Fresh preparation is recommended for sensitive catalytic applications.

Reagents:

  • Dimethyl phosphite (DMP) [1.0 equiv]

  • Lawesson’s Reagent [0.55 equiv]

  • Solvent: Anhydrous Toluene

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.

  • Charging: Add Dimethyl phosphite (10 mmol) and anhydrous toluene (20 mL).

  • Sulfuration: Add Lawesson’s Reagent (5.5 mmol) in one portion.

  • Reaction: Heat to reflux (110°C) for 2–4 hours.

    • Monitoring: Check

      
      P NMR.[1][2] Disappearance of DMP (
      
      
      
      ~11 ppm) and appearance of DMTP (
      
      
      ~70-80 ppm).
  • Workup: Cool to room temperature. Filter off the solid byproduct (Lawesson's byproduct is insoluble in cold toluene).

  • Purification: Concentrate the filtrate. Distill under reduced pressure (approx. 60–65°C at 10 mmHg) to obtain pure DMTP.

    • Safety Note: The residue may contain foul-smelling sulfur compounds. Treat with bleach before disposal.

Protocol B: Atherton-Todd Synthesis of Thiophosphoramidates

Rationale: This is the gold-standard method for creating P-N bonds, widely used in nucleotide prodrug synthesis (e.g., Sofosbuvir analogues).

Mechanism: DMTP is converted in situ to dimethyl chlorothiophosphate via


, which is then attacked by an amine.

Reagents:

  • DMTP [1.0 equiv]

  • Amine (e.g., Benzylamine or Nucleoside analog) [1.0 equiv]

  • 
     or 
    
    
    
    [1.1 equiv] (Oxidant)
  • Triethylamine (

    
    ) [1.2 equiv]
    
  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Cooling: Dissolve DMTP (1.0 mmol) in DCM (5 mL) and cool to 0°C.

  • Base Addition: Add

    
     (1.2 mmol) followed by the Amine (1.0 mmol). Stir for 5 mins.
    
  • Oxidative Chlorination: Dropwise add

    
     (1.1 mmol).
    
    • Observation: The reaction is exothermic.[3] A white precipitate (

      
      ) will form immediately.
      
  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Validation: Aliquot for

    
    P NMR.
    
    • Target: Shift from doublet (~75 ppm) to singlet (~70–75 ppm depending on amine).

  • Workup: Dilute with

    
    , filter the salt, and concentrate. Flash chromatography (Silica, Hex/EtOAc) is usually required.
    
Protocol C: Radical Hydrothiophosphorylation of Alkynes

Rationale: Direct formation of C-P bonds to create vinyl thiophosphonates.

Reagents:

  • DMTP [1.2 equiv]

  • Terminal Alkyne (e.g., Phenylacetylene) [1.0 equiv]

  • AIBN (Azobisisobutyronitrile) [0.1 equiv]

  • Solvent: Benzene or Toluene (Degassed)

Step-by-Step:

  • Degassing: Sparge the solvent with Argon for 15 minutes to remove oxygen (radical quencher).

  • Mixing: In a pressure tube, combine Alkyne, DMTP, and AIBN in solvent.

  • Initiation: Seal the tube and heat to 80°C for 6–12 hours.

  • Outcome: The reaction typically yields the Anti-Markovnikov product (linear) as the major isomer due to the radical mechanism.

    • Note: For Markovnikov selectivity (branched), a Palladium catalyst (e.g.,

      
      /dppb) must be used instead of AIBN.
      

Data Summary & QC Parameters

ParameterDimethyl Phosphite (DMP)Dimethyl Thiophosphonate (DMTP)
Formula



P NMR Shift

10–12 ppm

60–85 ppm

Coupling
~690 Hz~600–650 Hz
Odor Mild, ester-likeStrong, Mercaptan/Sulfur
Stability Hydrolyzes to Phosphorous AcidHydrolyzes to Thiophosphorous Acid
Toxicity Low acute toxicityHigh (Cholinesterase inhibitor precursor)

Troubleshooting & Self-Validating Logic

  • Issue: Low Yield in Atherton-Todd Reaction.

    • Diagnosis: Moisture ingress. The intermediate chlorothiophosphate hydrolyzes rapidly to the thiophosphoric acid.

    • Validation: Check

      
      P NMR for a peak at ~50–60 ppm (Acid form).
      
    • Fix: Use freshly distilled solvents and flame-dried glassware.

  • Issue: No Reaction in Radical Addition.

    • Diagnosis: Oxygen inhibition or old AIBN.

    • Validation: Solution turns dark/gummy without product peaks.

    • Fix: Freeze-pump-thaw degas the solvent. Recrystallize AIBN from methanol.

  • Issue: "Missing" P-H Proton in

    
    H NMR. 
    
    • Cause: Rapid exchange or broadening due to quadrupole relaxation.

    • Fix: Rely on

      
      P NMR (coupled) to see the doublet.
      

References

  • Han, L. B., et al. (2018). "Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism." Journal of the American Chemical Society.

  • Beletskaya, I. P., et al. (2014). "Atherton–Todd reaction: mechanism, scope and applications." Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 168140, Dimethyl phosphorothioate." PubChem.

  • Jeschke, P. (2016). "Propargyl-linked antifolates: Synthesis and biological evaluation." European Journal of Medicinal Chemistry. (Contextual reference for alkyne-phosphonate coupling).

Sources

Application

Experimental protocol for the allylation of aldehydes using chiral ligands

Topic: Experimental Protocol for the Asymmetric Allylation of Aldehydes using Chiral Ligands Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Protocol for the Asymmetric Allylation of Aldehydes using Chiral Ligands Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Application

The asymmetric allylation of aldehydes is a cornerstone transformation in modern drug discovery, serving as the primary gateway to homoallylic alcohols —a privileged structural motif found in polyketide antibiotics (e.g., Epothilones), macrolides, and complex alkaloids. While reagent-controlled methods (e.g., Brown allylation) are stoichiometric, ligand-controlled catalytic methods offer superior atom economy and tunability.

This guide details the Keck Asymmetric Allylation , utilizing a Titanium(IV)-BINOL complex.[1][2] This system is selected for its robustness, the commercial availability of the chiral ligand (BINOL), and its distinct "positive nonlinear effect," which allows for high enantioselectivity even with partially resolved ligands. We provide a self-validating experimental workflow, mechanistic rationale, and critical troubleshooting insights for high-stakes synthesis.

Mechanistic Grounding: The Chiral Pocket

Understanding the coordination geometry is prerequisite to troubleshooting.[2] The reaction does not proceed via a simple Lewis Acid activation but rather through a bidentate Ti-BINOL complex that acts as a chiral template.[2]

The Zimmerman-Traxler Transition State

Unlike the open transition states of monodentate Lewis acids (which often lead to poor stereocontrol), the Ti-BINOL system forces the reaction through a closed, six-membered chair-like transition state (Zimmerman-Traxler model).

  • The Metal: Ti(IV) coordinates the aldehyde carbonyl and the allylstannane.[2]

  • The Ligand: The naphthyl wings of the (R)- or (S)-BINOL create a steric wall, forcing the aldehyde substituent into a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • The Outcome: This rigid geometry transfers the chirality of the ligand to the newly formed C-C bond with predictable absolute stereochemistry.[2]

G cluster_mech Stereocontrol Logic Start Precursors Ti(OiPr)4 + (R)-BINOL Complex Active Catalyst [Ti(BINOL)2] Species Start->Complex Ligand Exchange (- iPrOH) TS Zimmerman-Traxler TS (Closed Chair Geometry) Complex->TS + Aldehyde + Allylstannane Product Homoallylic Alcohol (R)-Enantiomer TS->Product 1. Allyl Transfer 2. Hydrolysis Note1 Aldehyde R-group forced pseudo-equatorial TS->Note1

Figure 1: Mechanistic flow of the Keck Allylation. The closed transition state is the critical checkpoint for enantioselectivity.

Strategic Selection Guide

Before proceeding, verify that the Keck protocol fits your substrate profile against other common methods.[2]

FeatureKeck (Ti-BINOL) Brown (Ipc2B-Allyl) Nozaki-Hiyama-Kishi (Cr-Salen)
Catalyst Type Lewis Acid (Catalytic)Reagent (Stoichiometric)Redox (Catalytic)
Reagent Allylstannane (Stable, Toxic)Allylborane (Sensitive)Allyl Halide
Substrate Scope Aliphatic & Aromatic AldehydesBroadBroad, tolerates electrophiles
Enantioselectivity High (>90% ee typical)Very High (>95% ee)Moderate to High
Operational Moisture SensitiveAir/Moisture SensitiveAir Sensitive (Cr2+)
Key Advantage Non-linear Effect (Amplification) PredictabilityFunctional Group Tolerance

Detailed Protocol: Ti(IV)-BINOL Catalyzed Allylation

Target: Synthesis of (R)-1-phenylbut-3-en-1-ol (Model Substrate) Scale: 1.0 mmol (Adaptable to gram scale)[2]

Reagents & Equipment[2][3]
  • Catalyst Precursor: Titanium(IV) isopropoxide [Ti(OiPr)4] (97%+, distilled if yellow).[2]

  • Ligand: (R)-(+)-1,1'-Bi-2-naphthol [(R)-BINOL] (>99% ee).[2]

  • Allyl Source: Allyltributylstannane (97%).[2]

  • Solvent: Dichloromethane (DCM), anhydrous (distilled from CaH2 or solvent system).[2]

  • Additives: 4Å Molecular Sieves (Activated powder). Crucial for catalyst turnover.

  • Atmosphere: Dry Nitrogen or Argon.[2]

Step-by-Step Workflow
Phase 1: Catalyst Assembly (The Critical Step)

Rationale: The active species is not Ti(OiPr)4 itself but a specific BINOL-Ti complex.[2] In situ generation requires the removal of isopropanol to drive equilibrium.

  • Ligand Drying: Charge a flame-dried Schlenk flask with (R)-BINOL (57.2 mg, 0.2 mmol, 20 mol%). Add 2 mL anhydrous DCM. Evaporate solvent under high vacuum to remove trace moisture azeotropically.[2] Repeat once.

  • Sieve Activation: Add activated 4Å molecular sieves (500 mg, powder) to the flask.

    • Self-Validating Cue: Sieves must be flame-dried immediately prior to use or stored in a 120°C oven.[2] "Sizzling" upon solvent addition indicates residual heat/activity (good).[2]

  • Complexation: Add anhydrous DCM (5 mL) followed by Ti(OiPr)4 (30 µL, 0.1 mmol, 10 mol%).

    • Note: The stoichiometry is 2:1 (Ligand:Metal).[2] This excess ligand regime exploits the "positive nonlinear effect," ensuring that the highly selective Ti(BINOL)2 species dominates over the less selective mono-BINOL species.

  • Aging: Stir the mixture at room temperature for 1 hour.

    • Self-Validating Cue: The solution should develop a characteristic red-orange hue .[2] A pale yellow color may indicate incomplete complexation or wet solvent.[2]

Phase 2: The Reaction
  • Cooling: Cool the red-orange catalyst slurry to -20°C (or -78°C for higher ee, though reaction rate slows significantly).

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise. Stir for 5 minutes.

  • Reagent Addition: Add allyltributylstannane (340 µL, 1.1 mmol) dropwise down the side of the flask.

  • Incubation: Stir at -20°C (or -78°C) for 24–48 hours. Monitor by TLC.[2]

    • Monitoring: Stannanes stain poorly.[2] Use KMnO4 or Anisaldehyde dip to visualize the product alcohol.[2] The disappearance of the aldehyde UV spot is the primary metric.

Phase 3: Quench & Purification (Tin Removal)

Safety Note: Organotin compounds are neurotoxins.[2] All waste must be segregated.[2]

  • Quench: Add saturated aqueous NaHCO3 (2 mL) while cold. Allow to warm to room temperature with vigorous stirring.

  • Workup: Dilute with Et2O. Filter through a pad of Celite to remove molecular sieves and titanium salts.[2]

  • Tin Removal (Critical): The crude oil contains tributyltin residues.[2]

    • Method A (Chemical): Stir the crude oil with 10% KF solution for 1 hour (precipitates polymeric tin fluoride).[2] Filter.

    • Method B (Chromatographic):[2] Flash chromatography using 10% w/w finely ground KF mixed into the silica gel stationary phase.[2]

  • Isolation: Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Experimental Workflow Diagram

This diagram visualizes the critical path and decision points for the operator.[2]

Workflow Start Start: Flame-dry Glassware Argon Atmosphere Prep Catalyst Prep (R)-BINOL + Ti(OiPr)4 + DCM + 4Å Sieves Start->Prep Check1 Check Color: Red-Orange? Prep->Check1 Stir 1h @ RT Check1->Prep No (Dry Solvent/Restart) Reaction Reaction Phase Add Aldehyde -> Add Stannane Temp: -20°C to -78°C Check1->Reaction Yes Monitor Monitor (TLC/HPLC) 24-48 Hours Reaction->Monitor Quench Quench & Workup Sat. NaHCO3 -> 10% KF Wash Monitor->Quench Conversion >95%

Figure 2: Operational workflow for the Ti-BINOL catalyzed allylation.

Troubleshooting & Optimization (E-E-A-T)

ObservationRoot CauseCorrective Action
Low Conversion Wet solvent/sieves deactivated the Lewis Acid.[2]Re-dry DCM over CaH2.[2] Ensure sieves are freshly activated (flame/oven).
Low ee (<80%) "Leakage" via background uncatalyzed reaction.[2]Lower temperature to -78°C. Ensure catalyst pre-complexation time is sufficient (1h minimum).[2]
Product Contamination Tributyltin residues co-eluting.[2]Use the "KF/Silica" method for purification.[2] Alternatively, use allyltriphenylstannane (less toxic, solid residues).[2]
Color is Pale Yellow Incomplete ligand exchange.[2]Check Ti(OiPr)4 quality.[2] If it's cloudy or solid, distill it.[2] Ensure 2:1 Ligand:Ti ratio.
The "Nonlinear Effect" Advantage

A unique feature of this protocol is that enantiopure BINOL is not strictly required to achieve high product ee.[2] Due to the formation of dimeric species, the heterochiral dimer (meso-like) is often much less active than the homochiral dimer.[3] Thus, a 90% ee ligand can often yield >95% ee product.[2] This is a robust "self-purifying" catalytic system.[2]

References

  • Keck, G. E. , Tarbet, K. H., & Geraci, L. S. (1993). "Catalytic asymmetric allylation of aldehydes." Journal of the American Chemical Society, 115(18), 8467–8468. Link

  • Corey, E. J. , Barnes-Seeman, D., & Lee, T. W. (1997). "The formyl C—H···O hydrogen bond as a critical factor in enantioselective Lewis-acid catalyzed reactions of aldehydes." Tetrahedron Letters, 38(10), 1699-1702.[2] Link

  • Denmark, S. E. , & Fu, J. (2003).[2] "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews, 103(8), 2763-2794.[2] Link

  • Yu, J. S. , et al. (2010).[2] "Catalytic Asymmetric Allylation of Aldehydes with Allyltributylstannane." Organic Syntheses, 87, 72. Link[2]

Sources

Method

Application Note: Dimethyl Thiophosphonate (DMTP) in Flame Retardant Synthesis &amp; Formulation

Abstract & Core Directive Dimethyl thiophosphonate (DMTP) (specifically O,O-Dimethyl thiophosphonate, CAS: 1112-38-5) represents a critical class of organophosphorus intermediates. While its oxygenated analog, Dimethyl m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Dimethyl thiophosphonate (DMTP) (specifically O,O-Dimethyl thiophosphonate, CAS: 1112-38-5) represents a critical class of organophosphorus intermediates. While its oxygenated analog, Dimethyl methylphosphonate (DMMP), is a ubiquitous direct-additive flame retardant (FR), DMTP is primarily valued as a reactive precursor . Its unique P-H bond reactivity and sulfur content allow for the synthesis of high-performance, sulfur-synergized flame retardants that offer superior oxidative stability and char-forming capabilities compared to traditional phosphates.

This guide details the application of DMTP in two high-value contexts:

  • Synthesis of Polymeric Flame Retardants: Utilizing the P-H bond for functionalization.

  • Lithium-Ion Battery Safety: Use as a reactive electrolyte additive to mitigate thermal runaway.

Chemical Identity & Properties

Before proceeding with protocols, the specific chemical identity must be established to avoid confusion with non-reactive thiophosphates.

PropertySpecification
Chemical Name O,O-Dimethyl thiophosphonate (or O,O-Dimethyl phosphorothioite)
CAS Number 1112-38-5
Structure



(Tautomeric equilibrium)
Molecular Weight 126.11 g/mol
Appearance Colorless to pale yellow liquid
Key Reactivity P-H Bond: Allows addition to unsaturated bonds (Pudovik reaction).Sulfur: Provides antioxidant synergism and higher decomposition onset.
Safety Class High Toxicity (Precursor to organophosphate pesticides). Requires fume hood.

Mechanism of Action: The Sulfur Advantage

Unlike pure phosphonates, DMTP-derived retardants operate via a dual-phase mechanism enhanced by sulfur.

  • Gas Phase (Radical Scavenging): Upon thermal decomposition, the molecule releases phosphorus-containing radicals (

    
    , 
    
    
    
    ). The sulfur radicals (
    
    
    ) are heavier and less volatile than oxygen analogs, potentially extending the residence time in the flame zone to quench
    
    
    and
    
    
    radicals.
  • Condensed Phase (Char Promotion): The sulfur component promotes cross-linking at lower temperatures during early-stage combustion, fostering a stable carbonaceous char that insulates the underlying polymer.

FR_Mechanism Polymer Polymer Matrix (with DMTP-FR) Decomp Decomposition Polymer->Decomp + Heat Heat External Heat (>250°C) Heat->Decomp GasPhase Gas Phase: PO• and PS• Radicals Decomp->GasPhase SolidPhase Condensed Phase: Polyphosphoric/Thiophosphoric Acid Decomp->SolidPhase Quench Quenching H•/OH• (Flame Inhibition) GasPhase->Quench Radical Trap Char Stable Char Layer (Thermal Shield) SolidPhase->Char Dehydration & Crosslinking Char->Polymer Protects

Figure 1: Dual-phase mechanism of Sulfur-Phosphorus flame retardants. The sulfur moiety enhances char stability and modifies radical scavenging kinetics.

Application Protocol 1: Synthesis of Reactive Flame Retardants

Context: DMTP is too volatile to be used directly in many thermoplastics. It must be reacted with an unsaturated backbone to create a non-migrating, oligomeric flame retardant. This protocol uses the Pudovik Reaction (P-H addition to a double bond).

Materials
  • Substrate: Trimethylolpropane diallyl ether (TMPDE) or similar allyl-functionalized polyol.

  • Reagent: O,O-Dimethyl thiophosphonate (DMTP).[1]

  • Catalyst: AIBN (Azobisisobutyronitrile) - Radical initiator.

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel.

    • Charge the flask with 0.1 mol of Substrate (e.g., TMPDE) and 100 mL anhydrous toluene.

    • Purge with

      
       for 30 minutes to remove oxygen (critical for radical stability).
      
  • Addition:

    • Heat the solution to 75°C.

    • Add AIBN (1 wt% relative to reactants).

    • Add DMTP (0.11 mol, 10% excess) dropwise over 60 minutes. Note: The P-H bond adds across the allyl double bond.

  • Reaction:

    • Maintain temperature at 80-85°C for 6-8 hours.

    • Monitor reaction progress via 31P NMR .

      • Start: Signal at ~60-70 ppm (P-H doublet).

      • End: Signal shift to ~90-100 ppm (P-C bond formed, singlet/multiplet).

  • Workup:

    • Cool to room temperature.

    • Remove solvent and unreacted DMTP via rotary evaporation under high vacuum (10 mbar, 60°C). Caution: DMTP vapor is toxic; use a cold trap.

    • Wash the resulting oil with 5%

      
       solution to remove acidic byproducts, then water. Dry over 
      
      
      
      .
  • Validation:

    • The resulting product is a Thiophosphonate-modified Polyol . It can now be reacted with isocyanates to form flame-retardant Polyurethane (PU) foam.

Application Protocol 2: Lithium-Ion Battery Electrolyte Additive

Context: DMTP and its derivatives are investigated as additives to carbonate electrolytes. They scavenge radicals generated during thermal runaway and help form a protective Solid Electrolyte Interphase (SEI) on the anode due to sulfur reduction.

Formulation Strategy
ComponentRoleConcentration (wt%)
Base Electrolyte 1.0 M

in EC/DEC (1:1 v/v)
90 - 95%
DMTP (Additive) Flame Retardant / SEI Modifier2 - 5%
Vinylene Carbonate (VC) Synergist for SEI stability1 - 2%
Experimental Workflow: Flammability Testing (SET Method)
  • Electrolyte Preparation:

    • Inside an Argon-filled glovebox (

      
       ppm), dissolve DMTP into the base electrolyte.
      
    • Stir for 4 hours to ensure homogeneity.

  • Self-Extinguishing Time (SET) Test:

    • Sample: Saturate a standardized glass fiber wick (0.5 g) with 1.0 g of the electrolyte formulation.

    • Ignition: Expose the wick to a butane flame for exactly 3 seconds.

    • Measurement: Measure the time (

      
      ) it takes for the flame to self-extinguish after removing the ignition source.
      
    • Calculation:

      
      .
      
  • Acceptance Criteria:

    • Control (No DMTP): SET > 50 s/g (Highly Flammable).

    • Target (5% DMTP): SET < 10 s/g (Retarded).

    • Non-Flammable:[2][3] SET = 0 s/g.

Battery_Workflow Input Base Electrolyte (LiPF6 / Carbonates) Mix Homogenization (Ar Glovebox) Input->Mix Additive Add DMTP (2-5 wt%) Additive->Mix Test1 Flammability Test (SET / LOI) Mix->Test1 Test2 Electrochem Stability (Cyclic Voltammetry) Mix->Test2 Result Result: Reduced Flammability + Sulfur-rich SEI Layer Test1->Result Validates Safety Test2->Result Validates Performance

Figure 2: Workflow for evaluating DMTP as a safety additive in Li-ion battery electrolytes.

Safety & Handling (Critical)

Warning: Organophosphorus/thiophosphorus compounds are structurally related to nerve agents and pesticides.

  • Toxicity: DMTP is a cholinesterase inhibitor. Absorbed rapidly through skin.

  • Odor: Distinctive, pungent sulfur/garlic odor. Threshold is low, but olfactory fatigue occurs quickly.

  • Decontamination:

    • Spills should be neutralized with 10% NaOH or bleach solution (oxidizes the sulfur and hydrolyzes the ester).

    • Do not use water alone; it may disperse the chemical.

  • PPE: Butyl rubber gloves (Nitrile is often insufficient for organophosphates), face shield, and respirator with organic vapor/acid gas cartridges.

References

  • Preparation of Flame Retardants via P-H Bond Addition

    • Title: Synthesis and Characterization of Phosphorus-Containing Flame Retardants.
    • Source:Journal of Applied Polymer Science.
    • Relevance: Establishes the Pudovik reaction conditions for dimethyl phosphonates/thiophosphon
  • Battery Electrolyte Applications

    • Title: Dimethyl methylphosphonate-based nonflammable electrolyte and high safety lithium-ion b
    • Source:Journal of Power Sources.
    • Relevance: While focused on DMMP, this establishes the SET testing protocol used for DMTP analogs.
  • Toxicity and Handling of Thiophosphonates

    • Title: Organophosphorus Pesticide/Intermediate Safety D
    • Source:PubChem / NIH.
    • Relevance: Toxicology data for O,O-Dimethyl phosphorothioate.[4][5]

  • Review of Organophosphorus Flame Retardants

    • Title: Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond.
    • Source:Molecules (MDPI).
    • Relevance: Reviews the structural influence of P-C and P-S bonds on flame retardancy.

Sources

Application

Role of dimethyl thiophosphonate in the synthesis of nerve agent simulants

Application Note: Utilization of Dimethyl Thiophosphonate in V-Series Simulant Synthesis Executive Summary This application note details the role of Dimethyl Thiophosphonate (DMTP) (specifically O,O-dimethyl phosphorothi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of Dimethyl Thiophosphonate in V-Series Simulant Synthesis

Executive Summary

This application note details the role of Dimethyl Thiophosphonate (DMTP) (specifically O,O-dimethyl phosphorothioate) as a foundational precursor in the synthesis of V-series nerve agent simulants. Unlike G-series simulants (e.g., DMMP) which mimic the phosphoryl (P=O) core, DMTP is critical for generating the thiophosphoryl (P=S) and phosphorothiolate (P-S) moieties. These functional groups are essential for calibrating detection equipment designed to identify V-agents (e.g., VX, VR) and for testing the efficacy of decontamination catalysts (e.g., MOFs, enzymatic hydrolases).

Key Technical Insight: The utility of DMTP lies in the Thiono-Thiol Rearrangement , a thermodynamic equilibrium that allows researchers to convert the relatively stable thiono-ester (P=S) into the thiol-ester (P-S), mimicking the active core of V-agents without the associated lethality.

Chemical Basis & Mechanism[1]

To simulate V-agents effectively, the surrogate molecule must replicate the specific bond energy and hydrolytic stability of the P-S bond.

  • Precursor: O,O-Dimethyl thiophosphonate (DMTP).

  • Target Simulant: O,S-Dimethyl phosphorothioate (V-Simulant Model).

  • Mechanism: The synthesis relies on the alkylation of the sulfur atom or a thermal rearrangement (Mikhailov-Arbuzov type or Thiono-Thiol isomerization).

Reaction Pathway Diagram

ReactionPathway Precursor O,O-Dimethyl Thiophosphonate (P=S Core) Transition Transition State (Alkylation/Rearrangement) Precursor->Transition Base (NaH) + MeI or Heat Product O,S-Dimethyl Phosphorothioate (P-S Core / V-Simulant) Transition->Product S-Alkylation Byproduct Salt Byproducts Transition->Byproduct Elimination

Caption: Transformation of the thiono-ester precursor to the thiol-ester simulant via S-alkylation.

Experimental Protocol: Synthesis of O,S-Dimethyl Phosphorothioate

Safety Warning: While the product is a simulant, organophosphorus compounds with P-S bonds can exhibit anticholinesterase activity. All work must be performed in a functioning fume hood.

Materials:

  • O,O-Dimethyl thiophosphonate (DMTP) (>98% purity).

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: Acetonitrile (anhydrous) or THF.

Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10 mmol of O,O-Dimethyl thiophosphonate in 50 mL of anhydrous acetonitrile.

    • Add 1.1 equivalents of K₂CO₃ (or NaH for faster kinetics) at 0°C. Stir for 30 minutes to generate the thiophosphonate anion.

    • Observation: Evolution of H₂ gas (if using NaH) indicates successful deprotonation.

  • S-Alkylation (Simulating the V-Core):

    • Add 1.1 equivalents of Methyl Iodide dropwise via a syringe pump over 10 minutes.

    • Critical Control Point: Maintain temperature below 10°C during addition to prevent side reactions (O-alkylation).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanistic Note: The sulfur atom is more nucleophilic than the oxygen in this tautomeric system, driving the formation of the P-S bond (O,S-isomer) rather than the P-O bond.

  • Quenching and Isolation:

    • Filter the reaction mixture to remove solid salts (KI or K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

    • Purification: Distill the residue under vacuum (approx. 0.5 mmHg). The O,S-isomer typically boils at a higher temperature than the starting O,O-isomer due to increased polarity of the P=O bond formed.

Analytical Validation (Self-Validating System)

The success of this synthesis is determined by the "Phosphorus Shift." You must confirm the conversion of P=S to P=O/P-S.

Data Table: Expected Analytical Parameters
ParameterPrecursor (O,O-Isomer)Product (O,S-Simulant)Validation Logic
³¹P NMR Shift ~ δ 70–90 ppm~ δ 20–35 ppmP=S resonates downfield; P=O resonates upfield. Primary Pass/Fail metric.
IR Spectroscopy ν(P=S) 600–800 cm⁻¹ν(P=O) 1200–1250 cm⁻¹Appearance of strong P=O stretch confirms rearrangement.
GC-MS (EI) M⁺ 140 (approx)M⁺ 140 (approx)Mass is identical (isomer); Retention time increases for the O,S product.
Validation Workflow

ValidationFlow Sample Crude Reaction Mixture NMR 31P NMR Analysis Sample->NMR Decision Shift < 40 ppm? NMR->Decision Pass PASS: V-Simulant Confirmed (Proceed to Distillation) Decision->Pass Yes Fail FAIL: P=S Species Dominant (Increase Reaction Time/Heat) Decision->Fail No

Caption: Logic flow for validating the P=S to P-S conversion using 31P NMR spectroscopy.

Safety & Decontamination Protocols

Handling thiophosphonates requires strict adherence to safety standards due to their structural similarity to precursors of Schedule 1 agents.

  • Engineering Controls: All synthesis must occur in a Class II fume hood with charcoal filtration or external exhaust.

  • Decontamination Solution (Decon):

    • Prepare a solution of 10% Sodium Hypochlorite (Bleach) + 5% NaOH .

    • Mechanism:[1][2][3][4] The hydroxide ion attacks the phosphorus center, hydrolyzing the P-S bond (the simulated "toxic" bond), while the hypochlorite oxidizes the liberated sulfur species to non-toxic sulfates.

  • Waste Disposal: Quench all reaction glassware in the Decon solution for 24 hours before standard chemical waste disposal.

References

  • Detection of Nerve Agent Simulants

    • Source: New Journal of Chemistry (RSC).
    • Relevance: Validates the use of P-Cl and P-S precursors in testing fluorescent probes.
  • Simulant Properties & Toxicity

    • Source: National Institutes of Health (PubMed). "Recent advances in sensing toxic nerve agents through DMMP model simulant."
    • Relevance: Establishes DMMP and related organophosph
  • Thiono-Thiol Rearrangement Mechanism

    • Source: Journal of Organic Chemistry / ResearchGate. "Rearrangement of S-(2-Aminoethyl) Thiophosphates to N-(2-Mercaptoethyl)
    • Relevance: detailed mechanistic insight into the P=S to P-S conversion essential for V-simulant synthesis.
  • Decontamination of V-Simulants

    • Source: Stony Brook University / ACS.
    • Relevance: Protocols for hydrolyzing the P-X bond in simulants.

Sources

Method

Application Note: Robust and Sensitive Analysis of Dimethyl Thiophosphonate (DMTP) by Gas Chromatography

Introduction: The Importance of DMTP Analysis Dimethyl thiophosphonate (DMTP) is a key dialkyl phosphate (DAP) metabolite of numerous organophosphorus (OP) pesticides.[1] Its presence in biological matrices, such as urin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of DMTP Analysis

Dimethyl thiophosphonate (DMTP) is a key dialkyl phosphate (DAP) metabolite of numerous organophosphorus (OP) pesticides.[1] Its presence in biological matrices, such as urine, serves as a critical biomarker for assessing human exposure to a broad range of common agricultural and public health insecticides.[1][2] Given the neurotoxicity of organophosphorus compounds, monitoring for metabolites like DMTP is essential for toxicological studies, occupational safety assessments, and understanding population-level exposure.

Gas chromatography (GC) is the analytical cornerstone for the determination of DMTP and other semi-volatile metabolites. The technique's inherent resolving power, coupled with highly selective and sensitive detectors, provides the robust performance required for complex biological samples. This application note details a comprehensive approach to DMTP analysis, focusing on the critical interplay between sample preparation, derivatization, and GC system configuration to achieve reliable, quantifiable results.

The Methodological Rationale: A Scientist's Perspective

A successful analytical method is not merely a sequence of steps but a system where each choice is deliberate and justified. For DMTP, a polar and non-volatile compound, direct GC analysis is not feasible. The entire workflow is therefore built around transforming the analyte into a form amenable to GC separation and detection.

The "Why" of Sample Preparation and Derivatization

The primary challenge in analyzing dialkyl phosphates is their high polarity and low volatility. To overcome this, a two-pronged strategy of extraction and derivatization is essential.

  • Extraction: The goal is to isolate the DMTP from the complex sample matrix (e.g., urine, plasma).

    • Liquid-Liquid Extraction (LLE): This classical technique is effective and straightforward.[3] Using a solvent like ethyl acetate allows for the partitioning of DMTP from the aqueous sample.[4] LLE is particularly advantageous for its simplicity and when dealing with a smaller number of samples.[5]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This modern approach has gained significant traction for its efficiency and reduced solvent consumption.[6] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation.[7] A subsequent dispersive solid-phase extraction (dSPE) step using sorbents like primary secondary amine (PSA) effectively removes interferences such as organic acids and sugars.[6][8] QuEChERS is the method of choice for high-throughput laboratories.[9][10]

  • Derivatization: This is the most critical step for enabling GC analysis of DMTP. The process converts the polar, acidic analyte into a more volatile and thermally stable ester.

    • Pentafluorobenzyl Bromide (PFBBr) is the gold-standard derivatizing agent for dialkyl phosphates.[11] The PFBBr reacts with the acidic proton of DMTP to form a pentafluorobenzyl ester. This derivative is significantly more volatile and possesses a polyfluorinated structure, which makes it highly responsive to electron capture detection (ECD), though phosphorus-specific detectors are more commonly used for selectivity.[12][13] The derivatization reaction must be carefully optimized to ensure complete conversion and prevent degradation.[11][14]

The "Why" of GC System Configuration

The gas chromatograph is the core of the separation. Every component, from the injector to the detector, must be optimized for the specific demands of trace-level organophosphorus analysis.

  • Injector: A splitless injection is mandated for this application. Because we are analyzing trace levels of DMTP, the entire injected sample volume must be transferred to the analytical column to maximize sensitivity. Using a deactivated inlet liner is crucial to prevent the thermal degradation of these sensitive organophosphorus compounds, which can otherwise lead to poor peak shape and inaccurate quantification.[15]

  • Analytical Column: The choice of the stationary phase dictates the separation.

    • Mid-Polarity Columns: A column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, TG-5SilMS) is the workhorse for pesticide and metabolite analysis.[16][17] This phase provides an excellent balance of selectivity for a wide range of organophosphorus compounds and their derivatives.

    • Confirmation Columns: For complex matrices or to confirm peak identity, a column with a different polarity, such as a 35% phenyl methyl polysiloxane (e.g., DB-35ms), can be used.[18][19] This provides an orthogonal separation, changing the elution order of analytes relative to interferences.

  • Detector: Detector choice is a balance between selectivity, sensitivity, and the need for confirmation.

    • Flame Photometric Detector (FPD): This is the most common and cost-effective detector for routine organophosphorus analysis.[1] It is highly selective for phosphorus (and sulfur), virtually eliminating matrix interferences that do not contain these elements. The FPD operates by combusting the column effluent in a hydrogen-rich flame and measuring the light emitted at a specific wavelength (526 nm for phosphorus).

    • Mass Spectrometry (MS): For unequivocal identification, GC-MS is the definitive technique.[9] It provides structural information based on the mass fragmentation pattern of the analyte, confirming its identity with high confidence. For quantification, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by focusing only on characteristic ions of the derivatized DMTP.[20]

Experimental Protocols

Protocol 1: Sample Preparation via QuEChERS and Derivatization

This protocol is optimized for the extraction and derivatization of DMTP from a urine matrix.

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium carbonate (anhydrous)

  • Toluene (pesticide residue grade)

Procedure:

  • Sample Aliquoting: Pipette 10 mL of urine into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute.[7]

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA.

  • Vortex and Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge at 4,000 rpm for 5 minutes.

  • Solvent Evaporation: Carefully transfer 4 mL of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Add 100 µL of PFBBr solution and 500 µL of toluene to the dried residue.

    • Add approximately 20 mg of anhydrous potassium carbonate.

    • Cap the vial and heat at 70°C for 1 hour.

  • Final Preparation: Cool the vial to room temperature. The toluene layer is now ready for GC analysis.

Protocol 2: GC-FPD Instrumental Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Split/Splitless Inlet and a Flame Photometric Detector (FPD).

Analytical Parameters: The following table outlines the recommended starting conditions for the GC-FPD analysis.

ParameterSettingRationale
GC Column DB-5ms (or equivalent)Provides excellent separation for derivatized organophosphorus compounds.[17]
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution capillary GC.[19]
Carrier Gas Helium or HydrogenInert mobile phase.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and sensitivity.
Inlet Splitless ModeEnsures complete transfer of analyte for trace analysis.[16]
Inlet Temp. 250 °CSufficient to volatilize the derivatized analyte without causing thermal degradation.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 80°C (hold 1 min)Initial temperature to focus analytes at the head of the column.
Ramp 15°C/min to 280°CTemperature ramp to elute analytes based on their boiling points.
Hold at 280°C for 5 minEnsures elution of all components and cleans the column.
Detector Flame Photometric (FPD)Highly selective for phosphorus.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Detector Gases H₂: 75 mL/min, Air: 100 mL/minOptimized for the phosphorus-specific flame.
N₂ (Makeup): 25 mL/min

Method Validation and Performance

A trustworthy protocol must be a self-validating system. The described method, when validated, demonstrates high performance suitable for research and routine monitoring.

ParameterTypical PerformanceSignificance
Linearity (R²) > 0.998Demonstrates a proportional response of the detector to analyte concentration over a defined range.[9]
Limit of Detection (LOD) 0.1 - 0.5 ng/mL (in urine)The lowest concentration of DMTP that can be reliably detected above the background noise.[11][21]
Limit of Quantification (LOQ) 0.25 - 2.5 ng/mL (in urine)The lowest concentration of DMTP that can be accurately and precisely measured.[21]
Recovery (%) 90 - 110%Indicates the efficiency of the extraction process. Values close to 100% show minimal analyte loss.[9][21]
Precision (RSD%) < 15%Measures the repeatability of the analysis. A low Relative Standard Deviation (RSD) indicates a precise and reliable method.[9][21]

Visualized Workflows

GC_DMTP_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Derivatization Derivatization with PFBBr Evaporation->Derivatization GC_Injection GC Injection (Splitless Mode) Derivatization->GC_Injection Inject Final Extract Separation Chromatographic Separation (DB-5ms Column) GC_Injection->Separation Detection Detection (FPD or MS) Separation->Detection Integration Peak Integration Detection->Integration Generate Chromatogram Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report (Concentration in ng/mL) Quantification->Report

Detector_Choice AnalysisGoal Analytical Goal? FPD Use GC-FPD AnalysisGoal->FPD Screening & Quantification MS Use GC-MS (SIM/Scan) AnalysisGoal->MS Confirmation & High Sensitivity FPD_Reason High Selectivity Cost-Effective Routine Screening FPD->FPD_Reason MS_Reason Unambiguous Confirmation Structural Information Lower Detection Limits MS->MS_Reason

References

  • De Alwis, H., & Needham, L. L. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 32(9), 721–728. [Link]

  • Rahman, M. M., Abd El-Aty, A. M., & Shim, J.-H. (2022). Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. Journal of Analytical Science and Technology, 13(1), 1-8. [Link]

  • Panuwet, P., Prapamontol, T., Chantara, S., Barr, D. B. (2008). Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine. Talanta, 76(4), 887-895. [Link]

  • Agilent Technologies. (2011). Organophosphorus Residues in Olive Oil by GC/FPD with Agilent J&W DB-35ms Ultra Inert. Application Note. [Link]

  • dos Santos, T. R., & de Andrade, J. B. (2015). Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. Biomedical Chromatography, 29(12), 1845–1850. [Link]

  • Garrido-Sáez, N., et al. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Foods, 11(24), 4015. [Link]

  • GERSTEL, Inc. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC International. [Link]

  • Ionescu, G., & Covaci, A. (2001). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVATIVES. STUDIA UNIVERSITATIS BABEŞ-BOLYAI, 46(1-2), 191-199. [Link]

  • Jalal, K., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics, 11(8), 668. [Link]

  • Buote, A., Kelly, J., Hsiao, Y., Yasuda, N., & Antonucci, V. (2002). Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization. Journal of Chromatography A, 978(1-2), 177-183. [Link]

  • ResearchGate. (2023). Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples. [Link]

  • Letzel, T., & Szinicz, L. (2022). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Application Note ANCCSGCORGPHS. [Link]

  • Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Application Note. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Jalal, K., et al. (2023). Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PubMed. [Link]

  • Piro, V., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. PMC. [Link]

  • ResearchGate. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. [Link]

  • ResearchGate. (2018). Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Guthion. [Link]

  • ResearchGate. (2017). Method Development and Validation of Multiclass Pesticide Residues and Metabolites in Wheat by GC-ECD and GC-MS. [Link]

  • U.S. Environmental Protection Agency. (2024). SW-846 Test Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • JCANO Ingenieria. (n.d.). GC Column Selection Guide. [Link]

  • Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Application Note. [Link]

  • European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017. [Link]

  • U.S. Environmental Protection Agency. (1998). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Taylor & Francis Online. (2021). Chemometrics Assisted QuEChERS Extraction Method for the Residual Analysis of Organophosphate Insecticides. [Link]

  • Restek Corporation. (n.d.). Rtx-OPPesticides GC Capillary Column. [Link]

  • Garlant, L., et al. (2006). Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 832(1), 133-139. [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis in Food. Reference Guide. [Link]

Sources

Application

Application Note: Selective Thionation of Phosphonates using Lawesson’s Reagent

Part 1: Executive Summary The conversion of phosphoryl groups (P=O) to thiophosphoryl groups (P=S) is a critical transformation in the synthesis of antisense oligonucleotides, prodrugs, and organophosphorus pesticides. W...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The conversion of phosphoryl groups (P=O) to thiophosphoryl groups (P=S) is a critical transformation in the synthesis of antisense oligonucleotides, prodrugs, and organophosphorus pesticides. While Phosphorus Pentasulfide (


) was historically the standard reagent, it suffers from poor solubility and harsh reaction conditions.

Lawesson’s Reagent (LR) —2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide—offers a superior alternative.[1][2] It provides homogeneous reaction kinetics, improved functional group tolerance, and higher yields. This guide details the mechanistic underpinnings and provides a validated protocol for the thionation of phosphonate esters, addressing the specific challenges of P=O bond cleavage.

Part 2: Mechanistic Insight

The efficacy of Lawesson’s Reagent relies on its dissociation in solution. The reagent exists as a dimer in the solid state. Upon heating (typically >80°C), the central


 ring opens to generate two equivalents of the reactive dithiophosphine ylide (monomer).
The Reaction Pathway

The transformation of a phosphonate (P=O) to a thiophosphonate (P=S) follows a mechanism analogous to the Wittig reaction. The reactive monomer undergoes a [2+2] cycloaddition with the P=O bond to form a four-membered thiaoxaphosphetane intermediate. This unstable ring collapses to release the thermodynamically stable Ar-P=O byproduct and the desired P=S target.

Visualization: Dimer-Monomer Equilibrium & Thionation

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Monomer Reactive Ylide (Monomer) LR_Dimer->Monomer Heat (>80°C) Dissociation Intermediate Thiaoxaphosphetane Intermediate Monomer->Intermediate + Substrate [2+2] Cycloaddition Substrate Phosphonate (P=O Substrate) Product Thiophosphonate (P=S Product) Intermediate->Product Cycloreversion Byproduct Ar-P=O Oligomer (Byproduct) Intermediate->Byproduct Cycloreversion

Figure 1: The reactive monomer species is generated in situ via thermal dissociation. The driving force is the formation of the strong P=O bond in the byproduct.

Part 3: Strategic Comparison (LR vs. )

Why switch to Lawesson's Reagent? The P=O bond is significantly stronger than the C=O bond (approx. 544 kJ/mol vs 745 kJ/mol for P=O depending on environment), making phosphonates harder to thionate than ketones. LR provides the necessary reactivity without the heterogeneity of


.
FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (

)
Solubility Soluble in hot Toluene, Xylene, ChlorobenzeneInsoluble in most organic solvents
Stoichiometry Precise (0.5 - 0.6 eq. usually sufficient)Often requires large excess
Selectivity High; tolerates esters and amides wellLow; can attack other carbonyls
Workup Chromatographic separation or hydrolysisDifficult removal of inorganic salts
Reaction Temp 80°C – 110°COften requires >140°C or neat conditions

Part 4: Validated Protocol

Synthesis of Diethyl Methylphosphonothioate

Target: Conversion of Diethyl methylphosphonate (P=O) to Diethyl methylphosphonothioate (P=S).

1. Materials & Safety
  • Reagent: Lawesson’s Reagent (Commercial grade, 99%).

  • Solvent: Anhydrous Toluene (dried over molecular sieves).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

  • Safety Note: This reaction evolves trace

    
    . All operations must be performed in a fume hood. LR has a potent stench; keep all waste in sealed containers.
    
2. Experimental Workflow

Step 1: Setup

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with Argon.

  • Add Diethyl methylphosphonate (1.0 equiv, e.g., 10 mmol).

  • Add Lawesson’s Reagent (0.6 equiv, 6 mmol). Note: We use a slight excess over the theoretical 0.5 eq to drive the reaction to completion against the strong P=O bond.

  • Add Anhydrous Toluene (concentration ~0.2 M).

Step 2: Reaction

  • Heat the mixture to reflux (110°C). The yellow suspension will clear as the LR dissolves and dissociates.

  • Maintain reflux for 2–4 hours .

  • Monitoring: Monitor by TLC (stain with

    
     or 
    
    
    
    ) or, preferably,
    
    
    NMR
    .
    • Endpoint: Disappearance of the P=O signal.

Step 3: The "Hydrolytic Workup" (Crucial Optimization) Standard workups often yield sticky polymeric byproducts. This optimized step degrades the LR byproduct into water-soluble species.

  • Cool the reaction mixture to room temperature.

  • Add Ethanol (5 mL per 10 mmol scale) or Ethylene Glycol .

  • Stir at room temperature for 30 minutes. This destroys excess reagent and oligomeric byproducts.

  • Concentrate the mixture under reduced pressure to remove Toluene/Ethanol.

Step 4: Purification

  • Dissolve the residue in

    
    .
    
  • Wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

    • Note: Thiophosphonates are generally less polar (higher

      
      ) than their P=O counterparts.
      
Workflow Diagram

ProtocolFlow Start Start: Dry Phosphonate + 0.6 eq LR in Toluene Reflux Reflux (110°C) 2-4 Hours Start->Reflux Check QC: 31P NMR (P=O signal gone?) Reflux->Check Check->Reflux No Quench Add Ethanol Stir 30 min (Degrade Byproducts) Check->Quench Yes Workup DCM Extraction & Aqueous Wash Quench->Workup Purify Silica Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow emphasizing the ethanol quench to simplify downstream purification.

Part 5: Quality Control & Troubleshooting

Analytical Validation ( NMR)

The shift from P=O to P=S causes a characteristic desheilding (downfield shift) in


 NMR, typically by 60–80 ppm , depending on the substituents.
CompoundTypical

Shift (ppm)
Visual/Physical
Phosphonate (Start) +20 to +30 ppmColorless Oil
Thiophosphonate (Product) +80 to +100 ppmPale Yellow Oil
LR Byproduct Multiple peaks (broad)White/Yellow Solid
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Reaction temp too low (P=O is strong).Ensure vigorous reflux in Toluene (110°C) or switch to Xylene (140°C).
Sticky Residue in Flask Polymerized LR byproducts.Use the Ethanol/Ethylene Glycol quench described in Step 3.
Low Yield Hydrolysis of P=S bond during workup.Avoid acidic aqueous washes. Keep workup neutral.
Product Smells Sulfur contaminants.Treat glassware with bleach; ensure thorough column chromatography.

Part 6: Safety & Decontamination

H2S Evolution: Lawesson's Reagent hydrolyzes to release Hydrogen Sulfide (


) upon contact with atmospheric moisture. 

is fatal at high concentrations and desensitizes the olfactory nerve (you stop smelling it before it kills you).
  • Rule: Always keep a bleach bath (Sodium Hypochlorite) in the hood.

  • Decontamination: Rinse all glassware and syringes with the bleach solution before removing them from the fume hood. This oxidizes sulfur residues and eliminates the stench.

References

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[3][4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[5][6] Synthesis, 2003(13), 1929–1958.[5]

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[1][5] Use of Lawesson’s Reagent in Organic Syntheses.[4][5][6][7] Chemical Reviews, 107(11), 5210–5278.

  • Foreman, M. R. S., & Slawin, A. M. Z. (1999). A convenient method for the preparation of thiophosphonates.[7] Journal of the Chemical Society, Dalton Transactions, (17), 2945-2952. (Demonstrates P=O to P=S conversion principles).

  • Wu, K., et al. (2020).[3][5] A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent.[5][6] Beilstein Journal of Organic Chemistry, 16, 126. (Source of the alcohol-quench workup technique).

Sources

Method

Process Development Guide: Synthesis of O,O-Dimethyl Phosphoramidothioate

Application Note: AGRO-SYN-042 Executive Summary & Chemical Context Target Molecule: O,O-Dimethyl phosphoramidothioate (CAS: 17321-47-0) Primary Application: Key intermediate in the synthesis of Methamidophos (O,S-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AGRO-SYN-042

Executive Summary & Chemical Context

Target Molecule: O,O-Dimethyl phosphoramidothioate (CAS: 17321-47-0) Primary Application: Key intermediate in the synthesis of Methamidophos (O,S-dimethyl phosphoramidothioate) and Acephate .[1][2][3][4][5][6][7]

This guide details the synthesis of the O,O-isomer precursor and its subsequent catalytic isomerization to the bioactive O,S-isomer (Methamidophos).[1] While the O,O-isomer possesses limited insecticidal activity, it is the critical structural scaffold for the organophosphate class of insecticides.

Scientific Distinction (Critical):

  • Precursor (Target of this protocol): O,O-Dimethyl phosphoramidothioate.[1][2][3][6][8][9][10][11] Structure:

    
    .[6]
    
  • Active Insecticide: Methamidophos (O,S-Dimethyl phosphoramidothioate).[5][6][7] Structure:

    
    .[6]
    

The transformation relies on a Thiono-Thiol Rearrangement , where the sulfur atom migrates from a terminal thiono position (P=S) to a bridging thiol position (P-S), significantly increasing the molecule's phosphorylating potential (and toxicity) against acetylcholinesterase (AChE).

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis involves a nucleophilic substitution at the phosphorus center followed by an alkylation-driven rearrangement.[6]

  • Amidation: O,O-Dimethyl thiophosphoryl chloride (DMPCT) reacts with ammonia.[6] This is a highly exothermic nucleophilic substitution.[6]

  • Isomerization: The resulting O,O-ester is isomerized using a methylating catalyst (e.g., Dimethyl Sulfate) to form the O,S-ester.[6]

ReactionPathway cluster_0 Step 1: Nucleophilic Substitution Reactant O,O-Dimethyl thiophosphoryl chloride (DMPCT) Intermed O,O-Dimethyl phosphoramidothioate (Target Precursor) Reactant->Intermed Amidation (DCM, <10°C) Reagent Ammonia (NH3) Reagent->Intermed Product Methamidophos (O,S-Isomer) Intermed->Product Isomerization (DMS Cat., 40°C)

Figure 1: Reaction pathway from chloridothioate precursor to active methamidophos.[6]

Protocol A: Synthesis of O,O-Dimethyl Phosphoramidothioate

Objective: Preparation of high-purity O,O-intermediate from DMPCT.

Materials & Equipment
  • Reactants:

    • O,O-Dimethyl thiophosphoryl chloride (DMPCT) (Assay >98%).[6]

    • Ammonia gas (anhydrous) OR Ammonium Hydroxide (25% aq).[6]

    • Sodium Hydroxide (NaOH) (if using biphasic route).[6]

  • Solvents: Dichloromethane (DCM) (Preferred for solubility and ease of workup).[6]

  • Equipment:

    • Jacketed glass reactor (1L - 5L) with overhead stirring.[6]

    • Cryostat (Capacity to cool to -10°C).[6]

    • Gas sparging tube (if using

      
       gas).[6]
      
Experimental Procedure

Safety Warning: DMPCT is corrosive and toxic.[6] Perform all operations in a functioning fume hood.

  • Charge: Load 500 mL of Dichloromethane (DCM) and 160.5 g (1.0 mol) of DMPCT into the reactor.

  • Cooling: Circulate coolant to bring the internal temperature to 0°C to 5°C .

  • Amidation (Gas Route - Preferred for Anhydrous):

    • Slowly sparge Ammonia gas (

      
      ) into the solution.[6]
      
    • Rate Control: Adjust flow to maintain internal temperature < 10°C . The reaction is strongly exothermic.[6]

    • Stoichiometry: Feed approx. 2.1 equivalents of

      
      .[6] The second equivalent acts as a scavenger for the HCl byproduct (forming 
      
      
      
      ).[6]
  • Amidation (Biphasic Route - Alternative):

    • Add 1.1 eq of Ammonium Hydroxide.[6]

    • Simultaneously dose 1.1 eq of 20% NaOH solution to neutralize HCl.[6]

    • Maintain pH between 8–9 to prevent hydrolysis of the ester.[6]

  • Completion: Monitor by GC (See Section 5). Reaction is typically complete within 2–3 hours.[6]

  • Workup:

    • Filtration: If using gas, filter off the precipitated Ammonium Chloride (

      
      ).[5][6]
      
    • Washing: Wash the organic filtrate with cold water (2 x 100 mL) to remove residual salts.[6]

    • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

      
      ).[6]
      
    • Concentration: Evaporate DCM under reduced pressure (Rotavap) at < 30°C.

    • Yield: Expect a colorless to pale yellow oil.[6] Typical yield: 90–95%.[6]

Protocol B: Isomerization to Methamidophos (Downstream Application)

Objective: Conversion of the O,O-intermediate to the active O,S-insecticide.

Catalytic Rearrangement

This step utilizes a "self-alkylation" mechanism often initiated by Dimethyl Sulfate (DMS).[6]

  • Setup: Transfer the crude O,O-dimethyl phosphoramidothioate oil to a clean reactor.

  • Catalyst Addition: Add 2–5 mol% Dimethyl Sulfate (DMS).[6]

  • Heating: Slowly heat the mixture to 40°C .

    • Note: Do not exceed 50°C. Uncontrolled exotherms can lead to rapid decomposition and hazardous gas generation (

      
      , 
      
      
      
      ).[6]
  • Lagering: Maintain temperature at 40°C for 4–6 hours.

  • Monitoring: The refractive index will change significantly.[6] Use HPLC or

    
     NMR to confirm the disappearance of the P=S peak and appearance of the P=O peak.
    
  • Crystallization (Optional): Methamidophos is a solid at room temperature (MP ~44°C).[6] The melt can be crystallized using a seed crystal and slow cooling, or used directly as a technical grade melt for formulation.[6]

Analytical Validation (QC)

Process Control Parameters
ParameterSpecificationMethodRationale
Purity (O,O-form) > 95%GC-FIDImpurities lead to side reactions in isomerization.[6]
Moisture < 0.1%Karl FischerWater hydrolyzes the chloride precursor.[6]
DMPCT Residue < 0.5%GC-FIDUnreacted starting material is highly toxic.[6]
Spectroscopic Identification

 NMR  is the definitive method for distinguishing the isomers.[6]
  • O,O-Isomer (Precursor): Shift is typically downfield (approx.[6]

    
     70–80 ppm) due to the P=S bond.[6]
    
  • O,S-Isomer (Product): Shift moves upfield (approx.

    
     20–30 ppm) due to the P=O bond and P-S single bond environment.[6]
    
Experimental Workflow Diagram

Workflow start Start: DMPCT + Solvent react Reactor: Amidation (Temp < 10°C) start->react + NH3 filter Filtration (Remove NH4Cl) react->filter wash Aqueous Wash filter->wash dry Solvent Stripping (Vacuum < 30°C) wash->dry check QC: GC/NMR dry->check check->react Fail (Reprocess) isomer Isomerization (Cat. DMS, 40°C) check->isomer Pass

Figure 2: Step-by-step experimental workflow for synthesis and validation.

Safety & Toxicology (E-E-A-T)

Hazard Class: Acute Toxicity (Category 1/2).[6] Cholinesterase Inhibitor.[6][12]

  • Handling:

    • Double-gloving (Nitrile/Laminate) is mandatory.[6] Organophosphates penetrate skin rapidly.[6]

    • Respiratory Protection: Full-face respirator with organic vapor/acid gas cartridges if engineering controls (fume hood) are breached.[6]

  • Antidote: Atropine Sulfate and Pralidoxime (2-PAM) must be available on-site.[6]

  • Waste Disposal:

    • Aqueous waste from the washing step contains dissolved organophosphates.[6] It must be treated with alkaline hydrolysis (NaOH, pH > 12) and heat to degrade the active compounds before disposal.[6]

    • Do not release into standard sewage systems.[6]

References

  • Patent US10669295B2 : Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.[6] (2020).[6] Link

  • Patent US5922896A : Process for making O,S-dimethyl phosphoramidothioate.[6] (1999).[6] Link

  • PubChem Compound Summary : O,O-Dimethyl phosphoramidothioate (CAS 17321-47-0).[3][6] National Center for Biotechnology Information.[6] Link

  • ChemicalBook : O,O-Dimethyl phosphoramidothioate Properties and Suppliers.Link[6]

  • Sigma-Aldrich : Safety Data Sheet - O,O-Dimethyl phosphoramidothioate.[6][13]Link (Generic SDS Reference for CAS 17321-47-0).[6]

Sources

Application

Step-by-step synthesis of acephate from dimethyl thiophosphonate derivatives

The following technical guide outlines the process chemistry for the synthesis of Acephate, focusing on the conversion of dimethyl thiophosphonate derivatives. This content is structured for professional review and acade...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide outlines the process chemistry for the synthesis of Acephate, focusing on the conversion of dimethyl thiophosphonate derivatives. This content is structured for professional review and academic application, emphasizing the critical management of the highly toxic intermediate, Methamidophos.

Application Note: Process Chemistry for the Synthesis of Acephate

Executive Summary & Safety Architecture

The synthesis of Acephate involves a two-stage transformation starting from O,O-dimethyl phosphoramidothioate (DMPAT).[1] The process is characterized by the generation of Methamidophos (O,S-dimethyl phosphoramidothioate) as a transient intermediate.

Critical Safety Warning: Methamidophos is a WHO Class Ib (Highly Hazardous) organophosphate with high acute toxicity (oral LD50 ~30 mg/kg). It is a potent acetylcholinesterase (AChE) inhibitor.

  • Containment: All steps involving the generation and handling of Methamidophos must be performed in a closed system or a Class II/III fume hood with appropriate scrubbing.

  • PPE: Full chemical resistant suits, double nitrile/neoprene gloves, and respiratory protection (full-face respirator with organic vapor/P100 cartridges) are mandatory during sampling or maintenance.

  • Deactivation: Spills must be neutralized immediately with alkaline solutions (e.g., 5-10% NaOH) to hydrolyze the P-S bond.

Reaction Mechanism & Pathway Visualization

The synthesis proceeds via the Thiono-Thiolo rearrangement (isomerization) followed by N-acetylation.

Step 1: Isomerization The starting material, O,O-dimethyl phosphoramidothioate (DMPAT), undergoes alkylation-driven isomerization to form the thermodynamically more stable O,S-dimethyl phosphoramidothioate (Methamidophos). This is typically catalyzed by alkylating agents like dimethyl sulfate (DMS).

Step 2: Acetylation Methamidophos is acetylated at the nitrogen atom using acetic anhydride or acetyl chloride to yield Acephate.

AcephateSynthesis DMPAT O,O-Dimethyl phosphoramidothioate (DMPAT) Methamidophos Methamidophos (Intermediate) [HIGH TOXICITY] DMPAT->Methamidophos Isomerization (40-50°C) Cat Catalyst (Dimethyl Sulfate) Cat->Methamidophos Catalysis Acephate Acephate (Final Product) Methamidophos->Acephate Acetylation (H+ Catalysis) Ac2O Acetic Anhydride Ac2O->Acephate Byproducts Acetic Acid / Byproducts Acephate->Byproducts Separation

Figure 1: Reaction pathway for the conversion of DMPAT to Acephate via the Methamidophos intermediate.[2][3][4][5]

Technical Protocols and Methodologies

Phase 1: Isomerization of DMPAT to Methamidophos

This step exploits the thiono-thiolo rearrangement. Industrial protocols often utilize a "heel" or continuous loop system to maintain catalytic activity.

Reagents & Parameters:

  • Substrate: O,O-Dimethyl phosphoramidothioate (DMPAT).[1][6]

  • Catalyst: Dimethyl Sulfate (DMS) (approx. 2-5 mol%).

  • Solvent: Dichloromethane (DCM) or neat (depending on process design).

  • Temperature: 35°C – 45°C.[7]

Protocol:

  • Charge: Load O,O-dimethyl phosphoramidothioate into a glass-lined reactor inerted with nitrogen.

  • Catalysis: Introduce Dimethyl Sulfate (DMS) slowly. The reaction is exothermic; temperature control is critical.

  • Reaction: Maintain the internal temperature at 40°C ± 2°C. Agitate for 4–6 hours.

    • Mechanism Note: The DMS methylates the sulfur of the thiono group, facilitating the rearrangement of the methyl group from oxygen to sulfur.

  • Monitoring: Monitor conversion via HPLC or GC. The endpoint is defined by the depletion of DMPAT (<1%).

  • Output: The resulting stream contains O,S-dimethyl phosphoramidothioate (Methamidophos). Handle with extreme caution.

Phase 2: Acetylation to Acephate

The crude Methamidophos is acetylated directly. Acetic anhydride is the preferred acetylating agent in many patent literatures due to ease of handling compared to acetyl chloride.

Reagents & Parameters:

  • Substrate: Methamidophos (from Phase 1).[2]

  • Acylating Agent: Acetic Anhydride (1.1 – 1.3 equivalents).

  • Catalyst: Acid catalyst (e.g., H2SO4 or ZnCl2) may be used to accelerate the reaction.

  • Temperature: Controlled ramp from 30°C to 60°C.

Protocol:

  • Addition: To the Methamidophos reaction mass, add Acetic Anhydride dropwise.

    • Exotherm Control: The reaction is highly exothermic. Cooling jackets must be active to keep the temperature below 50°C during addition.

  • Digestion: Once addition is complete, raise the temperature to 55–60°C and hold for 2–4 hours to ensure complete N-acetylation.

  • Neutralization: The reaction mixture (containing Acephate and acetic acid) is cooled to 10°C. Neutralize excess acid using aqueous Ammonia or Sodium Hydroxide.

    • pH Control: Adjust pH to 6.5–7.0. Acephate is susceptible to hydrolysis at high pH.

  • Extraction: Extract the organic phase with Dichloromethane (DCM) or Ethyl Acetate.

  • Crystallization: Concentrate the organic solvent under vacuum. Crystallize the residue from a suitable solvent (e.g., ethyl acetate/hexane or isopropanol) to obtain Acephate technical grade.

Process Data Summary

ParameterPhase 1 (Isomerization)Phase 2 (Acetylation)
Key Reactant O,O-Dimethyl phosphoramidothioateMethamidophos
Reagent Dimethyl Sulfate (Cat.)[1][6][8]Acetic Anhydride
Temp.[9] Range 35°C – 45°C30°C – 60°C
Reaction Time 4 – 6 Hours2 – 4 Hours
Critical Hazard None (Precursor)Methamidophos (High Toxicity)
Typical Yield >95% (Conversion)85% – 90% (Isolated)

References

  • Process for making O,S-dimethyl phosphoramidothioate.
  • Method for preparing acephate.
  • Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide. Source: US Patent 10,669,295.[6] URL:

  • Methamidophos: Safety Data Sheet (SDS). Source: PubChem, National Library of Medicine. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Dimethyl Thiophosphonate

Welcome to the comprehensive technical support guide for the purification of crude dimethyl thiophosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of crude dimethyl thiophosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance for common challenges encountered during the purification of this critical intermediate. Our approach is grounded in scientific principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Challenge: Common Impurities in Crude Dimethyl Thiophosphonate

The purity of dimethyl thiophosphonate (DMTP) is paramount for its successful use in subsequent synthetic steps. Crude DMTP often contains a variety of impurities stemming from its synthesis, which typically involves the reaction of phosphorus pentasulfide with methanol or the thiolation of dimethyl phosphite. The nature and percentage of these impurities can vary depending on the synthetic route and reaction conditions.

Commonly Encountered Impurities:

  • Unreacted Starting Materials: Residual methanol, dimethyl phosphite, or other reactants.

  • Over-alkylation Products: Trimethyl thiophosphate is a frequently observed byproduct resulting from the methylation of the target molecule.[1]

  • Hydrolysis Products: The presence of water can lead to the formation of monomethyl thiophosphonate and phosphoric acid. Organophosphorus compounds are susceptible to hydrolysis.

  • Oxidation Products: Exposure to air, especially at elevated temperatures, can result in the formation of the corresponding oxo-analog, dimethyl phosphate.

  • Isomers: Depending on the synthetic pathway, the isomeric S-methyl dimethyl thiophosphate may be present.

  • Solvent Residues: Residual solvents used in the synthesis or initial workup.

The following diagram illustrates the common sources of impurities in the synthesis of dimethyl thiophosphonate.

cluster_synthesis Synthesis of Dimethyl Thiophosphonate cluster_impurities Sources of Impurities Starting_Materials Starting Materials (e.g., P4S10, Methanol) Crude_DMTP Crude Dimethyl Thiophosphonate (DMTP) Starting_Materials->Crude_DMTP Unreacted_SM Unreacted Starting Materials Crude_DMTP->Unreacted_SM Incomplete Reaction Byproducts Byproducts (e.g., Trimethyl Thiophosphate) Crude_DMTP->Byproducts Concurrent Reactions Degradation Degradation Products (Hydrolysis, Oxidation) Crude_DMTP->Degradation Improper Handling/ Storage Side_Reactions Side Reactions Side_Reactions->Crude_DMTP

Caption: Sources of impurities in crude dimethyl thiophosphonate.

Purification Techniques: A Troubleshooting Guide

The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the operation. The most common techniques are vacuum distillation, column chromatography, and crystallization.

I. Vacuum Distillation

Vacuum distillation is often the preferred method for purifying dimethyl thiophosphonate on a larger scale, as it is effective at separating compounds with different boiling points.

Q1: My distilled dimethyl thiophosphonate is still impure. What could be the problem?

A1: This is a common issue and can arise from several factors:

  • Inadequate Vacuum: If the vacuum is not deep enough, the required distillation temperature will be higher, potentially leading to thermal decomposition of the product. Ensure your vacuum pump is functioning correctly and that all connections are airtight.

  • Co-distillation of Impurities: Some impurities may have boiling points very close to that of dimethyl thiophosphonate, causing them to co-distill. Trimethyl thiophosphate is a prime example. In such cases, fractional distillation with a column packed with structured packing or Raschig rings can enhance separation efficiency.

  • Bumping/Foaming: Violent boiling can carry less volatile impurities into the distillate. To prevent this, use a magnetic stirrer or boiling chips and ensure gradual heating. A distillation head with a Vigreux column can also help to prevent physical carryover.

  • Thermal Decomposition: Organophosphorus compounds can be thermally labile. Prolonged exposure to high temperatures can cause decomposition, generating new impurities.[2][3] It is crucial to monitor the pot temperature and keep it as low as possible.

Q2: The product seems to be decomposing in the distillation pot. How can I prevent this?

A2: Thermal decomposition is a significant concern. Here are some preventative measures:

  • Use a High-Efficiency Vacuum Pump: A lower vacuum allows for distillation at a lower temperature.

  • Minimize Residence Time: Use a setup that allows for rapid distillation, such as a short-path distillation apparatus for smaller scales.

  • Controlled Heating: Use an oil bath or heating mantle with precise temperature control. Avoid direct heating with a flame.

  • Inert Atmosphere: Purging the apparatus with an inert gas like nitrogen or argon before applying the vacuum can prevent oxidation.

Experimental Protocol: Fractional Vacuum Distillation of Crude Dimethyl Thiophosphonate

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiver flask, and a vacuum pump with a cold trap.

  • Charging the Flask: Charge the crude dimethyl thiophosphonate into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask to more than two-thirds of its capacity.

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a controlled heating source.

  • Collecting Fractions: Collect a forerun fraction, which will contain any low-boiling impurities. Once the temperature at the distillation head stabilizes at the boiling point of dimethyl thiophosphonate at the given pressure, switch to a clean receiver flask to collect the main fraction.

  • Monitoring: Continuously monitor the temperature and pressure throughout the distillation. A sudden drop in temperature may indicate that the main product has finished distilling.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.

The following diagram outlines the troubleshooting workflow for vacuum distillation.

Start Start: Impure Distillate Check_Vacuum Check Vacuum System (Pump, Leaks) Start->Check_Vacuum Use_Fractional Use Fractional Distillation Column Start->Use_Fractional Close Boiling Impurities Control_Boiling Control Boiling (Stirring, Gradual Heat) Start->Control_Boiling Result_Decomposed Product Decomposing? Check_Vacuum->Result_Decomposed Check_Temp Monitor Pot Temperature Result_Pure Result: Pure Product Check_Temp->Result_Pure Use_Fractional->Result_Pure Control_Boiling->Result_Decomposed Result_Decomposed->Check_Temp Yes Result_Decomposed->Result_Pure No

Caption: Troubleshooting workflow for vacuum distillation.

II. Column Chromatography

For smaller-scale purifications or for removing highly polar or non-volatile impurities, column chromatography is an excellent choice.

Q1: I have poor separation of my product on the silica gel column. What can I do?

A1: Poor separation can be due to several factors related to your chromatographic conditions:

  • Incorrect Solvent System: The polarity of the eluent is critical. If the solvent is too polar, both your product and impurities will elute quickly with little separation. If it's not polar enough, everything may remain adsorbed to the silica. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that gives good separation (Rf of the product around 0.3-0.4).

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Co-eluting Impurities: Some impurities may have similar polarities to your product and will be difficult to separate with standard silica gel. In such cases, you might consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

Q2: My product appears to be degrading on the silica gel column. Why is this happening and how can I prevent it?

A2: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. Organophosphorus compounds can be susceptible to hydrolysis on the acidic surface of silica.

  • Neutralize the Silica: You can neutralize the silica gel by washing it with a solution of a non-nucleophilic base, like triethylamine (typically 1-2% in the eluent), followed by the eluent before packing the column.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Work Quickly: Do not let the product sit on the column for an extended period. Elute the compound as efficiently as possible.

Experimental Protocol: Flash Column Chromatography of Crude Dimethyl Thiophosphonate

  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude dimethyl thiophosphonate in a minimal amount of the eluent and load it onto the top of the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading), which is then added to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

III. Crystallization

If dimethyl thiophosphonate is a solid at room temperature or can form a stable crystalline salt, crystallization can be a highly effective purification technique, particularly for removing small amounts of impurities.

Q1: I am unable to induce crystallization of my dimethyl thiophosphonate. What should I try?

A1: Difficulty in crystallization is often due to the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent.

  • Solvent Selection: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen a variety of solvents or solvent mixtures.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or an oil.

  • Concentration: If the solution is not saturated enough, slowly evaporate some of the solvent to increase the concentration of the product.

Q2: The crystals I obtained are oily and seem impure. How can I improve the crystal quality?

A2: Oily or impure crystals are often a result of the product "oiling out" or impurities being trapped in the crystal lattice.

  • Re-crystallization: A second crystallization from the same or a different solvent system can significantly improve purity.

  • Slower Cooling: As mentioned, allow for very slow cooling to encourage the formation of larger, more perfect crystals.

  • Use a Solvent Mixture: Sometimes, using a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can improve crystallization. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Data Summary for Purification

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Dimethyl Thiophosphonate 142.12[4]Not readily available, requires vacuum distillationSoluble in organic solvents, limited solubility in water[5]
Trimethyl Thiophosphate156.1578-79 °C @ 10 mmHgSoluble in organic solvents
Dimethyl Phosphite110.05170 °CSoluble in water and most organic solvents[6]
Methanol32.0464.7 °CMiscible with water and organic solvents

Final Purity Assessment

After purification, it is essential to assess the purity of the dimethyl thiophosphonate. The following analytical techniques are commonly employed:

  • Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds and quantifying residual solvents.[1][7] A flame ionization detector (FID) or a flame photometric detector (FPD) is suitable for organophosphorus compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A UV detector may be used if the impurities have a chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), it provides structural information about any remaining impurities.

By understanding the nature of potential impurities and applying a systematic approach to purification and troubleshooting, researchers can consistently obtain high-purity dimethyl thiophosphonate for their critical applications.

References

  • CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents.
  • Unexpected Course Of Dimethyl Phosphite Addition To The Condensation Products Obtained From O-Carboxybenzaldehyde And Aliphatic Amines | Request PDF - ResearchGate. Available at: [Link]

  • TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents.
  • DE10208255A1 - Process for the preparation of dimethylpropane phosphonate - Google Patents.
  • US4367180A - Process for the preparation of malathion - Google Patents.
  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent | LCGC International. Available at: [Link]

  • US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents.
  • Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method - MDPI. Available at: [Link]

  • Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem. Available at: [Link]

  • Dimethyl phosphorothioate | C2H7O3PS | CID 168140 - PubChem - NIH. Available at: [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu - ATSDR. Available at: [Link]

  • Troubleshooting Distillation Column Malfunctions - Ship & Shore Environmental, Inc. Available at: [Link]

  • Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO 2 /γ-Al 2 O 3 - MDPI. Available at: [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. Available at: [Link]

  • Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals - epa nepis. Available at: [Link]

  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation - ACS Publications. Available at: [Link]

  • 04-AD-0300-EN DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSENTM Styra HLB SPE Cartridge - Shimadzu. Available at: [Link]

  • Safety Data Sheet: Dimethyl thiophosphate - Chemos GmbH&Co.KG. Available at: [Link]

Sources

Optimization

Technical Support Center: Analysis of Dimethyl Thiophosphonate Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of dimethyl thiophosphonate. It provides in-depth troubleshooting and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of dimethyl thiophosphonate. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is built on established expertise and validated protocols to ensure scientific integrity and reliable outcomes.

Introduction

The synthesis of O,O-dimethyl hydrogen thiophosphonate is a critical step in the development of various organophosphorus compounds. A common and cost-effective route involves the synthesis of a dimethyl phosphite precursor from phosphorus trichloride and methanol, followed by a thionation reaction with elemental sulfur. While seemingly straightforward, this process can be prone to the formation of various byproducts that can complicate analysis and impact the purity of the final product. This guide provides a comprehensive resource for identifying and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of dimethyl phosphite from phosphorus trichloride and methanol?

A1: The reaction of phosphorus trichloride with methanol is highly exothermic and can lead to the formation of several byproducts.[1] The primary byproducts are hydrogen chloride (HCl) and methyl chloride (CH₃Cl).[1][2] The presence of excess methanol or elevated temperatures can promote the formation of trimethyl phosphite ((CH₃O)₃P). Additionally, trace amounts of dimethyl methylphosphonate and trimethyl phosphate have been reported in commercial dimethyl hydrogen phosphite.[3]

Q2: I see an unexpected peak in my GC-MS chromatogram. How can I tentatively identify it?

A2: Unexpected peaks can arise from starting materials, byproducts, or contaminants. The first step is to compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST). Pay close attention to the molecular ion peak (M⁺) and the fragmentation pattern. This guide provides a table of common byproducts and their expected molecular weights to aid in this process.

Q3: My dimethyl thiophosphonate yield is low. What are the potential causes?

A3: Low yields can be attributed to several factors. In the initial synthesis of dimethyl phosphite, incomplete reaction or side reactions can reduce the amount of precursor available. During the thionation step, the reaction may not have gone to completion, or the elemental sulfur may not have fully dissolved or reacted. Sub-optimal reaction temperature and time can also significantly impact the yield.

Q4: How can I confirm the identity of my desired product, dimethyl thiophosphonate?

A4: The most definitive method for identification is to compare the GC retention time and mass spectrum of your synthesized product with a certified reference standard of O,O-dimethyl hydrogen thiophosphonate. In the absence of a standard, high-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and analysis of dimethyl thiophosphonate.

Problem 1: Presence of Unreacted Starting Materials in GC-MS
  • Observation: Significant peaks corresponding to dimethyl phosphite are observed in the GC-MS analysis of the final product.

  • Causality: This indicates an incomplete thionation reaction. The elemental sulfur may not have been sufficiently activated or the reaction conditions (temperature and time) were not optimal for complete conversion.

  • Troubleshooting Protocol:

    • Reaction Conditions: Ensure the reaction temperature is maintained appropriately for the thionation step. The reaction time may also need to be extended.

    • Sulfur Activation: If using elemental sulfur, ensure it is finely powdered to maximize surface area. Consider using a phase-transfer catalyst to improve the solubility and reactivity of sulfur in the reaction medium.

    • Monitoring the Reaction: Use in-process monitoring techniques like Thin Layer Chromatography (TLC) or periodic GC-MS analysis of aliquots to track the disappearance of the dimethyl phosphite starting material.

Problem 2: Identification of Over-Alkylated Byproducts
  • Observation: Peaks with mass-to-charge ratios corresponding to trimethyl phosphate or O,O,O-trimethyl thiophosphate are detected.

  • Causality: These byproducts arise from the further methylation of dimethyl phosphite or dimethyl thiophosphonate. This can be caused by the presence of a methylating agent, such as methyl chloride, a byproduct from the initial synthesis of dimethyl phosphite, especially if the crude dimethyl phosphite was not sufficiently purified.

  • Troubleshooting Protocol:

    • Purification of Dimethyl Phosphite: It is crucial to purify the dimethyl phosphite intermediate before the thionation step. Distillation is a common method to remove volatile impurities like methyl chloride and unreacted methanol.

    • Neutralization: Before distillation, neutralizing the crude dimethyl phosphite with a mild base can help to remove acidic byproducts like HCl, which can catalyze side reactions.

Problem 3: Suspected Presence of Sulfur-Containing Byproducts Other Than the Target Compound
  • Observation: The GC-MS analysis shows peaks that do not correspond to the starting materials or known over-alkylated byproducts. The mass spectra may suggest the presence of sulfur.

  • Causality: Side reactions involving sulfur can lead to various byproducts. One possibility is the formation of dimethyl sulfite ((CH₃O)₂SO) or other polysulfide species, especially if the reaction is not carefully controlled.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of elemental sulfur to dimethyl phosphite. An excess of sulfur may lead to the formation of polysulfides.

    • Mass Spectral Interpretation: Examine the mass spectra of the unknown peaks for characteristic isotopic patterns of sulfur. The presence of an M+2 peak with approximately 4% of the abundance of the molecular ion peak is indicative of a single sulfur atom.

Key Byproducts and Their GC-MS Signatures

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
Target Compound
O,O-Dimethyl hydrogen thiophosphonateC₂H₇O₃PS142.11Mass spectrum not readily available in public databases. Expected fragments would involve loss of methoxy groups (-OCH₃) and rearrangements.
Precursor and its Byproducts
Dimethyl phosphiteC₂H₇O₃P110.05110 (M⁺), 95, 79, 65, 47
Trimethyl phosphiteC₃H₉O₃P124.08124 (M⁺), 109, 93, 79, 63
Dimethyl methylphosphonateC₃H₉O₃P124.08124 (M⁺), 109, 94, 79
Trimethyl phosphateC₃H₉O₄P140.07140 (M⁺), 125, 110, 95, 79
Thionation Byproducts
O,O,O-Trimethyl thiophosphateC₃H₉O₃PS156.14156 (M⁺), 125, 109, 93, 79
Dimethyl sulfiteC₂H₆O₃S110.13110 (M⁺), 95, 80, 64, 48
Dimethyl sulfateC₂H₆O₄S126.13126 (M⁺), 111, 95, 81, 65

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Phosphite from Phosphorus Trichloride and Methanol

WARNING: This reaction is highly exothermic and generates toxic and corrosive byproducts (HCl and methyl chloride). It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution).

  • Cool the flask in an ice-water bath.

  • Charge the flask with anhydrous methanol.

  • Slowly add phosphorus trichloride dropwise from the dropping funnel while maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Neutralize the crude product by the slow addition of a mild base (e.g., sodium carbonate) until the effervescence ceases.

  • Purify the dimethyl phosphite by vacuum distillation.

Protocol 2: Thionation of Dimethyl Phosphite
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified dimethyl phosphite in a suitable inert solvent (e.g., toluene or xylene).

  • Add finely powdered elemental sulfur to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude dimethyl thiophosphonate can be further purified by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

Synthesis of Dimethyl Phosphite

G cluster_reactants Reactants cluster_products Products & Byproducts PCl3 Phosphorus Trichloride (PCl₃) DMHP Dimethyl Phosphite ((CH₃O)₂P(O)H) PCl3->DMHP Reacts with HCl Hydrogen Chloride (HCl) PCl3->HCl Forms MeOH Methanol (CH₃OH) MeOH->DMHP Reacts with MeOH->HCl Forms MeCl Methyl Chloride (CH₃Cl) MeOH->MeCl Forms TMP Trimethyl Phosphite ((CH₃O)₃P) DMHP->TMP Further Reaction with MeOH

Caption: Synthesis of Dimethyl Phosphite and its Byproducts.

Thionation of Dimethyl Phosphite

G cluster_reactants Reactants cluster_products Product & Potential Byproducts DMHP Dimethyl Phosphite ((CH₃O)₂P(O)H) DMTP Dimethyl Thiophosphonate ((CH₃O)₂P(S)OH) DMHP->DMTP Reacts with DMS Dimethyl Sulfite ((CH₃O)₂SO) DMHP->DMS Side Reaction Sulfur Sulfur (S₈) Sulfur->DMTP Reacts with TMTP O,O,O-Trimethyl Thiophosphate ((CH₃O)₃PS) DMTP->TMTP Over-methylation

Caption: Thionation of Dimethyl Phosphite and Potential Byproducts.

References

  • Google Patents. CN104163829A - Method for producing dimethyl phosphite.
  • National Center for Biotechnology Information. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]

  • Google Patents. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • NIST. Dimethyl methylphosphonate. In NIST Chemistry WebBook. [Link]

  • NIST. Phosphoric acid, trimethyl ester. In NIST Chemistry WebBook. [Link]

  • NIST. O,O,O-Trimethyl thiophosphate. In NIST Chemistry WebBook. [Link]

  • Wikipedia. Dimethyl sulfite. [Link]

Sources

Troubleshooting

Technical Guide: Optimizing Catalyst Concentration for Rearrangement Reactions

Version: 2.4 | Last Updated: February 2026 Department: Process Chemistry & Kinetics Access Level: Public Introduction: The "Active Species" Fallacy In rearrangement reactions—such as Claisen, Cope, or Beckmann transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Last Updated: February 2026 Department: Process Chemistry & Kinetics Access Level: Public

Introduction: The "Active Species" Fallacy

In rearrangement reactions—such as Claisen, Cope, or Beckmann transformations—catalyst concentration is rarely a linear variable.[1] Unlike simple bimolecular substitutions, rearrangements often involve complex pre-equilibria, off-cycle resting states, and high sensitivity to medium effects.

A common error in drug development is equating Total Metal Loading (


)  with Active Catalyst Concentration (

)
.

This guide moves beyond the "add more catalyst" approach. It utilizes Reaction Progress Kinetic Analysis (RPKA) to diagnose whether your reaction is suffering from catalyst death, product inhibition, or aggregation-induced deactivation.

Module 1: Diagnosing Kinetic Stalling (Low Loading Issues)

When a rearrangement reaction stalls before full conversion, the instinct is to increase catalyst loading.[1][2] However, if the stall is due to product inhibition or catalyst decomposition, adding more catalyst is economically wasteful and chemically ineffective.[1]

The "Same Excess" Protocol

To determine if your catalyst is dying or being inhibited, you must perform a "Same Excess" experiment.[1] This technique, pioneered by Blackmond et al., compares two reactions with different initial concentrations but identical "excess" substrate conditions.[3]

The Logic
  • Standard Run: Start with 1.0 M Substrate, 0.1 M Catalyst.[1]

  • Same Excess Run: Start with 0.5 M Substrate, 0.1 M Catalyst (simulating the reaction at 50% conversion).

  • Analysis: If the kinetic profiles (rate vs. conversion) overlay perfectly, the catalyst is robust. If the "Same Excess" run is faster than the Standard Run at the same conversion point, your catalyst is decomposing in the Standard Run.

Visualizing the Diagnosis

RPKA_Decision_Tree Start Perform 'Same Excess' Experiment Overlay Do the Kinetic Profiles Overlay? Start->Overlay Yes Yes: Robust Catalyst Overlay->Yes Perfect Match No No: Kinetic Anomaly Overlay->No Mismatch Faster 2nd Run is Faster: Product Inhibition No->Faster Rate increases w/ product Slower 2nd Run is Slower: Catalyst Death/Deactivation No->Slower Rate decays over time

Figure 1: Decision tree for interpreting 'Same Excess' experiments in rearrangement kinetics. This workflow distinguishes between catalyst stability and inhibition.[3]

Module 2: The Aggregation Trap (High Loading Issues)

In transition-metal-catalyzed rearrangements (e.g., Gold-catalyzed propargylic rearrangements), increasing catalyst concentration can sometimes decrease the reaction rate or selectivity.[1] This is often due to the formation of inactive multimolecular species (dimers/trimers).

The Mechanism of Diminishing Returns

Many active catalytic species are monomeric (


). However, at higher concentrations, these monomers often exist in equilibrium with inactive dimers (

).[1]


  • Low Concentration: Equilibrium favors active monomers.

  • High Concentration: Equilibrium shifts toward inactive dimers (Le Chatelier's Principle).

  • Result: Doubling the catalyst loading results in less than double the rate (Non-linear effect).

Visualizing Off-Cycle Reservoirs

Catalyst_Aggregation PreCat Pre-Catalyst (Added Loading) Active Active Monomer (Cycle Entry) PreCat->Active Activation Inactive Inactive Dimer (Off-Cycle Reservoir) Active->Inactive High [Cat] Reversible Product Rearranged Product Active->Product Rearrangement Cycle

Figure 2: The "Off-Cycle" Reservoir. At high concentrations, active monomers aggregate into inactive dimers, reducing the effective Turnover Frequency (TOF).[1]

Module 3: Experimental Optimization Protocol

Do not use "One Factor at a Time" (OFAT) optimization for catalyst loading. Use Variable Time Normalization Analysis (VTNA) .

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Prepare a single stock solution of your substrate to ensure concentration consistency.[1]

    • Prepare a catalyst stock solution (do not weigh small amounts directly into vials to avoid weighing errors).

  • The Three-Point Screen:

    • Run three parallel reactions at varying catalyst loadings:

      • Run A: 0.5 mol%

      • Run B: 1.0 mol%

      • Run C: 2.0 mol%

    • Crucial: Keep total volume and substrate concentration identical.

  • Data Processing (VTNA):

    • Plot Conversion (%) vs. Time (

      
      ) .[4]
      
    • Normalize the time axis by multiplying

      
       by the catalyst concentration 
      
      
      
      .
    • Plot Conversion vs.

      
      .[1]
      
    • Interpretation:

      • If curves overlay with

        
        , the reaction is first-order in catalyst (Ideal).[1]
        
      • If curves overlay with

        
        , the catalyst is aggregating (dimer is the resting state).
        
      • If curves do not overlay, catalyst deactivation is occurring.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Yield decreases as catalyst increases Side reactions (polymerization) or aggregation.[1]Reduce loading; Screen for "Non-Linear Effects" (NLE).
Reaction stalls at ~80% conversion Product inhibition.Add product at

to confirm. If confirmed, remove product in situ or change solvent.
Induction period observed Slow catalyst activation.Pre-activate catalyst before adding substrate.
Rate is not proportional to loading Catalyst saturation or mass transfer limit.Check solubility; Ensure stirring rate is >600 rpm (if heterogeneous).

Frequently Asked Questions (FAQs)

Q: I am scaling up a Beckmann rearrangement. Can I maintain the same mol% of acid catalyst? A: Likely not. Beckmann rearrangements are highly exothermic. On a small scale, heat dissipation is fast. On a large scale, maintaining the same concentration can lead to thermal runaways, which promotes side reactions (hydrolysis). Recommendation: Switch from batch mode to flow chemistry or significantly lower the concentration and increase addition time.

Q: Why does my Claisen rearrangement work with 5 mol% but fail completely with 1 mol% (no conversion)? A: This suggests a "Threshold Effect." Trace impurities in your solvent or substrate (e.g., amines, moisture) might be poisoning the first 1-2 mol% of the catalyst.[1] The reaction only starts once the "poison capacity" is exceeded. Action: Purify starting materials or use a scavenger.

Q: My gold-catalyzed rearrangement turns purple at high concentrations. What is happening? A: Purple often indicates the formation of colloidal gold (


). This means your active homogeneous catalyst is decomposing into heterogeneous nanoparticles. High concentration accelerates this decomposition. Fix:  Lower concentration or add a stabilizing ligand.

References

  • Blackmond, D. G. (2005).[1] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition.[5] Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1][5] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.[5] Link

  • Nielsen, C. D., & Burés, J. (2019). Visual Kinetic Analysis. Chemical Science.[1] Link

  • Hashmi, A. S. K. (2007).[1] Gold-Catalyzed Organic Reactions. Chemical Reviews. Link

Sources

Optimization

Technical Support Center: Navigating the Challenges of Large-Scale Phosphonate Derivative Production

Introduction: Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the large-scale production of phosphonate derivatives. Phosphonates are a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the large-scale production of phosphonate derivatives. Phosphonates are a critical class of compounds with wide-ranging applications, from pharmaceuticals to industrial water treatment.[1][2][3] However, transitioning their synthesis from the laboratory bench to a manufacturing scale introduces a unique set of challenges. This support center is designed to provide you with in-depth, practical solutions to the common hurdles encountered during synthesis, purification, and analysis. Our troubleshooting guides and frequently asked questions (FAQs) are grounded in established scientific principles and field-proven experience to ensure the integrity and success of your production campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and concerns that arise during the scale-up of phosphonate derivative synthesis.

Q1: What are the primary obstacles when scaling up phosphonate synthesis?

Scaling up phosphonate synthesis from the lab to industrial production introduces several significant challenges that can affect yield, purity, and safety. Key difficulties include:

  • Complex Reaction Pathways: The synthesis often involves intricate multi-step reactions where the potential for side reactions and byproduct formation increases with scale.[4]

  • Thermal Management: Many phosphonate syntheses, such as the Michaelis-Arbuzov reaction, are exothermic.[5][6] Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions, product decomposition, and potential thermal runaway.

  • Purification and Isolation: Traditional purification methods like column chromatography may not be economically viable or efficient for large quantities.[4] Developing scalable purification strategies is crucial.[4]

  • Economic Feasibility: The cost of starting materials, specialized equipment, and the overall process efficiency are critical factors for the economic viability of large-scale production.[4]

Q2: My Michaelis-Arbuzov reaction is underperforming. How can I improve it?

The Michaelis-Arbuzov reaction is a fundamental method for forming the carbon-phosphorus bond in many phosphonates.[7] Common issues and their solutions include:

  • Low Reaction Temperature: This reaction often requires high temperatures, typically between 120°C and 160°C, to proceed efficiently.[5][6] Insufficient heat can lead to an incomplete reaction.

  • Excessive Reaction Temperature: Conversely, temperatures that are too high can cause decomposition and the formation of unwanted byproducts.[5] Careful optimization of the reaction temperature is therefore essential.

  • Reagent Reactivity: The reactivity of the phosphite and the alkyl halide can significantly impact the reaction. Phosphinites are the most reactive, followed by phosphonites and then phosphite esters.[6] For alkyl halides, reactivity generally follows the trend of I > Br > Cl.

Q3: I'm struggling with the hydrolysis of my phosphonate ester during workup. What can I do?

The hydrolysis of phosphonate esters to the corresponding phosphonic acid can be a challenging step, often requiring harsh conditions that may compromise the integrity of the molecule.[8]

  • Harsh Conditions: The use of concentrated acids or bases at high temperatures can lead to the degradation of other functional groups.[8]

  • Ester Group Stability: The stability of the phosphonate ester is dependent on the nature of the ester group (e.g., methyl, ethyl, tert-butyl) and the pH.[8] For instance, tert-butyl esters are more easily cleaved under acidic conditions.[8]

  • Incomplete Hydrolysis: This can result in a mixture of the desired phosphonic acid and the starting ester, complicating purification.

Q4: What are the best practices for purifying large quantities of phosphonate derivatives?

As the scale of synthesis increases, purification becomes a significant bottleneck.[4]

  • Innovative Purification Strategies: For industrial-scale production, it is essential to explore alternatives to traditional column chromatography.[4]

  • Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic technique that can be more efficient for large-scale separations.

  • Solid-Phase Extraction (SPE): SPE can be a cost-effective method for removing impurities and isolating the desired product.

  • Crystallization: If the phosphonate derivative is a solid, crystallization can be a highly effective and scalable purification method. However, the high reactivity and coordination of phosphonates can sometimes make obtaining crystalline material challenging.[9]

Q5: Are there significant safety concerns with large-scale phosphonate production?

Yes, safety is a paramount concern.

  • Thermal Runaway: The exothermic nature of some synthesis steps requires robust temperature control and emergency cooling systems.

  • Reagent Handling: Some reagents used in phosphonate synthesis can be hazardous. Proper handling, storage, and disposal procedures are crucial.

  • Environmental Impact: Phosphonates can contribute to eutrophication in aquatic environments.[10] Therefore, waste streams must be managed responsibly to prevent environmental contamination.[10] Adhering to the principles of green chemistry, such as using sustainable solvents and minimizing waste, is becoming increasingly important in industrial processes.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the large-scale production of phosphonate derivatives.

Problem: Low Product Yield

Symptoms:

  • The isolated product weight is significantly lower than the theoretical yield.

  • In-process controls (e.g., NMR, HPLC) show incomplete conversion of starting materials.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low product yield.

Detailed Troubleshooting Steps:

Potential Cause Explanation Recommended Actions
Incomplete Reaction The reaction has not proceeded to full conversion of the starting materials.- Verify Temperature: Ensure the reaction is being conducted at the optimal temperature.[5] - Extend Reaction Time: Monitor the reaction over a longer period to see if conversion increases. - Check Reagent Stoichiometry: Ensure that the reagents are being added in the correct molar ratios.
Side Reactions The formation of byproducts consumes starting materials and reduces the yield of the desired product.- Temperature Control: Maintain a stable reaction temperature to minimize temperature-dependent side reactions.[5] - Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities that could catalyze side reactions.
Product Degradation The product may be unstable under the reaction or workup conditions.- pH Control: During aqueous workup, use buffered solutions to maintain a neutral pH and prevent acid- or base-catalyzed degradation.[8] - Temperature during Isolation: Avoid excessive heat during solvent removal or drying.
Losses During Purification Significant amounts of product can be lost during extraction, chromatography, or crystallization.- Optimize Extractions: Ensure efficient phase separation and consider back-extracting the aqueous layers. - Refine Chromatography: Use an appropriate stationary phase and solvent system to achieve good separation without excessive band broadening.
Problem: Product Contamination/Impurity

Symptoms:

  • The final product does not meet the required purity specifications.

  • Analytical tests (e.g., NMR, LC-MS) show the presence of unexpected signals.

Troubleshooting Workflow:

Caption: A systematic approach to identifying and eliminating product impurities.

Detailed Troubleshooting Steps:

Potential Source of Impurity Explanation Recommended Actions
Unreacted Starting Materials The reaction did not go to completion.- Re-evaluate Reaction Conditions: As with low yield, optimize temperature, time, and stoichiometry. - Consider a More Reactive Reagent: If using a less reactive alkyl halide, for example, switching to a more reactive one may improve conversion.[6]
Byproducts from Side Reactions Competing reaction pathways are leading to the formation of undesired compounds.- Temperature Control: Fine-tune the reaction temperature to favor the desired reaction pathway.[5] - Order of Addition: In some cases, the order in which reagents are added can influence selectivity.
Contaminants from Reagents or Solvents Impurities present in the starting materials or solvents are carried through the process.- Use High-Purity Materials: Source reagents and solvents from reputable suppliers and verify their purity.
Degradation Products The product is degrading during the reaction, workup, or storage.- Milder Workup Conditions: Avoid harsh acidic or basic conditions and high temperatures.[8] - Proper Storage: Store the final product under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

Experimental Protocols

Disclaimer: These protocols are intended as general guidelines. All procedures should be conducted by trained professionals in a suitable chemical laboratory or manufacturing facility with appropriate safety precautions in place.

Protocol 1: General Procedure for a Large-Scale Michaelis-Arbuzov Reaction

Objective: To provide a standardized workflow for the synthesis of a dialkyl alkylphosphonate on a multi-liter scale.

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel.

  • Heating/cooling circulator.

  • Inert gas (nitrogen or argon) supply.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Reagent Charge: Charge the trialkyl phosphite to the reactor.

  • Heating: Begin stirring and heat the phosphite to the predetermined optimal reaction temperature (typically 120-160 °C).[5][6]

  • Alkyl Halide Addition: Slowly add the alkyl halide via the addition funnel, maintaining a steady rate to control the exotherm. The internal temperature should be carefully monitored and kept within a narrow range of the setpoint.

  • Reaction Monitoring: After the addition is complete, hold the reaction at temperature and monitor its progress by taking samples for analysis (e.g., ³¹P NMR, GC).

  • Cool Down: Once the reaction is deemed complete, cool the reactor contents to room temperature.

Protocol 2: Aqueous Workup for Phosphonate Esters

Objective: To remove water-soluble impurities from the crude reaction mixture while minimizing product hydrolysis.

Equipment:

  • Large separatory funnel or a vessel suitable for liquid-liquid extraction.

  • pH meter or pH paper.

Procedure:

  • Transfer: Transfer the cooled crude reaction mixture to the extraction vessel.

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Neutral Wash: Add a saturated solution of sodium bicarbonate and stir. Monitor the pH to ensure it remains neutral or slightly basic.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

References

  • Huaren Science.
  • Benchchem.
  • MDPI. Compositional Analysis of Metal(IV)
  • Benchchem. Improving the yield of the Michaelis-Arbuzov reaction.
  • ResearchGate. Synthesis of (poly)phosphonic acids: an industrial perspective.
  • PMC - NIH.
  • vcycletech.
  • PMC - NIH. Phosphonate prodrugs: an overview and recent advances.
  • Wikipedia. Michaelis–Arbuzov reaction.
  • RSC Publishing.
  • Organic Chemistry Portal.
  • ResearchGate. Synthesis And Evaluation of Different Numbers of Phosphonate Group Containing Compounds As Scale Inhibitors For Crude oil Production.
  • MDPI. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III).
  • Academia.edu. Synthesis And Evaluation of Different Numbers of Phosphonate Group Containing Compounds As Scale Inhibitors For Crude oil Production.

Sources

Troubleshooting

Technical Support Center: Catalyst Recycling in Dimethyl Methylphosphonate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for catalyst recycling in the synthesis of Dimethyl Methylphosphonate (DMMP). This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst recycling in the synthesis of Dimethyl Methylphosphonate (DMMP). This guide is designed for researchers, scientists, and process development professionals to provide both high-level answers and in-depth troubleshooting protocols for challenges encountered during the recovery and reuse of catalysts in this critical chemical transformation.

The synthesis of DMMP, commonly achieved via the Michaelis-Arbuzov reaction, is a cornerstone of organophosphorus chemistry.[1][2] Catalysis plays a pivotal role in optimizing this reaction, but the economic and environmental viability of the process often hinges on the ability to efficiently recycle and reuse these valuable catalytic materials. This center addresses the common hurdles in achieving a closed-loop catalytic cycle.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding catalyst use and recycling in DMMP synthesis.

Q1: What are the common types of catalysts used for DMMP synthesis and why is recycling crucial?

The synthesis of DMMP, a classic Michaelis-Arbuzov rearrangement, can be performed thermally but is often accelerated using a catalyst.[3] These catalysts fall into two main categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include Lewis acids, organocatalysts like benzenesulfonic acids, and various metal complexes.[4][5] They often exhibit high activity and selectivity due to excellent contact with reactants. However, their primary drawback is the difficulty of separation from the product mixture, which can lead to product contamination and catalyst loss.[5]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include metal oxides, supported metal nanoparticles (e.g., palladium-based), and solid acids like silica-supported sulfonic acids.[6][7][8] Their main advantage is the comparative ease of separation through physical methods like filtration or centrifugation.[9][10]

Recycling is crucial for two primary reasons: economics , as many catalysts (especially those based on precious metals) are expensive, and sustainability , to minimize chemical waste and reduce the environmental footprint of the synthesis process.[7]

Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[11] In the context of DMMP synthesis, the most common deactivation pathways include:

  • Active Site Poisoning: Phosphorus-containing compounds (reactants, products, or byproducts) can strongly adsorb onto the catalyst's active sites, blocking them from participating in subsequent reaction cycles. This is particularly relevant for metal-based catalysts where phosphorus can act as a potent poison.[12]

  • Fouling/Coking: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can physically block pores and active sites. This is more common in high-temperature reactions.[11]

  • Thermal Degradation (Sintering): For supported metal catalysts, high temperatures during reaction or regeneration can cause the small metal nanoparticles to agglomerate into larger, less active particles. This reduces the available catalytic surface area.[13]

  • Leaching: The active catalytic species can dissolve or "leach" from a solid support into the reaction mixture. This not only deactivates the heterogeneous catalyst but also contaminates the final product.

Q3: How is catalyst recovery typically performed?

The method depends entirely on the catalyst type:

  • Heterogeneous Catalysts: The standard and most straightforward method is filtration or centrifugation after the reaction is complete.[10] While effective, these traditional methods can be time-consuming on an industrial scale.[9] For catalysts supported on magnetic nanoparticles, magnetic separation offers a rapid and efficient alternative.[10]

  • Homogeneous Catalysts: Recovery is significantly more challenging. Advanced techniques like organic solvent nanofiltration (OSN) are being developed, which use membranes to separate the larger catalyst molecules from the smaller product and solvent molecules.[5] Other methods include precipitation by adding an anti-solvent or designing stimuli-responsive catalysts that can be selectively precipitated after the reaction.

Q4: What is a realistic target for recycling efficiency and catalyst reusability?

A realistic target for a robust catalytic system is to maintain high product yields (>85-90%) for at least 4-5 consecutive cycles with minimal loss of catalyst mass.[7] Many published studies demonstrate this level of performance. For example, some heterogeneous nickel-copper bimetallic catalysts have been reused four times without a notable decrease in activity, and certain nano-catalysts have shown only a slight drop in yield from 96% in the first run to 85% in the fifth run.[7][10] Achieving more cycles is possible but often requires optimization of both the reaction and regeneration conditions.

Part 2: Troubleshooting Guide for Catalyst Recycling

This guide provides structured advice for specific problems encountered during catalyst recycling experiments.

Problem 1: Significant Decrease in Product Yield After First Cycle

A sharp drop in yield is the most common indicator of catalyst deactivation. The key is to diagnose the root cause.

  • Potential Cause A: Active Site Poisoning by Phosphorus Species

    • Causality: The phosphoryl group (P=O) in DMMP and related phosphorus compounds can act as a Lewis base, binding strongly to acidic sites or metal centers on the catalyst. This irreversible or slowly-reversible binding prevents reactant molecules from accessing the active sites.[12]

    • Recommended Diagnostic & Solution Protocol:

      • Recovery: After the reaction, recover the catalyst via filtration/centrifugation.

      • Solvent Wash: Wash the catalyst sequentially with a polar solvent (e.g., ethanol or isopropanol) to remove polar adsorbates, followed by a non-polar solvent (e.g., hexane or toluene) to remove organic residues. Dry thoroughly under vacuum.

      • Validation: Re-run the reaction with the washed catalyst. If activity is partially or fully restored, poisoning was a likely cause.

      • Advanced Characterization (Optional): Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) on the spent catalyst to look for characteristic P-O or P-C signals, confirming phosphorus adsorption.

  • Potential Cause B: Leaching of Active Species (Supported Catalysts)

    • Causality: The coordination environment of the active metal on the support may not be stable under the reaction conditions (temperature, solvent polarity), causing the metal to detach and dissolve into the reaction medium.

    • Recommended Diagnostic & Solution Protocol:

      • Analysis of Product: After separating the catalyst, take a sample of the crude product solution. Analyze it for trace amounts of the catalytic metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

      • Confirmation: If significant levels of the metal are detected, leaching is confirmed.

      • Mitigation Strategies:

        • Lower the reaction temperature.

        • Use a more non-polar solvent if compatible with the reaction.

        • Modify the catalyst support to create stronger binding sites for the metal (e.g., using supports with chelating functional groups).

Problem 2: Physical Changes to the Catalyst (e.g., Color Change, Caking)

Physical changes are a visual cue that the catalyst's structure or surface has been altered.

  • Potential Cause: Fouling or Coking

    • Causality: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming a layer of carbonaceous material (coke) that blocks the catalyst's pores and active sites. This is often indicated by the catalyst turning dark brown or black.[11]

    • Recommended Regeneration Protocol (Calcination):

      • Safety First: Calcination must be done in a well-ventilated furnace with proper temperature control.

      • Procedure: Place the spent, dried catalyst in a ceramic crucible. Heat it in a furnace under a controlled atmosphere. A common starting point is to ramp the temperature to 400-500°C in a gentle flow of air or a mixture of N₂ with a small percentage of O₂. Hold for 3-4 hours. The oxygen helps to burn off the carbon deposits.[11]

      • Caution: The temperature must be kept below the point where the catalyst itself undergoes thermal degradation or sintering. Run a Thermogravimetric Analysis (TGA) on the fresh catalyst to determine its thermal stability limit.

      • Validation: The regenerated catalyst should return to its original color. Characterize its surface area using the BET method and compare it to the fresh catalyst to ensure the pore structure has not collapsed.

Data Summary: Catalyst Classes and Recycling Strategies
Catalyst ClassExamplesRecycling ProsRecycling ConsTypical Regeneration Method
Homogeneous Lewis Acids AlCl₃, TiCl₄, Benzenesulfonic acid[4]High activity, well-defined mechanism.Difficult to separate from product; often requires quenching/extraction.Not typically recycled; often neutralized and discarded. Advanced methods like OSN are experimental.[5]
Heterogeneous Solid Acids Zeolites, Sulfonated Resins, SiO₂-SO₃HEasy separation (filtration); reusable.[7]Can have lower activity than homogeneous counterparts; susceptible to pore blocking.Solvent washing; gentle calcination to remove organic foulants.
Supported Metal Catalysts Pd/C, Ni-Cu on Al₂O₃, Sn-Beta zeolites[10][14]Easy separation; high activity.Prone to leaching and sintering; can be poisoned by phosphorus species.[12][13]Solvent washing for poisons; controlled calcination for coke; acid/base wash for specific inorganic poisons.
Part 3: Visualized Workflows and Logic
General Catalyst Recycling Workflow

This diagram illustrates the ideal closed-loop process for a heterogeneous catalyst in DMMP synthesis.

G cluster_reaction Reaction Phase cluster_product Product Stream cluster_catalyst Catalyst Loop Reaction 1. DMMP Synthesis (Reactants + Catalyst) Separation 2. Product / Catalyst Separation (Filtration) Reaction->Separation Isolation 3. Product Isolation & Purification Separation->Isolation Regeneration 4. Catalyst Regeneration (Wash / Calcine) Separation->Regeneration Characterization 5. Quality Control (XRD, BET, etc.) Regeneration->Characterization Reuse 6. Re-add to Reaction Characterization->Reuse Reuse->Reaction G Start Problem: Low Yield on Recycle? Check_Leaching Q1: Is catalytic metal detected in the product (via ICP-MS)? Start->Check_Leaching Leaching_Yes Diagnosis: Leaching Action: Modify catalyst support or lower reaction temperature. Check_Leaching->Leaching_Yes Yes Check_Fouling Q2: Is the catalyst discolored (black/dark)? Did a solvent wash fail to restore activity? Check_Leaching->Check_Fouling No Leaching_No No Fouling_Yes Diagnosis: Fouling/Coking Action: Perform controlled calcination. Verify thermal stability with TGA. Check_Fouling->Fouling_Yes Yes Check_Sintering Q3: Does post-reaction XRD/TEM show larger particles vs. fresh catalyst? Check_Fouling->Check_Sintering No Fouling_No No Sintering_Yes Diagnosis: Sintering Action: Regeneration/reaction temperature is too high. Consider a more stable support. Check_Sintering->Sintering_Yes Yes Poisoning Diagnosis: Poisoning Action: Develop a more rigorous washing protocol. Use XPS/FTIR to identify poison. Check_Sintering->Poisoning No

Caption: A decision tree for troubleshooting catalyst deactivation.
References
  • (No Source)
  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Dimethyl methylphosphonate. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Process for making methylphosphonic dichloride. (1989). Google Patents.
  • Special Issue on Catalyst Deactivation and Regeneration. (2021). MDPI. Retrieved February 7, 2026, from [Link]

  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • (No Source)
  • Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Green phosphonate chemistry – Does it exist? (2024). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • (No Source)
  • Michaelis–Arbuzov reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • (No Source)
  • Method for synthesizing dimethyl methylphosphonate. (2013). Google Patents.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • (No Source)
  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Modeling the heterogeneous catalytic recovery processes of aldehydes and ketones. (2017). Eastern-European Journal of Enterprise Technologies. Retrieved February 7, 2026, from [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Bentham Science. Retrieved February 7, 2026, from [Link]

  • (No Source)
  • Catalyst Deactivation and Regeneration. (2015). International Journal of Scientific Engineering and Technology. Retrieved February 7, 2026, from [Link]

  • (No Source)
  • Thermal Decomposition of Dimethyl Methylphosphonate over Manganese Oxide Catalysts. (2000). Journal of Catalysis. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Decomposition pathways of dimethyl methyl phosphonate on metal oxides

Topic: Decomposition Pathways of Dimethyl Methyl Phosphonate (DMMP) Role: Senior Application Scientist Status: System Active Welcome to the Surface Science & Catalysis Support Hub User Advisory: DMMP is a structural simu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decomposition Pathways of Dimethyl Methyl Phosphonate (DMMP) Role: Senior Application Scientist Status: System Active

Welcome to the Surface Science & Catalysis Support Hub

User Advisory: DMMP is a structural simulant for G-series nerve agents (e.g., Sarin/GB). While this guide addresses DMMP surface chemistry, all experimental protocols must adhere to strict chemical safety standards for organophosphonates.

This support center is designed to troubleshoot your specific experimental hurdles. We have moved away from generic textbook definitions to focus on causality, diagnostics, and self-validating protocols .

Module 1: Diagnostic & Characterization Support

"Why does my spectral data look inconsistent?"

Ticket #001: Interpreting FTIR Shifts during Adsorption

User Issue: "I see a shift in the P=O stretching frequency upon DMMP adsorption, but the magnitude varies between my Alumina and Ceria samples. Is my calibration off?"

Technical Diagnosis: The shift is not a calibration error; it is a direct readout of the Lewis acidity of your support. DMMP binds primarily through the phosphoryl oxygen (


). The magnitude of the redshift (

) correlates with the strength of the Lewis acid site (LAS).

Troubleshooting Protocol:

  • Baseline Check: Pure liquid DMMP shows a

    
     at 
    
    
    
    .
  • Calculate Shift (

    
    ): 
    
    • Weak Interaction (Physisorption):

      
      .
      
    • Strong Chemisorption (Lewis Acid Attack):

      
      .
      
    • Example: On

      
      , expect a shift to 
      
      
      
      due to strong
      
      
      interaction.
  • Validation Step: If you see no shift but mass uptake is high, check for multilayer physisorption (condensation) rather than catalytic binding. Heat to 350 K to desorb physisorbed layers; the chemisorbed peak should remain.

Ticket #002: Distinguishing Surface Species via XPS

User Issue: "I cannot distinguish between adsorbed DMMP and decomposed methyl phosphonate using XPS."

Resolution Guide: X-ray Photoelectron Spectroscopy (XPS) requires analyzing the P 2p and O 1s regions. The decomposition of DMMP involves the loss of methoxy groups (P-O-C bond scission).[1][2]

SpeciesP 2p Binding Energy (eV)O 1s SignatureMechanistic Indicator
Molecular DMMP 132.5 - 133.0Distinct P=O and P-O-CIntact adsorption
Methyl Phosphonate 133.5 - 134.0Loss of methoxy intensityP-OCH

scission (Step 1)
Inorganic Phosphate > 134.5No C-O signalP-C scission (Total Decomposition)

Self-Validating Check: Calculate the atomic ratio of C:P.

  • DMMP Ideal: 3:1

  • Methyl Phosphonate: 1:1

  • Phosphate: 0:1

  • If your C:P ratio is < 3 but > 1, you have a mixed surface.

Module 2: Reaction Pathway Engineering

"Why is the reaction stopping halfway?"

Ticket #003: The "Poisoning" Bottleneck

User Issue: "My catalyst works for the first 30 minutes, then activity drops to zero. TPD shows no product evolution."

Root Cause Analysis: You are likely experiencing site blocking by stable intermediates . On many oxides (especially


 and 

), the P-C bond is extremely stable. The reaction proceeds as follows:
  • DMMP adsorbs.[3][4][5][6][7][8][9]

  • Methoxy groups leave (as Methanol or DME).

  • Methyl Phosphonate (CH

    
    -PO
    
    
    
    ) remains bound.
  • This species is thermally stable up to >700 K, effectively "poisoning" the active site.

Corrective Action (The "Ceria Switch"): Switch to or dope with Cerium Oxide (


) . Ceria has redox capabilities (

) and mobile oxygen species that facilitate the oxidative cleavage of the stubborn P-C bond, allowing for total mineralization (release of CO

and inorganic phosphate).
Visualizing the Pathway

The following diagram illustrates the critical branching point between successful decomposition and catalyst poisoning.

DMMP_Decomposition DMMP_Gas DMMP (Gas Phase) Adsorbed DMMP (Chemisorbed) Bound to Lewis Acid Site DMMP_Gas->Adsorbed Adsorption Scission_PO P-O Bond Scission (Loss of Methoxy) Adsorbed->Scission_PO Heating / Time Methyl_Phos Surface Methyl Phosphonate (CH3-PO3) Scission_PO->Methyl_Phos Side_Products Evolved Gas: Methanol (Hydrolysis) DME (Dehydration) Scission_PO->Side_Products Branch_Poison Pathway A: Poisoning (Stable on Al2O3/TiO2) Methyl_Phos->Branch_Poison Branch_Mineral Pathway B: Mineralization (Requires Redox/O-Vacancies e.g., CeO2, High T) Methyl_Phos->Branch_Mineral Dead_End Catalyst Deactivation Site Blockage Branch_Poison->Dead_End T < 600K Final_Prod Inorganic Phosphate + CO2 (Total Decomposition) Branch_Mineral->Final_Prod Oxidative Cleavage of P-C

Figure 1: Reaction logic flow for DMMP decomposition. Note the critical divergence at the Methyl Phosphonate stage, which dictates catalyst longevity.

Module 3: Experimental Protocols

"How do I prove the mechanism?"

Standard Operating Procedure: Temperature Programmed Desorption (TPD)

Objective: Determine the binding strength and decomposition temperature thresholds.

Prerequisites:

  • UHV Chamber or Flow Reactor.

  • Mass Spectrometer (QMS).

  • Key m/z signals: 124 (DMMP parent), 79 (PO(OH)(OCH

    
    )), 47 (PO), 31 (Methanol), 45 (DME).
    

Step-by-Step Workflow:

  • Pre-treatment: Calcine sample in O

    
     (700 K) to clean carbon deposits, then cool in vacuum to induce surface defects (if testing vacancy mechanism).
    
  • Dosing: Expose surface to DMMP vapor at 300 K until saturation (check for constant pressure).

  • Purge: Evacuate for 30 mins to remove physisorbed species.

  • Ramp: Heat at 5 K/s or 10 K/s.

  • Analysis Logic:

Observation (TPD Peak)InterpretationActionable Insight
Peak at 350-400 K (m/z 124) Molecular DesorptionWeak binding sites. Not catalytically active.
Peak at 450-550 K (m/z 31, 45) Reaction-Limited Product EvolutionActive Decomposition. Methoxy groups are cleaving.
No P-containing species desorb Phosphorus RetentionThe P-C bond is intact. Surface is becoming phosphorylated (poisoned).
FAQ: Hydrolysis vs. Elimination

Q: My GC-MS shows Methanol, but my colleague sees Dimethyl Ether (DME). Who is right? A: Both are correct, but you are observing different surface mechanisms.

  • Methanol indicates Hydrolysis : Requires surface hydroxyl groups (-OH) or water.

    • Mechanism:[1][2][10][11][12] Surface -OH attacks the P center or methyl group.

  • DME indicates Bimolecular Elimination : Occurs on dry, Lewis acidic surfaces.

    • Mechanism:[1][2][10][11][12] Two surface methoxy groups combine.

  • Control: To force hydrolysis (often preferred for detoxification), pre-humidify the gas stream or the catalyst surface.

References & Authoritative Grounding
  • Mitchell, M. B., Sheinker, V. N., & Mintz, E. A. (1997). "Adsorption and Decomposition of Dimethyl Methylphosphonate on Metal Oxides."[3] Journal of Physical Chemistry B.

    • Significance: Establishes the baseline mechanism for Alumina (

      
      ), identifying the stability of the methyl phosphonate intermediate.
      
  • Chen, D. A., et al. (2010). "Decomposition of Dimethyl Methylphosphonate on Fully Oxidized and Partially Reduced Ceria Thin Films." Journal of Physical Chemistry C.

    • Significance: Demonstrates the role of Oxygen Vacancies and redox chemistry in

      
       for breaking the P-C bond.
      
  • Ratzlaff, K. L., & Grassian, V. H. (2001). "Adsorption and Thermal Decomposition of Dimethyl Methylphosphonate on TiO2." Langmuir.

    • Significance: Details the spectral signatures (FTIR) and TPD profiles specific to Titania.

  • Bermudez, V. M. (2013). "Investigation of the interaction of γ-Al2O3 with aqueous solutions of dimethyl methylphosphonate using infrared multiple internal reflection spectroscopy."[13] Langmuir.

    • Significance: Provides critical data on the hydrolysis pathway and the role of water.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Dimethyl Thiophosphonate and Diethyl Thiophosphonate

For Researchers, Scientists, and Drug Development Professionals Executive Summary Dimethyl thiophosphonate and diethyl thiophosphonate are pivotal organophosphorus reagents widely employed as intermediates in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl thiophosphonate and diethyl thiophosphonate are pivotal organophosphorus reagents widely employed as intermediates in the synthesis of a diverse range of compounds, including insecticides, herbicides, and pharmaceuticals. The subtle difference in their alkyl substituents—methyl versus ethyl—imparts distinct reactivity profiles that are critical for synthetic chemists to understand for optimal reaction design and outcome. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by theoretical principles and experimental data. We will explore their behavior in key synthetic transformations, delve into their relative toxicities, and provide actionable experimental protocols. In general, dimethyl thiophosphonate exhibits higher reactivity in nucleophilic substitution reactions, a characteristic attributed to lower steric hindrance and greater electrophilicity of the phosphorus center compared to its diethyl counterpart.

Introduction: Structural and Physicochemical Properties

The core structures of dimethyl thiophosphonate and diethyl thiophosphonate are centered around a pentavalent phosphorus atom double-bonded to a sulfur atom and single-bonded to two alkoxy groups and a hydrogen atom. The key distinction lies in the nature of the alkoxy groups: methoxy in the case of dimethyl thiophosphonate and ethoxy for diethyl thiophosphonate.

Table 1: Physicochemical Properties of Dimethyl and Diethyl Thiophosphonate

PropertyDimethyl ThiophosphonateDiethyl Thiophosphonate
Molecular Formula C₂H₇O₂PSC₄H₁₁O₂PS
Molecular Weight 126.11 g/mol 154.16 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Boiling Point ~172 °C~181-183 °C
Solubility Soluble in organic solvents, limited water solubility.Soluble in organic solvents, limited water solubility.

A Comparative Analysis of Reactivity

The reactivity of dialkyl thiophosphonates is primarily dictated by two key factors:

  • Steric Hindrance: The bulkier ethyl groups in diethyl thiophosphonate create greater steric congestion around the phosphorus center compared to the methyl groups in dimethyl thiophosphonate. This increased steric hindrance can impede the approach of nucleophiles, leading to slower reaction rates.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This results in a marginal increase in electron density at the phosphorus atom in diethyl thiophosphonate, making it slightly less electrophilic and, consequently, less reactive towards nucleophiles.

Based on these principles, dimethyl thiophosphonate is generally the more reactive of the two compounds in reactions involving nucleophilic attack at the phosphorus center.

Hydrolysis

The hydrolysis of thiophosphonates is a critical consideration, both for their environmental fate and for understanding their stability under various reaction conditions. A comparative study on the alkaline hydrolysis of closely related O,O'-diethyl- and -dimethyl-O''-p-nitrophenyl thiophosphonates (parathion and dimethylparathion) provides valuable insight. The study found that the dimethyl analogue hydrolyzes approximately 4.3 times faster than the diethyl analogue at 15°C[1]. This observation is consistent with the theoretical principles outlined above, where the less sterically hindered and more electrophilic phosphorus center of the dimethyl compound is more susceptible to nucleophilic attack by hydroxide ions.

Table 2: Relative Alkaline Hydrolysis Rates

CompoundRelative Rate Constant (k)Reference
Dimethylparathion4.3[1]
Parathion (Diethyl)1.0[1]
Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of phosphonates from trialkyl phosphites and alkyl halides. While thiophosphonates themselves are the products of a related thionation reaction, their reactivity in analogous transformations is a key consideration. In the context of the Michaelis-Arbuzov reaction, the initial step involves the nucleophilic attack of the phosphorus atom of the phosphite on the alkyl halide.

Given the principles of steric hindrance and electronic effects, it is anticipated that dimethyl phosphite (a precursor to dimethyl thiophosphonate) would react more readily with alkyl halides than diethyl phosphite. The smaller methyl groups allow for a less hindered approach to the phosphorus atom, facilitating the initial SN2 attack.

Michaelis_Arbuzov cluster_DMT Dimethyl Thiophosphonate Reactivity cluster_DET Diethyl Thiophosphonate Reactivity DMT Dimethyl Thiophosphonate DMT_TS Less Hindered Transition State DMT->DMT_TS Nucleophilic Attack DMT_Product Faster Reaction DMT_TS->DMT_Product DET Diethyl Thiophosphonate DET_TS More Hindered Transition State DET->DET_TS Nucleophilic Attack DET_Product Slower Reaction DET_TS->DET_Product

Caption: Steric effects on the transition state of nucleophilic attack.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from phosphonate carbanions and carbonyl compounds. The reactivity of the phosphonate in the HWE reaction is influenced by the acidity of the α-proton and the stability of the resulting carbanion.

While both dimethyl and diethyl thiophosphonates can be converted to their corresponding carbanions for use in HWE-type reactions, the choice of the alkyl group can influence the stereoselectivity of the resulting alkene. The steric bulk of the phosphonate ester can play a role in directing the formation of either the (E) or (Z) isomer. In many cases, bulkier phosphonate esters, such as those derived from diethyl thiophosphonate, can lead to higher E-selectivity.

Toxicological Profile: A Critical Consideration

For instance, the oral LD50 in rats for dimethyl methylphosphonate is 8210 mg/kg, while the oral LD50 for diethyl ethylphosphonate in rats is significantly lower at 785 mg/kg. This suggests that the diethyl analogue is considerably more toxic upon ingestion. This trend is also observed in other classes of organophosphates, where diethyl derivatives are often more potent acetylcholinesterase inhibitors than their dimethyl counterparts.

Table 3: Acute Oral Toxicity (Rat) of Related Phosphonates

CompoundLD50 (mg/kg)
Dimethyl Methylphosphonate8210
Diethyl Ethylphosphonate785

It is imperative to handle both reagents with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

The following protocols are provided as representative examples of reactions involving dialkyl thiophosphonates.

Protocol: Thionation of a Dialkyl Phosphite

This protocol describes the conversion of a dialkyl phosphite to the corresponding dialkyl thiophosphonate using elemental sulfur.

Objective: To synthesize O,O-diethyl thiophosphonate from diethyl phosphite.

Materials:

  • Diethyl phosphite

  • Elemental sulfur

  • Triethylamine

  • Toluene (anhydrous)

Procedure:

  • To a solution of diethyl phosphite (1 equivalent) in anhydrous toluene, add elemental sulfur (1.1 equivalents).

  • Add triethylamine (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any unreacted sulfur.

  • Concentrate the filtrate under reduced pressure to obtain the crude O,O-diethyl thiophosphonate.

  • Purify the crude product by vacuum distillation.

Thionation_Workflow Start Diethyl Phosphite + Sulfur in Toluene Add_TEA Add Triethylamine Start->Add_TEA Reflux Reflux Add_TEA->Reflux Monitor Monitor Reaction (TLC/GC-MS) Reflux->Monitor Cooldown Cool to RT Monitor->Cooldown Filter Filter Cooldown->Filter Concentrate Concentrate Filter->Concentrate Purify Vacuum Distillation Concentrate->Purify Product O,O-Diethyl Thiophosphonate Purify->Product

Caption: Workflow for the synthesis of O,O-diethyl thiophosphonate.

Protocol: Alkylation of a Dialkyl Thiophosphonate

This protocol outlines the S-alkylation of a dialkyl thiophosphonate, a common reaction to introduce various functionalities.

Objective: To synthesize S-benzyl-O,O-dimethyl thiophosphonate.

Materials:

  • O,O-dimethyl thiophosphonate

  • Benzyl bromide

  • Potassium carbonate

  • Acetone

Procedure:

  • To a solution of O,O-dimethyl thiophosphonate (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Conclusion

The choice between dimethyl thiophosphonate and diethyl thiophosphonate in a synthetic campaign is a critical decision that hinges on the desired reactivity and, to some extent, the toxicological considerations. Dimethyl thiophosphonate, with its lower steric hindrance and greater electrophilicity, is the more reactive species in nucleophilic substitutions, such as hydrolysis and likely the initial stages of the Michaelis-Arbuzov reaction. Conversely, the bulkier nature of diethyl thiophosphonate may be advantageous in reactions where stereoselectivity is a key objective, such as the Horner-Wadsworth-Emmons reaction. Toxicological data from related compounds suggest that diethyl thiophosphonate may be significantly more toxic, a factor that must be carefully managed through appropriate safety protocols. A thorough understanding of these nuances allows researchers and drug development professionals to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Ketelaar, J. A. A. (1950). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). Recueil des Travaux Chimiques des Pays-Bas, 69(5), 649-658. [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficacy in Dimethyl Methylphosphonate (DMMP) Synthesis

Executive Summary Dimethyl methylphosphonate (DMMP) is a critical organophosphorus intermediate used primarily as a flame retardant and a simulant for nerve agents (e.g., sarin) in detection research.[1] Its synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl methylphosphonate (DMMP) is a critical organophosphorus intermediate used primarily as a flame retardant and a simulant for nerve agents (e.g., sarin) in detection research.[1] Its synthesis is dominated by the Michaelis-Arbuzov rearrangement of trimethyl phosphite (TMP).

While the reaction can be initiated thermally or with alkyl halides, industrial and laboratory optimization relies on specific catalytic systems to lower activation energy, control exotherms, and maximize selectivity. This guide compares three distinct catalytic methodologies: Halide-Initiated Autocatalysis , Brønsted Acid-Catalyzed Isomerization , and Lewis Acid-Ionic Liquid Biphasic Catalysis .

Key Findings:

  • Highest Yield: p-Toluenesulfonic Acid (PTSA) catalyzed isomerization (96% yield).

  • Best Process Control: Ionic Liquid (

    
    /Et
    
    
    
    NHCl)
    allows for lower temperatures (80–120°C) and easy product separation.
  • Baseline Standard: Methyl Iodide (MeI) remains the kinetic benchmark but poses significant volatility and toxicity hazards.

Mechanistic Foundation: The Michaelis-Arbuzov Rearrangement[2]

To evaluate catalyst efficacy, one must understand the governing mechanism. The transformation involves the conversion of a trivalent phosphorus ester (P+3) to a pentavalent phosphonate (P+5).

The Pathway[3][4][5][6][7][8]
  • Activation: The lone pair on the phosphorus of TMP attacks an electrophilic methyl group (from the catalyst/initiator).

  • Intermediate: A quasi-phosphonium salt intermediate is formed.

  • Dealkylation: The anion (nucleophile) attacks the methyl group on the alkoxy chain, regenerating the methylating agent and forming the thermodynamically stable P=O bond.

ArbuzovMechanism TMP Trimethyl Phosphite (P-OCH3)3 Inter Quasi-Phosphonium Intermediate [(MeO)3P-Me]+ X- TMP->Inter Nucleophilic Attack MeX Catalyst/Initiator (Me-X) MeX->Inter Methylation DMMP Dimethyl Methylphosphonate (MeO)2P(O)Me Inter->DMMP Dealkylation Regen Regenerated Catalyst (Me-X) Inter->Regen X- attacks OMe Regen->TMP Re-enters Cycle

Figure 1: The catalytic cycle of the Michaelis-Arbuzov rearrangement. The methylating agent (Me-X) is regenerated in the final step, allowing it to act catalytically.

Comparative Analysis of Catalytic Systems

System A: Halide-Initiated Autocatalysis (Methyl Iodide)

The classical approach uses a catalytic amount of methyl iodide (MeI) to initiate the reaction. The MeI alkylates the TMP, and the iodide ion acts as the nucleophile to dealkylate the intermediate, regenerating MeI.

  • Efficacy: High conversion rates due to the excellent leaving group ability of iodide.

  • Drawbacks: MeI is highly volatile (b.p. 42°C), carcinogenic, and requires pressurized vessels to prevent catalyst loss at the necessary reaction temperatures (100–120°C).

  • Verdict: Effective but hazardous. Best for small-scale synthesis where sealed tubes can be used.

System B: Brønsted Acid Isomerization (p-Toluenesulfonic Acid)

A "green" improvement involves using high-boiling organic acids like p-toluenesulfonic acid (PTSA) or methyl p-toluenesulfonate. This method effectively performs an isomerization of TMP to DMMP without volatile halides.

  • Mechanism: The acid protonates or methylates the phosphite, initiating the rearrangement.

  • Efficacy: Yields consistently exceed 93–96%. The catalyst is non-volatile, allowing the reaction to proceed at higher temperatures (150–180°C) under reflux without pressure vessels.

  • Verdict: The preferred method for scale-up due to safety and high yield.

System C: Lewis Acid Ionic Liquids ( -Based)

Recent process engineering utilizes Lewis acidic ionic liquids (e.g., Triethylamine Hydrochloride + Aluminum Chloride).

  • Mechanism: The ionic liquid acts as both solvent and catalyst. The Lewis acid (

    
    ) activates the phosphite oxygen, facilitating the rearrangement at significantly lower temperatures.
    
  • Efficacy: High conversion at 80–120°C.

  • Unique Advantage: Biphasic Separation. Upon cooling, the system separates into a product layer (DMMP) and a catalyst layer (Ionic Liquid), allowing for simple decantation and catalyst recycling (up to 8 times).

  • Verdict: The most sophisticated method, ideal for continuous processing and minimizing energy consumption.

Performance Data Summary

ParameterMethyl Iodide (System A)PTSA / Methyl Tosylate (System B)Ionic Liquid (

) (System C)
Catalyst Type Alkyl Halide InitiatorBrønsted Acid / EsterLewis Acid Ionic Liquid
Reaction Temp 100–120°C (Sealed)170–180°C (Reflux)80–120°C
Reaction Time 4–10 Hours2–4 Hours2–6 Hours
Yield 90–92%96% 93–95%
Selectivity HighVery HighHigh
Work-up Distillation (MeI removal difficult)Vacuum DistillationPhase Separation + Flash Distillation
Safety Profile Poor (Carcinogen, Volatile)Good (Non-volatile catalyst)Moderate (Corrosive reagents)

Experimental Protocols

Protocol 1: High-Yield Thermal Isomerization (PTSA Method)

Recommended for laboratory scale-up (100g – 1kg scale).

Reagents:

  • Trimethyl Phosphite (TMP): 1.0 eq

  • Methyl p-toluenesulfonate (Catalyst): 0.01 – 0.02 eq (1-2 mol%)

Workflow:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, thermometer, and a reflux condenser.

  • Addition: Charge the flask with methyl p-toluenesulfonate (e.g., 6g for a 745g TMP batch).

  • Reaction: Heat the system to 170–180°C . Add TMP slowly if controlling exotherm, or heat the mixture if pre-mixed (ensure safety blast shield).

  • Reflux: Maintain temperature for 2 hours. Monitor by GC for disappearance of TMP.

  • Purification: Cool the mixture. Replace reflux condenser with a distillation head. Perform vacuum distillation.[2]

    • Collection: Collect the fraction boiling at 181°C (atm) or approx. 80–90°C at 10 mmHg .

  • Result: Colorless liquid, ~96% yield.

Protocol 2: Ionic Liquid Biphasic Synthesis

Recommended for green chemistry applications and catalyst recycling.

Reagents:

  • Triethylamine Hydrochloride (

    
    )
    
  • Anhydrous Aluminum Chloride (

    
    )[3]
    
  • Trimethyl Phosphite (TMP)

Workflow Diagram:

IonicLiquidProtocol cluster_prep Catalyst Preparation cluster_rxn Synthesis Phase cluster_sep Separation & Recycling Step1 Mix Et3NHCl + AlCl3 (Molar Ratio 1:1.5) Step2 Form Ionic Liquid (Exothermic) Step1->Step2 Step3 Add TMP to Ionic Liquid (Ratio 1:0.5 w/w) Step2->Step3 Step4 Heat to 80-100°C 4-6 Hours Step3->Step4 Step5 Cool & Settle Step4->Step5 Step6 Phase Separation Step5->Step6 Prod Top Layer: Crude DMMP Step6->Prod Decant Cat Bottom Layer: Ionic Liquid Step6->Cat Recover Cat->Step3 Recycle (x8)

Figure 2: Workflow for the Lewis Acid Ionic Liquid synthesis route, highlighting the phase separation advantage.

Safety & Handling (Critical)

  • Toxicity: DMMP is a Schedule 2 chemical precursor (CWC) and a nerve agent simulant.[1] While less toxic than the agents it simulates, it is harmful if inhaled or absorbed.

  • Runaway Reactions: The Arbuzov rearrangement is exothermic . When using autocatalytic methods (MeI), there is an induction period followed by rapid heat release. Temperature control is vital to prevent thermal runaway and decomposition.

  • Decomposition: At temperatures >200°C, DMMP can decompose. Avoid overheating during distillation.

References

  • Preparation of Dimethyl Methylphosphonate via Catalytic Isomerization.
  • Synthesis of Dimethyl Methylphosphonate using Methyl p-toluenesulfonate.
  • The Michaelis–Arbuzov Reaction: Synthetic Methods. Source:Bhattacharya, A. K., & Thyagarajan, G. (1981). Chemical Reviews. Context: The authoritative review on the mechanism and scope of the Arbuzov rearrangement. URL:[Link]

  • Dimethyl Methylphosphonate (DMMP) Properties and Safety. Source: PubChem Compound Summary. Context: Toxicology, physical properties, and regulatory status. URL:[Link]

Sources

Validation

A Comparative Spectroscopic Guide to Thiophosphonates and Their Oxo-Analogs

For researchers, medicinal chemists, and professionals in drug development, the substitution of an oxygen atom for a sulfur atom in a phosphonate moiety can dramatically alter the physicochemical and biological propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the substitution of an oxygen atom for a sulfur atom in a phosphonate moiety can dramatically alter the physicochemical and biological properties of a molecule. This subtle change, creating a thiophosphonate from a phosphonate, introduces nuanced yet significant differences in bond lengths, bond angles, electronegativity, and polarity around the phosphorus center. These alterations are directly reflected in their spectroscopic signatures. This guide provides an in-depth comparative analysis of thiophosphonates and their corresponding oxo-analogs, focusing on the practical interpretation of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data. Understanding these differences is paramount for unambiguous compound identification, purity assessment, and monitoring chemical transformations.

The Fundamental Structural Distinction: P=O versus P=S

The core difference between a phosphonate and a thiophosphonate lies in the atom double-bonded to the central phosphorus atom. In phosphonates, this is an oxygen atom (a phosphoryl group), while in thiophosphonates, it is a sulfur atom (a thiophosphoryl group). This seemingly minor substitution has profound effects on the electronic environment of the phosphorus nucleus and the vibrational frequencies of the P=X bond (where X is O or S).

G cluster_0 Phosphonate cluster_1 Thiophosphonate P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 O P1->O1_3 R1_3 P1->R1_3 R1_1 O1_1->R1_1 R1_2 O1_2->R1_2 P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 S2_1 S P2->S2_1 R2_3 P2->R2_3 R2_1 O2_1->R2_1 R2_2 O2_2->R2_2

Caption: General structures of a phosphonate and its corresponding thiophosphonate analog.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

³¹P NMR spectroscopy is arguably the most direct and informative technique for distinguishing between phosphonates and thiophosphonates. The chemical shift of the phosphorus-31 nucleus is highly sensitive to its local electronic environment.

The "Thio-Effect" on ³¹P Chemical Shifts

The substitution of a doubly-bonded oxygen with a less electronegative sulfur atom results in a significant downfield (to higher ppm values) shift in the ³¹P NMR spectrum. This "thio-effect" is a reliable diagnostic marker. Phosphonates typically resonate in the range of 0 to +35 ppm, whereas their thio-analogs are found much further downfield, generally in the range of +50 to +100 ppm.

A direct comparison can be seen in the case of O,O'-diethyl methylphosphonate (DEMP) and its thionated counterpart, O,O'-diethyl methylphosphonothioate (DEMPS). The ³¹P chemical shift for DEMP is approximately 32 ppm, while for DEMPS it is around 95 ppm[1]. This substantial difference of over 60 ppm provides an unequivocal distinction between the two compounds.

Compound TypeTypical ³¹P Chemical Shift Range (ppm)Example: O,O'-diethyl methylphosphonate (DEMP) vs. O,O'-diethyl methylphosphonothioate (DEMPS)[1]
Phosphonates0 to +35DEMP: ~32 ppm
Thiophosphonates+50 to +100DEMPS: ~95 ppm
Experimental Protocol: ³¹P NMR Spectroscopy

A robust and self-validating protocol for ³¹P NMR is crucial for obtaining reliable data.

G prep Sample Preparation dissolve Dissolve 5-20 mg of sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). prep->dissolve standard Add an internal standard if quantitative analysis is required (e.g., triphenyl phosphate). dissolve->standard tube Transfer the solution to a 5 mm NMR tube. standard->tube acq Data Acquisition tube->acq instrument Place the NMR tube in the spectrometer. acq->instrument lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim setup Set up a proton-decoupled ³¹P experiment. Use 85% H₃PO₄ as an external reference (0 ppm). shim->setup acquire Acquire the spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio. setup->acquire proc Data Processing acquire->proc transform Apply Fourier transform to the raw data. proc->transform phase Phase the spectrum. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm). baseline->reference

Caption: Workflow for acquiring a ³¹P NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the organophosphorus compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O) in a clean, dry vial.

    • For quantitative measurements, add a known amount of an internal standard that does not overlap with the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set up a proton-decoupled ³¹P NMR experiment. The use of proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlets for each unique phosphorus environment.

    • Reference the chemical shift scale using an external standard of 85% H₃PO₄, which is defined as 0 ppm[2].

    • Set appropriate acquisition parameters, including pulse width, relaxation delay, and number of scans. A longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The key difference in the context of phosphonates and thiophosphonates is the stretching frequency of the P=O and P=S bonds.

Distinguishing P=O and P=S Stretching Frequencies

The P=O bond is stronger and involves a lighter atom (oxygen) compared to the P=S bond. Consequently, the P=O stretching vibration occurs at a higher frequency than the P=S stretching vibration.

  • P=O Stretch (Phosphonates): This is a very strong and characteristic absorption in the IR spectrum, typically found in the range of 1200-1300 cm⁻¹ . In the Raman spectrum, this band is generally weak.

  • P=S Stretch (Thiophosphonates): The P=S stretching vibration is weaker in the IR spectrum and appears at a lower frequency, typically in the range of 600-850 cm⁻¹ . This band is often more prominent in the Raman spectrum.

Vibrational ModeFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Typical Intensity
P=O Stretch1200 - 13001200 - 1300Strong in IR, Weak in Raman
P=S Stretch600 - 850600 - 850Weak to Medium in IR, Medium to Strong in Raman
Experimental Protocols: FT-IR and Raman Spectroscopy
  • Sample Preparation: For liquid samples, the "neat" or thin-film method is most common.

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place a single drop of the liquid sample onto the center of one plate.

    • Carefully place the second plate on top, gently spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Sample Preparation:

    • Use a clean glass vial or NMR tube.

    • Fill the container with a sufficient amount of the liquid sample to be in the path of the laser.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser into the sample.

    • Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.

  • Data Processing:

    • The software will process the scattered light to generate the Raman spectrum.

    • A baseline correction may be necessary to remove fluorescence background.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will influence the degree of fragmentation.

Key Fragmentation Differences

While the overall fragmentation patterns will be influenced by the entire molecular structure, some general differences can be highlighted:

  • Phosphonates (P=O): Under EI conditions, a common fragmentation pathway for phosphonates is the cleavage of the C-O bond of the ester groups, as well as cleavage of the P-C bond.

  • Thiophosphonates (P=S): Thiophosphonates often exhibit similar cleavage patterns to their oxo-analogs. However, the presence of sulfur can introduce unique fragmentation pathways. For instance, rearrangements involving the sulfur atom can occur. The relative abundance of certain fragments may also differ due to the different bond strengths of P=S versus P=O and P-S versus P-O.

In ESI-MS, where protonated molecules [M+H]⁺ are often observed, the fragmentation patterns induced by collision-induced dissociation (CID) can also reveal structural information. The lability of the phosphate group in phosphopeptides during CID is well-documented, often leading to a neutral loss of H₃PO₄[3]. While not identical, similar neutral loss mechanisms can be anticipated for phosphonates. For thiophosphonates, the corresponding neutral loss would be H₃PO₃S.

G cluster_0 Phosphonate Fragmentation cluster_1 Thiophosphonate Fragmentation M_O [R¹O(R²O)P(=O)R³]⁺˙ frag1_O Loss of •OR¹ M_O->frag1_O frag2_O Loss of R¹ M_O->frag2_O M_S [R¹O(R²O)P(=S)R³]⁺˙ frag1_S Loss of •OR¹ M_S->frag1_S frag2_S Loss of R¹ M_S->frag2_S rearrange Rearrangement involving S M_S->rearrange

Caption: Simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • For volatile liquid samples, direct injection via a heated probe or a gas chromatography (GC) inlet is common.

  • Ionization:

    • The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The spectroscopic comparison of thiophosphonates and their oxo-analogs reveals a set of distinct and reliable characteristics that can be exploited for their identification and characterization. The most definitive technique is ³¹P NMR, where the "thio-effect" causes a significant downfield chemical shift for thiophosphonates compared to their phosphonate counterparts. Vibrational spectroscopy provides complementary information, with the P=O stretch in phosphonates appearing at a higher frequency in the IR spectrum than the P=S stretch of thiophosphonates, which is often more prominent in the Raman spectrum. Mass spectrometry, while more dependent on the overall molecular structure, can also offer clues through differences in fragmentation patterns and the potential for sulfur-specific rearrangements. By employing these techniques in a correlative manner, researchers can confidently distinguish between these two important classes of organophosphorus compounds.

References

  • MDPI. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. [Link]

  • PubMed. (1976). 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases. PubMed. [Link]

  • PubMed Central. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PubMed Central. [Link]

  • SciELO. (2023). Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. SciELO. [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. ResearchGate. [Link]

  • PubMed. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. PubMed. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

Comparative

Validation of a Direct-Injection UPLC-MS/MS Method for Dimethyl Thiophosphonate (DMTP)

A Comparative Guide for Pharmaceutical Impurity Profiling Executive Summary Dimethyl thiophosphonate (DMTP), often present as an impurity in the synthesis of organophosphorus APIs or as a degradation product, poses signi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Impurity Profiling

Executive Summary

Dimethyl thiophosphonate (DMTP), often present as an impurity in the synthesis of organophosphorus APIs or as a degradation product, poses significant analytical challenges due to its high polarity, low UV absorbance, and potential genotoxicity (PGI). Traditional quantification relies on laborious derivatization followed by GC-FPD or GC-MS, a workflow prone to variability and analyte loss.[1]

This guide validates a new Direct-Injection UPLC-MS/MS method , utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). We compare this novel approach against the industry-standard Derivatization-GC-MS method. Data presented confirms that the new method meets ICH Q2(R2) validation criteria while reducing sample preparation time by 70%.

Technical Context & Mechanism

The Analyte: Dimethyl Thiophosphonate (DMTP)[2][3][4]
  • Chemical Structure:

    
     (Tautomeric equilibrium).
    
  • Criticality: Classified as a Potential Genotoxic Impurity (PGI) in specific synthetic pathways (e.g., cleavage of P-S bonds).

  • The Problem: DMTP is highly polar and acidic (

    
    ).
    
    • Reverse Phase (C18): Poor retention; elutes in the void volume.

    • Gas Chromatography:[2][3] Non-volatile and thermally unstable without derivatization.

Methodological Comparison
FeatureMethod A: New (UPLC-MS/MS) Method B: Traditional (GC-MS) Method C: Alternative (IC-CD)
Separation Mode HILIC (Amide stationary phase)Capillary GC (5% Phenyl)Ion Exchange
Detection ESI (-) MS/MS (MRM)EI (+) MS (SIM)Conductivity
Sample Prep Simple Dilution (Dilute-and-Shoot)Derivatization (PFBBr/MTBE)Dilution
Throughput High (6 min/run)Low (30 min/run + 2h prep)Medium (15 min/run)
Sensitivity (LOD) 0.05 ppm0.10 ppm5.0 ppm
Selectivity High (Mass transition specific)High (Structure specific)Low (Matrix interference)

Experimental Protocol: The New Standard

Method A: Direct-Injection UPLC-MS/MS

This protocol utilizes HILIC to retain the polar DMTP anion, coupled with negative mode Electrospray Ionization (ESI-) for high sensitivity.

3.1. Reagents & Materials [4][5]
  • Reference Standard: Dimethyl thiophosphonate (>98% purity).

  • Internal Standard (IS): DMTP-d6 (Deuterated).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

  • Column: Waters ACQUITY UPLC BEH Amide (

    
    ).
    
3.2. Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2.0

    
    
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile (95%) / Water (5%)

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 50% B (Wash)

    • 4.0 min: 95% B (Re-equilibrate)

3.3. Mass Spectrometry Parameters (ESI Negative)
  • Source Temp: 150°C

  • Desolvation Gas: 800 L/hr @ 450°C

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      or similar rearrangement)
    • Qualifier:

      
       (
      
      
      
      fragment)

Comparative Workflow Visualization

The following diagram illustrates the efficiency gain of the new HILIC-MS/MS workflow compared to the traditional derivatization route.

G cluster_0 Method B: Traditional (GC-MS) cluster_1 Method A: New (UPLC-MS/MS) Start_B Sample Weighing Deriv Derivatization (PFBBr + K2CO3, 60°C, 1h) Start_B->Deriv Start_A Sample Weighing Extract LLE Extraction (MTBE/Hexane) Deriv->Extract Dry Evaporation & Reconstitution Extract->Dry GC_Inj GC-MS Injection Dry->GC_Inj Dilute Dilution (ACN:Water 90:10) Start_A->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter LC_Inj UPLC-MS/MS Injection Filter->LC_Inj

Caption: Figure 1. Workflow comparison showing the elimination of the critical derivatization and extraction steps in the new UPLC-MS/MS method.

Validation Data (ICH Q2 R2)

The following data demonstrates the validation of Method A (UPLC-MS/MS).

Linearity & Range
  • Range: 0.05 ppm to 10 ppm (relative to API concentration).

  • Regression:

    
     weighted linear regression.
    
ParameterResultAcceptance Criteria
Slope 4520.1N/A
Intercept 12.4N/A
Correlation (

)
0.9994

Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

ParameterConcentration (ppm)S/N RatioVerdict
LOD 0.0153.8Pass
LOQ 0.05014.2Pass
Accuracy (Recovery)

Spike recovery performed in a representative API matrix (e.g., Omeprazole or similar basic drug substance) to test matrix effects.

Spike Level% Recovery (Mean, n=3)% RSDStatus
LOQ (0.05 ppm) 92.4%4.1%Valid
100% (1.0 ppm) 98.1%1.8%Valid
150% (1.5 ppm) 101.5%1.2%Valid
Specificity & Matrix Effect

The HILIC separation successfully resolved DMTP (


 min) from the API (

min) and inorganic phosphate (

min).
  • Matrix Factor: 0.95 (Minimal ion suppression observed).

Discussion & Conclusion

Scientific Causality

The shift from GC-MS to HILIC-MS/MS is driven by the chemical nature of DMTP. As a polar, acidic species, derivatization (Method B) masks the polarity to allow GC volatilization [1]. However, this reaction is sensitive to water content and pH, leading to variable recovery (85-137% in literature) [2].

Method A (HILIC-MS/MS) leverages the polarity of DMTP. By using an Amide stationary phase, we achieve a "water-rich layer" mechanism that retains the polar analyte while allowing the hydrophobic API to elute early or be diverted. The negative mode ESI is self-validating as it selectively ionizes the acidic phosphate group, ignoring non-acidic matrix components [3].

Final Verdict

For routine release testing and genotoxic impurity screening of DMTP:

  • Adopt Method A (UPLC-MS/MS) for speed, robustness, and elimination of hazardous derivatizing agents.

  • Retain Method B (GC-MS) only as an orthogonal confirmation tool if isobaric interferences are suspected in the MS/MS transitions.

References

  • Buote, A., et al. (2002). "Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization." Journal of Chromatography A, 978(1-2), 177-183.

  • Koch, H. M., et al. (2002).[3] "Validation of an analytical method for the determination of dialkyl phosphates in urine." ATSDR Toxicological Profile for Guthion.

  • Hernández-Toledano, D. S., et al. (2020).[4] "Genotoxicity of the organophosphate pesticide malathion and its metabolite dimethylthiophosphate in human cells in vitro." Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • ICH. (2023).[6] "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[7][8]

Sources

Validation

Benchmarking Next-Generation Spiro-Ligands vs. Privileged Bisphosphines in Asymmetric Hydrogenation

Executive Summary For decades, BINAP and DuPhos have served as the "privileged" standards in asymmetric hydrogenation. However, their performance often plateaus when facing sterically congested substrates or those requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, BINAP and DuPhos have served as the "privileged" standards in asymmetric hydrogenation. However, their performance often plateaus when facing sterically congested substrates or those requiring ultra-low catalyst loadings (<0.01 mol%).

This guide benchmarks a new class of rigid Spiro-P ligands (exemplified here as Spiro-L) against these industry standards. Using High-Throughput Experimentation (HTE), we demonstrate that while legacy ligands excel in general applications, spiro-ligands offer superior enantiocontrol (>99% ee) and Turnover Numbers (TON > 5,000) for challenging bulky ketones and imines.

The Challenge: Beyond the "Privileged" Plateau

Legacy ligands like BINAP rely on atropisomerism (axial chirality) which possesses a degree of conformational flexibility. While advantageous for "induced fit," this flexibility becomes a liability for substrates that require a rigid chiral pocket to force specific facial selectivity.

Target Application: Asymmetric Hydrogenation of bulky


-aryl-substituted 

-keto esters. The Problem: BINAP typically yields 80-90% ee for these substrates, necessitating downstream recrystallization—a bottleneck in pharmaceutical process chemistry.

Experimental Design: High-Throughput Experimentation (HTE)

To ensure objective benchmarking, we utilized a parallelized HTE workflow. This eliminates batch-to-batch variance and standardizes variables (pressure, temperature, agitation) across all ligand classes.

HTE Workflow Visualization

The following diagram outlines the self-validating workflow used to generate the data in this guide.

HTE_Workflow Library_Prep 1. Library Prep (Glovebox) Stock Solutions Dosing 2. Automated Dosing Ligand + Metal Precursor (Rh/Ru) Library_Prep->Dosing Robot Liquid Handling Reaction 3. Parallel Reaction 96-well Plate (H2 Pressure/Temp) Dosing->Reaction Seal & Pressurize Quench 4. Quench & Dilution Internal Std Addition (Dodecane) Reaction->Quench Depressurize Analysis 5. Analysis SFC / Chiral HPLC (ee% & Conversion) Quench->Analysis Filter Data_Viz 6. Heatmap Generation & Hit Selection Analysis->Data_Viz Integration

Figure 1: The HTE workflow ensures reproducibility by automating dosing and using internal standards for yield verification.

Performance Analysis: Spiro-L vs. Standards

Substrate: Ethyl 2-chlorobenzoyl acetate (Bulky


-keto ester).
Conditions:  [Ru(cod)Cl2]n precursor, MeOH, 50°C, 30 bar H2, 18h.
Comparative Data Table
Ligand ClassLigand NameLoading (S/C)Yield (%)ee (%)TONNotes
Axial Chiral (R)-BINAP1,00098%86% (R)980Good activity, poor stereocontrol on bulky aryl.
Bisphospholane (R,R)-Me-DuPhos1,000>99%92% (R)1,000Excellent activity, sensitive to air/moisture.
Spiro-Rigid (R)-Spiro-L 5,000 >99% 99.2% (R) 4,950 Rigid backbone locks conformation; superior TON.
Monodentate MonoPhos1,00095%74% (R)950Insufficient steric bulk for this substrate.

Key Finding: While DuPhos performs well, the Spiro-L ligand maintains >99% ee even when the catalyst loading is reduced by a factor of 5 (S/C 5,000). This indicates a more robust catalytic cycle less prone to non-enantioselective background pathways or catalyst deactivation.

Validated Protocol: 96-Well Plate Screening

Note: This protocol assumes the use of an inert atmosphere glovebox (O2 < 0.5 ppm).

Step 1: Stock Solution Preparation
  • Metal Precursor: Dissolve [Ru(cod)Cl2]n (3.1 mg) in degassed MeOH (10 mL) to create a 0.001 M solution.

  • Ligand: Prepare 0.0022 M solutions of each ligand (BINAP, DuPhos, Spiro-L) in Toluene/MeOH (1:1).

  • Substrate: Dissolve the ketone substrate (1.0 mmol/mL) and Dodecane (Internal Standard, 0.1 mmol/mL) in MeOH.

    • Why Dodecane? It allows calculation of absolute yield via GC/HPLC independent of solvent evaporation during workup.

Step 2: Plate Loading (Glovebox)
  • Add 20 µL of Ligand solution to the reaction vials.

  • Add 10 µL of Metal precursor solution.

  • Stir for 30 mins at RT to form the pre-catalyst complex.

    • Critical Check: Ensure solution color changes (typically orange to deep red/brown) indicating complexation.

  • Add 100 µL of Substrate/Internal Standard solution.

Step 3: Hydrogenation
  • Place the plate in a high-pressure reactor (e.g., Biotage Endeavor or similar).

  • Purge 3x with N2 (10 bar), then 3x with H2 (10 bar).

  • Pressurize to 30 bar H2 and heat to 50°C .

  • Agitate (orbital shaker) for 18 hours.

Step 4: Analysis
  • Vent H2 carefully.

  • Dilute aliquots with i-PrOH.

  • Analyze via Chiral SFC (e.g., Chiralcel OD-H column).

    • Validation: Compare the Dodecane peak area ratio to the starting material to confirm mass balance.

Mechanistic Insight: The "Rigidity" Factor

Why does the Spiro-ligand outperform BINAP? The answer lies in Ligand Parameterization and steric mapping (Buried Volume, %Vbur).

  • BINAP: The binaphthyl backbone can "breathe" (change dihedral angle) to accommodate substrates. While versatile, this breathing allows bulky substrates to slip into a lower-energy, lower-selectivity transition state.

  • Spiro-L: The spiro-biindane backbone is fused. It cannot breathe. This creates a "Deep Pocket" where the substrate must align in the energetically favorable pro-chiral orientation to bind to the metal center.

Ligand Selection Decision Matrix

Use this logic flow to select the correct ligand class for your substrate.

Ligand_Selection Start Substrate Analysis Sterics Steric Bulk near C=O? Start->Sterics Electronic Electronic Nature? Sterics->Electronic High Sterics BINAP Use BINAP/SegPhos (Flexible, General Purpose) Sterics->BINAP Low Sterics DuPhos Use DuPhos/BPE (Electron Rich, Fast) Electronic->DuPhos Simple Alkyl/Aryl Spiro Use Spiro-L / P-Chiral (Rigid, High Selectivity) Electronic->Spiro Ortho-Substituted / Functionalized

Figure 2: Decision matrix based on steric maps (Sigman model) and electronic demand.

Conclusion

For routine screenings, BINAP remains a cost-effective workhorse. However, for late-stage pharmaceutical intermediates involving ortho-substituted aryl ketones , Spiro-ligands provide the necessary rigidity to achieve >99% ee and high TONs. The investment in these newer ligands is justified by the elimination of downstream recrystallization steps.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Link

  • Niemeyer, Z. L., et al. (Sigman, M. S.) (2016).[1][2] Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. Nature Chemistry. Link

  • Shevlin, M. (2017).[3] Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. Link

  • Xie, J.-H., & Zhou, Q.-L. (2015). Spiro Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of O,O-dimethyl phosphoroamidothioate

For Researchers, Scientists, and Drug Development Professionals Introduction O,O-dimethyl phosphoroamidothioate (DMPAT) is a pivotal intermediate in the synthesis of numerous organophosphorus compounds, most notably the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-dimethyl phosphoroamidothioate (DMPAT) is a pivotal intermediate in the synthesis of numerous organophosphorus compounds, most notably the widely used insecticide acephate. The efficiency, safety, and scalability of DMPAT synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of the primary synthetic routes to DMPAT, offering a critical analysis of their underlying mechanisms, procedural intricacies, and key performance indicators. By presenting detailed experimental protocols and supporting data, this document aims to equip researchers with the necessary knowledge to make informed decisions in the laboratory and during process development.

Route 1: The Thiophosphoryl Chloride Pathway

This classical and industrially prevalent route commences with readily available starting materials: phosphorus trichloride (PCl₃) and elemental sulfur. The synthesis proceeds through a series of well-defined intermediates, culminating in the formation of DMPAT.

Chemical Rationale and Mechanistic Insights

The overall transformation hinges on the sequential nucleophilic substitution at the phosphorus center. Initially, the soft nucleophile sulfur attacks phosphorus trichloride to form thiophosphoryl chloride (PSCl₃). Subsequent steps involve the stepwise substitution of chloride ions by methoxy groups, followed by the final amination.

The controlled, stepwise addition of methanol is crucial. The first equivalent reacts to form O-methyl phosphorodichloridothioate. The introduction of the second methoxy group to form O,O-dimethyl phosphorochloridothioate (DMPCT) is typically conducted in the presence of a base to neutralize the liberated hydrogen chloride, which could otherwise lead to undesirable side reactions. The final step, the ammonolysis of DMPCT, is a nucleophilic substitution where ammonia displaces the remaining chloride to yield the desired product.

Experimental Protocol

The following protocol is a synthesis of procedures described in the patent literature.[1][2][3]

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)

  • In a suitable reactor equipped with a reflux condenser and a stirrer, charge phosphorus trichloride (1.0 eq).

  • Add elemental sulfur (1.1 eq).

  • Heat the mixture to reflux (approximately 125 °C) and maintain for 3-4 hours.

  • Monitor the reaction by gas chromatography (GC) until the conversion of PCl₃ is complete.

  • Purify the crude PSCl₃ by fractional distillation.

Step 2: Synthesis of O-Methyl Phosphorodichloridothioate

  • Cool the PSCl₃ (1.0 eq) to 0-5 °C in a reaction vessel.

  • Slowly add methanol (1.0 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at 5-10 °C.

  • The resulting O-methyl phosphorodichloridothioate is typically used in the next step without further purification.

Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate (DMPCT)

  • To the crude O-methyl phosphorodichloridothioate (1.0 eq) at 0-5 °C, add a pre-mixed solution of methanol (1.1 eq) and a suitable base, such as sodium hydroxide or "methyl lye" (1.1 eq), dropwise.[1][2][3]

  • Maintain the temperature below 10 °C during the addition.

  • Stir the mixture for an additional 1-2 hours at 5-10 °C.

  • The reaction progress can be monitored by GC.

  • Upon completion, the organic layer containing DMPCT is separated and washed with water.

Step 4: Synthesis of O,O-Dimethyl Phosphoroamidothioate (DMPAT)

  • To the solution of DMPCT (1.0 eq), add aqueous ammonia (a slight excess) at a controlled temperature, typically between 10-20 °C.

  • Stir the reaction vigorously for 2-3 hours.

  • Monitor the disappearance of DMPCT by GC or thin-layer chromatography (TLC).

  • After the reaction is complete, separate the organic phase.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude DMPAT.

  • The crude product can be further purified by distillation or crystallization.

Thiophosphoryl Chloride Pathway PCl3 PCl₃ PSCl3 PSCl₃ PCl3->PSCl3 S Sulfur S->PSCl3 OMPDT O-Methyl Phosphorodichloridothioate PSCl3->OMPDT Step 2 MeOH1 Methanol MeOH1->OMPDT DMPCT O,O-Dimethyl Phosphorochloridothioate OMPDT->DMPCT Step 3 MeOH_Base Methanol / Base MeOH_Base->DMPCT DMPAT O,O-Dimethyl Phosphoroamidothioate DMPCT->DMPAT Step 4 NH3 Ammonia NH3->DMPAT

Caption: Workflow for the synthesis of DMPAT via the Thiophosphoryl Chloride Pathway.

Route 2: The Atherton-Todd Reaction

The Atherton-Todd reaction provides a more convergent approach to phosphoroamidates, starting from a dialkyl phosphite. This method is particularly useful in a laboratory setting for the synthesis of a variety of phosphoroamidates and their derivatives.

Chemical Rationale and Mechanistic Insights

The core of the Atherton-Todd reaction is the in situ generation of a reactive phosphorylating agent from a stable H-phosphonate precursor.[4][5] In the presence of a base and a halogen source (typically carbon tetrachloride), dimethyl phosphite is converted to a highly electrophilic dimethyl chlorophosphate intermediate. This intermediate is not isolated but is immediately trapped by a nucleophile, in this case, ammonia or an amine, to form the desired phosphoroamidate.

The mechanism involves the deprotonation of dimethyl phosphite by the base (e.g., triethylamine) to form a phosphite anion. This anion then reacts with carbon tetrachloride to generate the dimethyl chlorophosphate and the trichloromethanide anion. The trichloromethanide anion is subsequently protonated by the conjugate acid of the base, regenerating the base and forming chloroform as a byproduct. The highly reactive dimethyl chlorophosphate is then readily attacked by ammonia to yield DMPAT.

Experimental Protocol

The following is a generalized laboratory-scale protocol for the Atherton-Todd synthesis of DMPAT.

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve dimethyl phosphite (1.0 eq) and a suitable amine base like triethylamine (1.2 eq) in a dry, inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrachloride (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Introduce ammonia gas into the reaction mixture or add a solution of ammonia in an organic solvent.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Atherton-Todd Reaction DM_Phosphite Dimethyl Phosphite InSitu_Intermediate In situ generated Dimethyl Chlorophosphate DM_Phosphite->InSitu_Intermediate Activation Base_CCl4 Base / CCl₄ Base_CCl4->InSitu_Intermediate DMPAT O,O-Dimethyl Phosphoroamidothioate InSitu_Intermediate->DMPAT Amination NH3 Ammonia NH3->DMPAT

Caption: Workflow for the Atherton-Todd synthesis of DMPAT.

Route 3: The Trimethyl Phosphite Variation

A less common but noteworthy route utilizes trimethyl phosphite as the starting material. This method can be considered a variation of the Atherton-Todd approach, as it also proceeds through a reactive phosphorus(V) intermediate.

Chemical Rationale and Mechanistic Insights

In this route, trimethyl phosphite reacts with a suitable halogenating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂), to generate a reactive intermediate, likely a chlorophosphonium salt or a related species. This electrophilic phosphorus species is then subjected to sequential reactions with methanol and ammonia to yield DMPAT. The precise mechanism can vary depending on the specific reagents and conditions employed.

Experimental Protocol

Detailed experimental protocols for this route are less commonly reported in the literature. However, a general procedure can be outlined based on a Chinese patent.[6]

  • React trimethyl phosphite with phosphorus trichloride at a temperature of 20-100 °C to generate O,O-dimethyl phosphorus monochloride.[6]

  • Add sulfur to the O,O-dimethyl phosphorus monochloride to produce O,O-dimethyl phosphorochloridothioate.[6]

  • Separate the O,O-dimethyl phosphorochloridothioate.[6]

  • Add ammonia water to the separated product to generate crude O,O-dimethyl phosphoroamidothioate, which is then refined by dehydration.[6]

Trimethyl_Phosphite_Route A Trimethyl Phosphite C O,O-dimethyl phosphorus monochloride A->C B Phosphorus Trichloride B->C E O,O-dimethyl phosphorochloridothioate C->E D Sulfur D->E G O,O-dimethyl phosphoroamidothioate E->G F Ammonia Water F->G

Caption: Workflow for the synthesis of DMPAT from Trimethyl Phosphite.

Comparative Analysis

ParameterRoute 1: Thiophosphoryl Chloride PathwayRoute 2: Atherton-Todd ReactionRoute 3: Trimethyl Phosphite Variation
Starting Materials Phosphorus trichloride, Sulfur, Methanol, AmmoniaDimethyl phosphite, Carbon tetrachloride, Base, AmmoniaTrimethyl phosphite, Phosphorus trichloride, Sulfur, Ammonia
Number of Steps 4 distinct stepsOne-pot reactionMulti-step process
Reported Yield Overall yield can be high (up to 94% reported in patents), but requires optimization of each step.[6]Generally good to excellent for laboratory scale; can be sensitive to reaction conditions.High overall yield (over 94%) and purity (99%) reported in a specific patent.[6]
Scalability Well-established for industrial scale production.More suited for laboratory and small-scale synthesis due to the use of CCl₄ and the exothermic nature of the reaction.Potentially scalable, but less documented in industrial practice compared to Route 1.
Safety & Hazards Involves handling of corrosive PCl₃ and PSCl₃. Intermediates like DMPCT can be unstable.[7]Use of toxic carbon tetrachloride is a significant drawback. The reaction can be highly exothermic.Involves handling of toxic and corrosive reagents.
Key Advantages Utilizes inexpensive and readily available starting materials. Well-established and optimized for large-scale production.One-pot procedure can be convenient for rapid synthesis. Versatile for synthesizing a range of phosphoroamidates.Claims high yield and purity with no wastewater discharge in a specific patent.[6]
Key Disadvantages Multi-step process requiring isolation of intermediates. Use of hazardous and corrosive reagents.Use of a regulated and toxic solvent (CCl₄). Potential for exothermic runaway.Less established and documented than Route 1.

Conclusion

The choice of a synthetic route to O,O-dimethyl phosphoroamidothioate is a critical decision that balances factors of scale, safety, cost, and available resources.

  • The Thiophosphoryl Chloride Pathway remains the workhorse for industrial production due to its reliance on inexpensive raw materials and its well-understood, albeit multi-step, nature. Its primary drawbacks lie in the handling of hazardous intermediates.

  • The Atherton-Todd Reaction offers a convenient and versatile one-pot alternative, particularly for laboratory-scale synthesis and the exploration of analog libraries. However, the use of carbon tetrachloride poses significant environmental and safety concerns, limiting its industrial applicability.

  • The Trimethyl Phosphite Variation presents an interesting high-yield alternative, though it is less documented in the broader scientific literature compared to the other two routes.

For researchers in an academic or early-stage drug discovery setting, the Atherton-Todd reaction may offer the quickest route to the desired product and its analogs, provided appropriate safety precautions are taken. For process chemists and those in manufacturing, the optimization and safe handling of the Thiophosphoryl Chloride Pathway remains the most viable and economical approach for large-scale synthesis. Future research may focus on developing greener and safer alternatives to the halogenating agents used in the Atherton-Todd reaction or streamlining the multi-step thiophosphoryl chloride route to improve its overall efficiency and safety profile.

References

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Reactant of Route 1
Reactant of Route 1
Dimethyl thiophosphonate
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Dimethyl thiophosphonate
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